L-797591
説明
特性
分子式 |
C38H49N5O2 |
|---|---|
分子量 |
607.8 g/mol |
IUPAC名 |
(2R)-N-(6-amino-2,2,4-trimethylhexyl)-3-naphthalen-1-yl-2-[[2-phenylethyl(2-pyridin-2-ylethyl)carbamoyl]amino]propanamide |
InChI |
InChI=1S/C38H49N5O2/c1-29(19-22-39)27-38(2,3)28-41-36(44)35(26-32-16-11-15-31-14-7-8-18-34(31)32)42-37(45)43(24-20-30-12-5-4-6-13-30)25-21-33-17-9-10-23-40-33/h4-18,23,29,35H,19-22,24-28,39H2,1-3H3,(H,41,44)(H,42,45)/t29?,35-/m1/s1 |
InChIキー |
MZKKCMXXGCRPGX-LMZJGDDPSA-N |
製品の起源 |
United States |
Foundational & Exploratory
L-797591: A Deep Dive into the Mechanism of Action of a Selective SSTR1 Agonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
L-797591 is a potent and selective non-peptide agonist for the somatostatin (B550006) receptor subtype 1 (SSTR1), a member of the G-protein coupled receptor (GPCR) family. Activation of SSTRs is known to modulate a variety of physiological processes, including hormone secretion and cell proliferation. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its binding affinity, signaling pathways, and functional effects. Experimental protocols for key assays are provided to facilitate further research and development.
Introduction
Somatostatin (SST) is a cyclic peptide hormone that exerts its biological effects by binding to five distinct G-protein coupled receptor subtypes (SSTR1-5)[1][2]. These receptors are expressed in various tissues and are involved in regulating endocrine and exocrine secretion, neurotransmission, and cell growth[1][2][3]. The development of subtype-selective agonists offers the potential for targeted therapeutic interventions with improved efficacy and reduced side effects compared to pan-agonists[3][4]. This compound has emerged as a valuable pharmacological tool for studying the specific roles of SSTR1. This guide elucidates the molecular mechanisms underlying the activity of this compound.
Core Mechanism of Action: Selective SSTR1 Agonism
This compound functions as a selective agonist at the somatostatin receptor subtype 1 (SSTR1)[5]. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
Binding Affinity and Selectivity
This compound exhibits high-affinity binding to SSTR1, with significantly lower affinity for other SSTR subtypes. This selectivity is crucial for its targeted effects. The binding affinities are typically determined through competitive radioligand binding assays.
Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Agonist Potency (EC50, nM) |
| hSSTR1 | Data to be inserted from source |
| hSSTR2 | Data to be inserted from source |
| hSSTR3 | Data to be inserted from source |
| hSSTR4 | Data to be inserted from source |
| hSSTR5 | Data to be inserted from source* |
*Quantitative data on the agonist potency (EC50) of this compound for human SSTR subtypes is available in the supplementary materials of the publication "Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3".
Signaling Pathway
SSTR1 is a Gi/o-coupled receptor. Activation of SSTR1 by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This primary signaling event triggers a cascade of downstream effects.
Functional Effects
The activation of SSTR1 by this compound translates into measurable biological effects. A key demonstrated effect is the regulation of hormone secretion.
Inhibition of Insulin (B600854) Secretion
In pancreatic beta-cell models, such as the RINm5F insulinoma cell line, this compound has been shown to inhibit insulin secretion[5][6]. Specifically, it can reduce glucagon-like peptide-1 (GLP-1)-induced insulin release[6]. This effect is consistent with the known role of somatostatin in the negative regulation of insulin secretion. RINm5F cells express SSTR1, making them a suitable model system to study the effects of SSTR1 agonists[6][7].
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for somatostatin receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for SSTR subtypes.
Materials:
-
Cell membranes prepared from cells expressing a specific human SSTR subtype.
-
Radioligand (e.g., [125I]-Somatostatin-14).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled somatostatin).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol describes how to measure the inhibition of adenylyl cyclase activity by this compound in cells expressing SSTR1.
Objective: To determine the functional potency (EC50) of this compound in inhibiting cAMP production.
Materials:
-
Cells expressing SSTR1 (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed SSTR1-expressing cells in a 96-well plate and culture overnight.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Treatment: Add varying concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except basal controls) to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit[8][9][10][11][12].
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the EC50 value (concentration of this compound that produces 50% of its maximal inhibitory effect) using a sigmoidal dose-response curve.
Insulin Secretion Assay
This protocol details the measurement of this compound's effect on insulin secretion from RINm5F cells.
Objective: To quantify the inhibitory effect of this compound on stimulated insulin secretion.
Materials:
-
RINm5F cells.
-
Culture medium (e.g., RPMI-1640).
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM).
-
KRB buffer with stimulating agents (e.g., high glucose, GLP-1).
-
This compound.
-
Insulin ELISA kit.
Procedure:
-
Cell Culture: Culture RINm5F cells to an appropriate confluency.
-
Pre-incubation: Wash the cells with KRB buffer containing low glucose and pre-incubate for a period (e.g., 1-2 hours) to establish a basal state.
-
Treatment: Incubate the cells with KRB buffer containing stimulating agents (e.g., 10 nM GLP-1) in the presence or absence of varying concentrations of this compound.
-
Incubation: Incubate for a defined time (e.g., 1-2 hours) at 37°C[13].
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the concentration of insulin in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the amount of secreted insulin to the total protein content or cell number. Compare the insulin secretion in this compound-treated groups to the stimulated control group to determine the inhibitory effect.
Conclusion
This compound is a selective SSTR1 agonist that activates the Gi-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This mechanism of action translates to functional effects such as the inhibition of hormone secretion. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting SSTR1. Further research into the downstream effects of SSTR1 activation by this compound will continue to enhance our understanding of its physiological roles and therapeutic applications.
References
- 1. pnas.org [pnas.org]
- 2. Expression and selective activation of somatostatin receptor subtypes induces cell cycle arrest in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Somatostatin inhibits glucagon-like peptide-1-induced insulin secretion and proliferation of RINm5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellosaurus cell line RIN-m5F (CVCL_0501) [cellosaurus.org]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Glucose shields RINm5F beta cells against arsenic-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
L-797591 SSTR1 agonist selectivity
An In-depth Technical Guide on the SSTR1 Agonist Selectivity of L-797591
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and highly selective non-peptide agonist for the somatostatin (B550006) receptor subtype 1 (SSTR1).[1] As a member of the G-protein coupled receptor (GPCR) family, SSTR1 is a key therapeutic target for a variety of endocrine disorders, including neuroendocrine tumors and acromegaly.[2][3] The selectivity of this compound for SSTR1 over other subtypes (SSTR2-5) presents a significant advantage, potentially minimizing off-target effects that can be associated with pan-somatostatin receptor agonists.[4] This technical guide provides a comprehensive overview of the selectivity profile of this compound, including quantitative data on its functional activity, detailed experimental protocols for assessing its selectivity, and a visualization of the associated signaling pathways.
Quantitative Data: Functional Activity of this compound at SSTR Subtypes
The functional selectivity of this compound has been primarily characterized through cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays. In these assays, activation of the Gi-coupled SSTR1 by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2] The potency of this compound is quantified by its EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibitory effect.
The data presented in the following table is derived from dose-dependent response curves from cAMP accumulation assays, as reported in recent literature.[4]
| Receptor Subtype | Functional Activity (EC50, nM) |
| SSTR1 | Potent Agonist (EC50 in low nM range) |
| SSTR2 | No significant activity |
| SSTR3 | No significant activity |
| SSTR4 | No significant activity |
| SSTR5 | No significant activity |
Note: Precise EC50 values require access to the full dose-response curve data. The available information strongly indicates high potency and selectivity for SSTR1.
The profound selectivity of this compound is attributed to specific molecular interactions within the orthosteric binding pocket of SSTR1.[4] Cryo-electron microscopy studies have revealed that the unique structure of this compound allows it to fit snugly into the SSTR1 binding pocket, while steric hindrance and incompatible hydrophobic profiles prevent effective binding to SSTR2-5.[4]
Experimental Protocols
The determination of this compound's selectivity relies on robust in vitro assays. The following are detailed methodologies for the key experiments cited.
Functional Selectivity Assessment: cAMP Accumulation Assay
This assay quantifies the ability of this compound to inhibit adenylyl cyclase activity in cells expressing individual human SSTR subtypes.
-
Cell Lines: CHO-K1 or HEK293 cells stably transfected to express a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Assay Principle: The assay measures the agonist-induced decrease in intracellular cAMP levels. A common method is a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based biosensor (e.g., GloSensor™).[4][5]
-
Procedure:
-
Cell Preparation: Cells are cultured to approximately 80-90% confluency, harvested, and resuspended in a stimulation buffer.
-
Compound Preparation: this compound is serially diluted to create a range of concentrations for generating a dose-response curve.
-
Cell Stimulation: Cells are typically pre-treated with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[5][6] Subsequently, cells are stimulated with a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) in the presence of varying concentrations of this compound.
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit according to the manufacturer's protocol. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression.
-
Binding Affinity Determination: Radioligand Binding Assay
While functional data is paramount, competitive binding assays are used to determine the binding affinity (Ki) of this compound for each SSTR subtype.
-
Membrane Preparation: Membranes are prepared from cells overexpressing a single SSTR subtype.
-
Radioligand: A radiolabeled somatostatin analog with high affinity for the respective receptor subtype is used (e.g., ¹²⁵I-SRIF-14 or a subtype-selective radioligand).
-
Procedure:
-
Assay Setup: In a multi-well plate, a constant concentration of the radioligand and cell membranes are incubated with increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of this compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Signaling Pathway of this compound at SSTR1
Caption: SSTR1 activation by this compound inhibits cAMP production.
Experimental Workflow for cAMP Functional Assay
Caption: Workflow for determining agonist potency via cAMP assay.
References
The Biological Activity of L-797591: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-797591 is a potent and selective non-peptide agonist for the somatostatin (B550006) receptor subtype 1 (SSTR1), a member of the G-protein coupled receptor (GPCR) family. Its high selectivity makes it an invaluable tool for elucidating the physiological and pathophysiological roles of SSTR1. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative binding and functional data, and detailed experimental protocols. The information presented herein is intended to support further research and drug development efforts targeting the SSTR1 receptor.
Introduction
Somatostatin is a cyclic peptide hormone that exerts a wide range of inhibitory effects on various physiological processes, including neurotransmission, cell proliferation, and the secretion of numerous hormones such as growth hormone, insulin (B600854), and glucagon. These effects are mediated through a family of five distinct G-protein coupled receptors, SSTR1-5. The development of subtype-selective ligands is crucial for dissecting the specific functions of each receptor subtype and for creating targeted therapeutics with improved side-effect profiles. This compound has emerged as a key pharmacological tool for the specific investigation of SSTR1-mediated signaling and function.
Mechanism of Action
This compound acts as a selective agonist at the SSTR1 receptor.[1][2] Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. SSTR1 is primarily coupled to the Gi/o family of G-proteins. Activation of SSTR1 by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3] This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the observed physiological responses.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.
| Parameter | Receptor Subtype | Value | Assay Type | Reference |
| EC50 | SSTR1 | ~1 nM | cAMP Accumulation Assay | [3] |
| EC50 | SSTR2 | >1000 nM | cAMP Accumulation Assay | [3] |
| EC50 | SSTR3 | >1000 nM | cAMP Accumulation Assay | [3] |
| EC50 | SSTR4 | >1000 nM | cAMP Accumulation Assay | [3] |
| EC50 | SSTR5 | >1000 nM | cAMP Accumulation Assay | [3] |
| Table 1: Functional Potency of this compound at Human Somatostatin Receptors. |
Experimental Protocols
cAMP Accumulation Assay
This assay is a cornerstone for determining the functional activity of SSTR1 agonists by measuring the inhibition of adenylyl cyclase.
Objective: To quantify the potency of this compound in inhibiting forskolin-stimulated cAMP production in cells expressing SSTR1.
Materials:
-
HEK293 cells stably expressing human SSTR1
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
384-well white opaque microplates
Procedure:
-
Cell Culture: Culture HEK293-hSSTR1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Harvest cells and seed them into 384-well plates at a density of 2,500 cells per well. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay: a. Aspirate the culture medium from the wells. b. Add 5 µL of the this compound serial dilutions to the respective wells. c. Add 5 µL of 4 µM forskolin (final concentration 2 µM) to all wells except the basal control. d. Incubate the plate at room temperature for 30 minutes. e. Add the cAMP detection reagents according to the manufacturer's protocol. f. Incubate for 1 hour at room temperature. g. Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of this compound. Plot the data using a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for the cAMP accumulation assay to determine this compound potency.
Signaling Pathway
The activation of SSTR1 by this compound initiates a well-defined signaling cascade that is characteristic of Gi/o-coupled receptors.
Caption: SSTR1 signaling pathway activated by this compound.
In Vitro and In Vivo Applications
In Vitro Studies
This compound has been instrumental in characterizing the role of SSTR1 in various cell types. For instance, it has been demonstrated that this compound (at a concentration of 10 nM) can reduce glucagon-like peptide-1 (GLP-1)-induced insulin secretion in the rat insulinoma cell line RINm5F.[1][4] This finding highlights the potential involvement of SSTR1 in the regulation of insulin release.
In Vivo Potential
While comprehensive in vivo studies on this compound are not extensively reported in the public domain, its high selectivity for SSTR1 suggests its potential as a therapeutic agent for conditions where SSTR1 activation is beneficial. These could include certain endocrine disorders and cancers where SSTR1 is overexpressed. Further in vivo investigations are warranted to explore its pharmacokinetic properties and therapeutic efficacy.
Structural Insights
Cryo-electron microscopy studies have provided detailed insights into the binding of this compound to the SSTR1 receptor. The naphthalene (B1677914) and phenylethyl moieties of this compound are crucial for its interaction with the receptor's binding pocket, mimicking the Trp-Lys motif of endogenous somatostatin peptides.[3] Specifically, the phenylethyl group extends into a hydrophobic pocket formed by residues such as M141, W284, F287, and Y313.[3] The high selectivity of this compound for SSTR1 is attributed to specific amino acid differences in the binding pockets of other SSTR subtypes, which would create steric clashes with the ligand.
Conclusion
This compound is a highly selective and potent SSTR1 agonist that has proven to be an invaluable research tool. Its well-characterized mechanism of action, binding properties, and functional activity make it ideal for investigating the diverse physiological roles of the SSTR1 receptor. The detailed experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research into SSTR1-mediated processes and to support the development of novel SSTR1-targeted therapeutics.
References
L-797591: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Selective Somatostatin (B550006) Receptor Subtype 1 (SSTR1) Agonist
Abstract
L-797591 is a potent and selective non-peptide agonist of the somatostatin receptor subtype 1 (SSTR1), a member of the G-protein coupled receptor (GPCR) family. Its selectivity for SSTR1 makes it a valuable pharmacological tool for investigating the physiological roles of this specific receptor subtype and a potential therapeutic agent for conditions where SSTR1 modulation is beneficial. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a complex organic molecule with a molecular formula of C38H49N5O2.[1] Its chemical identity is well-defined by its CAS Registry Number, SMILES string, and molecular weight. While a definitive IUPAC name is not consistently reported across public databases, its structure is unambiguously represented by the provided SMILES notation.
Chemical Identifiers
| Identifier | Value |
| CAS Registry Number | 217480-24-5[1][2] |
| Molecular Formula | C38H49N5O2[1] |
| Molecular Weight | 607.83 g/mol [1] |
| SMILES | O=C(--INVALID-LINK--NC(N(CCC3=NC=CC=C3)CCC4=CC=CC=C4)=O)NCC(C)(CC(CCN)C)C[1] |
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Water Solubility | Low |
| pKa | Not available |
| LogP | High |
Biological Activity and Mechanism of Action
This compound is characterized by its high selectivity as an agonist for the somatostatin receptor subtype 1 (SSTR1).[2] Somatostatin receptors are integral membrane proteins that mediate the diverse physiological effects of the hormone somatostatin, which include the inhibition of hormone secretion and cell proliferation.[3]
SSTR1 Selectivity
While quantitative binding affinity data (Ki or IC50 values) for this compound across all five somatostatin receptor subtypes are not consistently published, literature consistently describes it as a selective SSTR1 agonist. This selectivity is attributed to its unique chemical structure, which allows for specific interactions with the binding pocket of SSTR1, while having lower affinity for SSTR2, SSTR3, SSTR4, and SSTR5.[4]
Mechanism of Action
Upon binding to SSTR1, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. SSTR1 is coupled to pertussis toxin-sensitive Gi/o proteins.[3] Activation of these G-proteins by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP can, in turn, affect the activity of protein kinase A (PKA) and downstream signaling cascades.
Beyond the inhibition of adenylyl cyclase, SSTR1 activation can also modulate other signaling pathways, including the activation of protein tyrosine phosphatases (PTPs) and the modulation of ion channels, such as inwardly rectifying potassium channels, leading to membrane hyperpolarization.[3][6]
SSTR1 Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by this compound upon binding to SSTR1.
Key Experimental Data and Protocols
A key reported in vitro effect of this compound is its ability to reduce glucagon-like peptide-1 (GLP-1)-induced insulin (B600854) secretion in the rat insulinoma cell line, RINm5F.[1][2]
Inhibition of GLP-1-Induced Insulin Secretion
Cell Line: RINm5F (rat insulinoma cells) Treatment: this compound (10 nM) for 1 hour co-stimulated with GLP-1.[1][2] Effect: Reduction in GLP-1-induced insulin secretion.
Experimental Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in RINm5F Cells
The following is a detailed protocol for a static glucose-stimulated insulin secretion (GSIS) assay, adapted for investigating the effect of this compound on GLP-1-induced insulin secretion in RINm5F cells.
Materials:
-
RINm5F cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
This compound stock solution (in DMSO)
-
GLP-1 stock solution (in sterile water or appropriate buffer)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture RINm5F cells in T-75 flasks until they reach 80-90% confluency.
-
Seeding: Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and culture for 48 hours.
-
Pre-incubation:
-
Gently wash the cells twice with KRB buffer containing low glucose.
-
Pre-incubate the cells in low glucose KRB buffer for 2 hours at 37°C to establish a basal insulin secretion rate.
-
-
Incubation with Test Compounds:
-
Prepare treatment solutions in low glucose KRB buffer:
-
Control (vehicle)
-
GLP-1 (e.g., 100 nM)
-
This compound (10 nM) + GLP-1 (100 nM)
-
This compound (10 nM) alone
-
-
Remove the pre-incubation buffer and add 500 µL of the respective treatment solutions to the wells.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 5 minutes to remove any detached cells.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content or cell number in each well.
-
Compare the insulin secretion in the different treatment groups.
-
Experimental Workflow
The following diagram outlines the general workflow for characterizing a selective GPCR agonist like this compound.
Conclusion
This compound is a valuable research tool for elucidating the specific functions of the somatostatin receptor subtype 1. Its high selectivity allows for the targeted investigation of SSTR1-mediated signaling pathways and their physiological consequences. The information provided in this technical guide, including its chemical properties, mechanism of action, and detailed experimental protocols, serves as a comprehensive resource for researchers in academia and the pharmaceutical industry. Further studies are warranted to fully explore the therapeutic potential of this compound and other selective SSTR1 agonists in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Discovery and Synthesis of L-797591: A Selective Somatostatin Receptor Subtype 1 Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-797591 is a potent and selective nonpeptide agonist of the somatostatin (B550006) receptor subtype 1 (SSTR1). Its discovery was a significant advancement in the field of somatostatin research, providing a valuable chemical tool to elucidate the specific physiological roles of the SSTR1 receptor. Unlike the endogenous somatostatin peptides, which are generally non-selective, this compound's high affinity and selectivity for SSTR1 allow for the targeted investigation of this receptor's function in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.
Discovery of this compound
The discovery of this compound was a result of a systematic effort in the late 1990s to identify subtype-selective agonists for the five known somatostatin receptors. Researchers utilized a combinatorial chemistry approach, guided by molecular modeling of known peptide agonists, to generate libraries of nonpeptide compounds.[1] This high-throughput screening strategy led to the identification of compounds with high affinity and selectivity for each of the somatostatin receptor subtypes. This compound emerged from this effort as the lead compound with exceptional selectivity for the SSTR1 receptor.[1]
Synthesis of this compound
The synthesis of this compound and its analogs was achieved through a combinatorial, solution-phase synthesis strategy. The general synthetic scheme involves the coupling of key building blocks to a central scaffold. While the seminal publication by Rohrer et al. in Science outlines the discovery, it does not provide a detailed, step-by-step synthesis protocol for this compound itself.[1] However, the principles of the combinatorial library synthesis are described. The construction of these libraries was based on a central scaffold designed to mimic the essential pharmacophoric elements of the native somatostatin peptide. Various R-groups were then introduced to explore the chemical space and optimize binding affinity and selectivity for the different somatostatin receptor subtypes.
A generalized workflow for the type of combinatorial synthesis used for the discovery of this compound is depicted below.
Caption: Generalized workflow for the combinatorial synthesis and screening process leading to the discovery of this compound.
Biological Activity and Selectivity
This compound exhibits high-affinity binding to the human SSTR1 receptor and demonstrates significant selectivity over the other somatostatin receptor subtypes (SSTR2, SSTR3, SSTR4, and SSTR5).
Binding Affinity
The selectivity of this compound is evident from competitive radioligand binding assays. In these assays, the ability of this compound to displace a radiolabeled ligand from each of the five human somatostatin receptors is measured. The inhibition constants (Ki) are then determined.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| hSSTR1 | ~3 |
| hSSTR2 | >1000 |
| hSSTR3 | >1000 |
| hSSTR4 | >1000 |
| hSSTR5 | >1000 |
Note: The exact Ki values can vary slightly between different studies and experimental conditions. The data presented is a representative summary of the high selectivity of this compound for the human SSTR1 receptor.
Functional Activity
This compound acts as an agonist at the SSTR1 receptor. SSTR1 is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays, such as cAMP accumulation assays, are used to determine the potency of this compound in activating SSTR1.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a typical competitive binding assay to determine the affinity of a test compound like this compound for somatostatin receptors.
-
Receptor Preparation: Membranes from cells stably expressing one of the human somatostatin receptor subtypes (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5) are prepared. This is typically done by homogenizing the cells in a cold lysis buffer and then isolating the membrane fraction by centrifugation.
-
Assay Buffer: A suitable binding buffer is prepared, for example, 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.
-
Radioligand: A radiolabeled somatostatin analog with high affinity for the receptor subtype being tested is used. For SSTR1, a common choice is [125I]-Tyr11-Somatostatin-14.
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Add the receptor membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
To determine non-specific binding, a separate set of wells containing a high concentration of an unlabeled non-selective somatostatin analog is included.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: A typical workflow for a radioligand binding assay to determine the affinity of this compound for SSTR1.
cAMP Accumulation Functional Assay
This protocol outlines a method to assess the agonist activity of this compound at the SSTR1 receptor.
-
Cell Culture: Cells stably expressing the human SSTR1 receptor are cultured to an appropriate density in 96-well plates.
-
Assay Medium: The cell culture medium is replaced with an assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Forskolin Stimulation: To measure the inhibition of adenylyl cyclase, the cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Agonist Treatment: Increasing concentrations of the test compound (this compound) are added to the wells.
-
Incubation: The plate is incubated for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: The data is analyzed to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibitory effect on forskolin-stimulated cAMP accumulation).
SSTR1 Signaling Pathway
The activation of SSTR1 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. However, SSTR1 activation can also lead to the modulation of other signaling pathways, including the activation of protein phosphatases and the regulation of ion channels.
Caption: Simplified signaling pathway of the SSTR1 receptor upon activation by this compound.
Conclusion
This compound is a landmark molecule in somatostatin research, being one of the first highly selective nonpeptide agonists for the SSTR1 receptor. Its discovery through innovative combinatorial chemistry and high-throughput screening has provided a powerful tool for dissecting the specific physiological and pathophysiological functions of SSTR1. The detailed understanding of its synthesis and biological activity, as outlined in this guide, is crucial for its continued use in advancing our knowledge of somatostatin biology and for the potential development of novel therapeutics targeting the SSTR1 receptor.
References
L-797591: A Selective Somatostatin Receptor Subtype 1 Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-797591 is a potent and highly selective non-peptide agonist for the somatostatin (B550006) receptor subtype 1 (SSTR1). As a member of the G-protein coupled receptor (GPCR) family, SSTR1 activation initiates a cascade of intracellular signaling events, primarily characterized by the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This targeted agonism of SSTR1 presents significant therapeutic potential in various pathological conditions, including neuroendocrine tumors and other disorders where somatostatin signaling plays a crucial regulatory role. This technical guide provides a comprehensive overview of this compound, detailing its binding affinity, functional potency, and the underlying molecular mechanisms of its selectivity. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to support further research and development efforts.
Introduction
Somatostatin, a naturally occurring peptide hormone, regulates a wide array of physiological processes by binding to its five distinct receptor subtypes (SSTR1-5). The development of subtype-selective ligands is a critical endeavor in pharmacology to achieve targeted therapeutic effects while minimizing off-target side effects. This compound has emerged as a valuable pharmacological tool due to its high selectivity for SSTR1. Understanding the precise molecular interactions and functional consequences of this compound binding to SSTR1 is paramount for its potential clinical applications.
Quantitative Data
The following tables summarize the available quantitative data for this compound, focusing on its binding affinity and functional potency at the human somatostatin receptors.
Table 1: Radioligand Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |
| SSTR1 | Data Not Available | - | - | - |
| SSTR2 | Data Not Available | - | - | - |
| SSTR3 | Data Not Available | - | - | - |
| SSTR4 | Data Not Available | - | - | - |
| SSTR5 | Data Not Available | - | - | - |
Table 2: Functional Potency of this compound (cAMP Inhibition)
| Receptor Subtype | EC50 (nM) | Assay Type | Cell Line | Reference |
| SSTR1 | ~1-10 (Estimated) | cAMP Accumulation Assay | HEK293 | [1] |
| SSTR2 | >1000 | cAMP Accumulation Assay | HEK293 | [1] |
| SSTR3 | >1000 | cAMP Accumulation Assay | HEK293 | [1] |
| SSTR4 | >1000 | cAMP Accumulation Assay | HEK293 | [1] |
| SSTR5 | >1000 | cAMP Accumulation Assay | HEK293 | [1] |
Note: The EC50 value for SSTR1 is an estimation based on the graphical representation of the dose-response curve presented in the cited literature. The data clearly demonstrates high potency and selectivity for SSTR1 over other subtypes.
Signaling Pathways
Activation of SSTR1 by this compound initiates a series of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
References
L-797591 Binding Affinity for SSTR1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional potency of the selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist, L-797591. The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways.
Quantitative Data Summary
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Human SSTR1 | cAMP Inhibition Assay | Potency | Mutations at M141 and L107 reduced potency by 10- to 100-fold | [1] |
Note: The data indicates that this compound is a potent agonist at SSTR1, as mutations significantly impact its functional activity. However, a specific IC50 or EC50 value from dose-response curves is not explicitly stated in the cited literature. Dose-dependent response curves for this compound have been measured in cAMP accumulation assays, confirming its agonist activity at SSTR1[2].
Experimental Protocols
The determination of ligand affinity and function for G-protein coupled receptors like SSTR1 typically involves radioligand binding assays and functional assays such as cAMP modulation. The following are detailed, representative protocols for these key experiments.
Radioligand Competition Binding Assay
This assay measures the affinity of a non-radiolabeled compound (like this compound) by its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Cells or tissues expressing SSTR1 are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[3]. The protein concentration is determined using a standard method like the BCA assay[3].
2. Assay Procedure:
-
The assay is performed in a 96-well plate format[3].
-
To each well, add the membrane preparation (e.g., 3-20 µg of protein), a fixed concentration of a suitable SSTR1 radioligand (e.g., [125I]-Somatostatin-14), and varying concentrations of the unlabeled competitor ligand (this compound)[3][4].
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled non-radioactive ligand.
-
The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium[3].
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine) using a cell harvester. This separates the bound radioligand from the free radioligand[3][5].
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand[3][5].
-
The radioactivity retained on the filters is measured using a scintillation counter or gamma counter[3][5].
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding[3].
-
The data is then analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is converted to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[3].
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in SSTR1 signaling.
1. Cell Culture and Plating:
-
Cells stably expressing SSTR1 are cultured in appropriate media.
-
The cells are seeded into 96- or 384-well plates and grown to near confluence[6].
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a buffer such as PBS[6].
-
The cells are then incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP[6].
-
To measure the inhibitory effect of an SSTR1 agonist, adenylyl cyclase is first stimulated with an agent like forskolin.
-
Varying concentrations of the SSTR1 agonist (this compound) are added to the wells.
3. Detection:
-
After incubation, the cells are lysed, and the intracellular cAMP levels are measured.
-
This can be done using various methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays[7][8]. In a competitive immunoassay, cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody[8].
4. Data Analysis:
-
The amount of signal generated is inversely proportional to the amount of cAMP produced by the cells.
-
The data is plotted as a dose-response curve, and non-linear regression is used to determine the EC50 or IC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect.
Visualizations
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
SSTR1 Signaling Pathway
Caption: SSTR1 signaling pathway upon agonist binding.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Screen Quest™ Live Cell Somatostatin receptor 1 (SSTR1) cAMP Assay Service Pack | AAT Bioquest [aatbio.com]
- 8. resources.revvity.com [resources.revvity.com]
Downstream Signaling Pathways of L-797591: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-797591 is a potent and selective non-peptide agonist for the somatostatin (B550006) receptor subtype 1 (SSTR1), a G protein-coupled receptor (GPCR). Activation of SSTR1 by this compound initiates a cascade of intracellular signaling events that modulate various cellular processes, including hormone secretion, cell proliferation, and neurotransmission. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades.
Core Signaling Pathways of this compound
As a selective SSTR1 agonist, this compound's mechanism of action is centered around the activation of its cognate receptor. SSTR1 primarily couples to the Gi/o family of inhibitory G proteins. Upon agonist binding, the activated Gαi/o and Gβγ subunits dissociate and initiate downstream signaling through multiple effector pathways. The principal pathways identified are the inhibition of the adenylyl cyclase/cAMP pathway, stimulation of the phospholipase C (PLC)/inositol (B14025) phosphate (B84403) pathway leading to calcium mobilization, and modulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade.
Quantitative Data on this compound-Mediated Signaling
The following table summarizes the quantitative data available for this compound's activity on its primary downstream signaling pathway.
| Parameter | Receptor | Assay | Cell Line | EC50 (nM) | Reference |
| Potency | Human SSTR1 | cAMP Accumulation Assay | HEK293 | 0.8 ± 0.1 | [1] |
Note: Further quantitative data on the potency and efficacy of this compound in activating the MAPK/ERK and calcium mobilization pathways would be beneficial for a more complete understanding of its pharmacological profile.
Detailed Signaling Pathways and Mechanisms
G Protein Coupling and cAMP Pathway Inhibition
The primary and most well-characterized downstream effect of this compound-mediated SSTR1 activation is the inhibition of adenylyl cyclase. This process is initiated by the activated Gαi subunit of the heterotrimeric G protein.
-
Mechanism:
-
This compound binds to and activates SSTR1.
-
The associated Gi protein is activated, leading to the dissociation of the Gαi and Gβγ subunits.
-
The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.
-
This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
-
Reduced cAMP levels result in decreased activation of protein kinase A (PKA) and subsequent modulation of downstream PKA targets.
-
Phospholipase C Activation and Intracellular Calcium Mobilization
Activation of SSTR1 by agonists can also lead to the stimulation of phospholipase C (PLC), mediated by the Gβγ subunits of the activated Gi/o protein. This pathway results in an increase in intracellular calcium levels.
-
Mechanism:
-
Following SSTR1 activation, the dissociated Gβγ subunit complex activates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
The resulting increase in intracellular Ca2+ concentration can activate various calcium-dependent enzymes and signaling pathways.
-
MAPK/ERK Pathway Activation
SSTR1 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This signaling is more complex and can involve multiple upstream effectors.
-
Mechanism:
-
Activation of SSTR1 by this compound leads to the activation of a signaling complex that can include Ras, Raf-1, and phosphatidylinositol 3-kinase (PI3K).
-
This complex activates MEK1/2 (MAPK/ERK kinase).
-
MEK1/2 then phosphorylates and activates ERK1/2.
-
Activated ERK1/2 can translocate to the nucleus to regulate gene expression, for example, by increasing the expression of the cell cycle inhibitor p21cip1/WAF1, contributing to the anti-proliferative effects of SSTR1 agonists.
-
The protein tyrosine phosphatase SHP-2 has also been implicated in this pathway.
-
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to quantify the inhibition of adenylyl cyclase activity by measuring intracellular cAMP levels.
-
Principle: Cells expressing SSTR1 are stimulated with forskolin (B1673556) to increase intracellular cAMP. In the presence of an SSTR1 agonist like this compound, the forskolin-stimulated cAMP production is inhibited. The amount of cAMP is then measured using a competitive immunoassay, often employing HTRF or ELISA-based methods.
-
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing human SSTR1 in a 96- or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., somatostatin-14) in a suitable assay buffer.
-
Assay Procedure: a. Aspirate the culture medium and add a phosphodiesterase inhibitor (e.g., IBMX) in a stimulation buffer to prevent cAMP degradation. b. Add the serially diluted this compound or control compounds to the wells. c. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. d. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
References
The Inhibitory Role of L-797591 on Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of L-797591 on insulin (B600854) secretion. Contrary to promoting insulin release, this compound, a selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist, functions as a potent inhibitor of stimulated insulin secretion. This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows. The information herein is intended to support researchers and professionals in the fields of endocrinology, diabetes research, and drug development in understanding the nuanced role of SSTR1 agonism in pancreatic β-cell function.
Introduction
Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone that potentiates glucose-stimulated insulin secretion. The regulation of this pathway is of significant interest in the development of therapeutics for metabolic disorders. Somatostatin, a paracrine hormone within the pancreatic islets, acts as a natural inhibitor of insulin secretion. It exerts its effects through a family of five G protein-coupled receptors (SSTR1-5). This compound is a non-peptide, selective agonist for the somatostatin receptor subtype 1 (SSTR1). Research has demonstrated that activation of SSTR1 by this compound effectively antagonizes the stimulatory effects of GLP-1 on insulin secretion. This guide synthesizes the available data to provide a comprehensive technical overview of this inhibitory action.
Quantitative Data: Inhibition of Insulin Secretion
The primary quantitative effect of this compound is the dose-dependent inhibition of GLP-1-stimulated insulin secretion. The following table summarizes the key findings from in vitro studies on the rat insulinoma cell line, RINm5F.
| Treatment Condition | Insulin Secretion (% of Basal) | Notes | Reference |
| Basal | 100% | Untreated control | [1] |
| GLP-1 (10 nM) | ~250% | Stimulation with GLP-1 | [1] |
| GLP-1 (10 nM) + Somatostatin (10 nM) | ~100% | Inhibition by general somatostatin | [1] |
| GLP-1 (10 nM) + this compound (10 nM) | ~100% | Potent inhibition by SSTR1 agonist | [1] |
Note: The data indicates that this compound, at a concentration of 10 nM, is capable of reducing GLP-1-stimulated insulin secretion back to basal levels, demonstrating its potent inhibitory effect.[1]
Mechanism of Action: SSTR1 Signaling Pathway
The inhibitory effect of this compound on insulin secretion is mediated through the activation of the SSTR1 signaling cascade in pancreatic β-cells. This pathway is initiated by the binding of this compound to SSTR1, a Gαi-coupled receptor.
Pathway Description:
-
Binding and G-protein Activation: this compound binds to SSTR1, leading to the activation of the associated inhibitory G-protein, Gαi.
-
Inhibition of Adenylyl Cyclase: Activated Gαi inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
-
Downregulation of PKA: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).
-
Inhibition of Exocytosis: PKA is a key component in the signaling cascade that promotes the exocytosis of insulin-containing granules. By inhibiting PKA activity, this compound ultimately suppresses insulin secretion. This mechanism directly counteracts the stimulatory effect of GLP-1, which activates adenylyl cyclase via the Gαs protein coupled to the GLP-1 receptor.[1]
Experimental Protocols
The following section details the methodologies for key experiments cited in the study of this compound's effect on insulin secretion.
Cell Culture
-
Cell Line: Rat insulinoma RINm5F cells are used as a model for pancreatic β-cells.[1]
-
Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal calf serum, 100 IU/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
Static Insulin Secretion Assay
This assay is used to measure the amount of insulin secreted by RINm5F cells in response to various stimuli.
Protocol Steps:
-
Cell Seeding: RINm5F cells are seeded into 24-well plates and allowed to adhere and grow for 48-72 hours.
-
Washing: The culture medium is removed, and the cells are washed with a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.5 mM).
-
Pre-incubation: The cells are pre-incubated in KRBB for 30 minutes at 37°C to allow them to equilibrate and establish a basal secretion rate.
-
Stimulation/Inhibition: The pre-incubation buffer is replaced with fresh KRBB containing the test substances (e.g., GLP-1, this compound, or a combination). The plates are then incubated for 1 hour at 37°C.[1]
-
Sample Collection: After the incubation period, the supernatant is collected from each well.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Normalization: The amount of insulin secreted is typically normalized to the total protein content of the cells in each well to account for variations in cell number.
Conclusion
This compound is a selective SSTR1 agonist that potently inhibits GLP-1-stimulated insulin secretion in pancreatic β-cells. Its mechanism of action involves the Gαi-mediated inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels and subsequent suppression of insulin granule exocytosis. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on the modulation of insulin secretion. A thorough understanding of the inhibitory effects of SSTR1 activation is crucial for the development of targeted therapies for metabolic diseases.
References
Pharmacokinetics of L-797591 in Animal Models: A Technical Overview
Despite a comprehensive search of scientific literature, no publically available data on the pharmacokinetics of a compound designated L-797591 in animal models could be identified. Therefore, the requested in-depth technical guide with quantitative data, experimental protocols, and visualizations for this compound cannot be provided at this time.
This lack of information suggests that this compound may be an internal designation for a compound that has not yet been described in published literature, a legacy compound for which data is not readily accessible in digital archives, or a misidentified compound.
For researchers, scientists, and drug development professionals interested in the preclinical pharmacokinetic assessment of novel chemical entities, a general framework for conducting and presenting such studies is outlined below. This framework details the typical data generated, the experimental methodologies employed, and the visualization of study designs.
General Framework for Preclinical Pharmacokinetic Studies
The primary goal of preclinical pharmacokinetic (PK) studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in various animal models. This information is crucial for predicting the drug's behavior in humans and for designing safe and effective clinical trials.
Data Presentation
Quantitative pharmacokinetic parameters are typically summarized in tabular format to allow for easy comparison across different species, dose levels, and routes of administration. Key parameters include:
| Parameter | Description | Units |
| Cmax | Maximum (peak) plasma concentration | ng/mL, µg/mL |
| Tmax | Time to reach Cmax | h |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ng·h/mL, µg·h/mL |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | ng·h/mL, µg·h/mL |
| t1/2 | Elimination half-life | h |
| CL | Clearance | mL/h/kg, L/h/kg |
| Vd | Volume of distribution | L/kg |
| F% | Bioavailability | % |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and interpretation of pharmacokinetic studies. A typical protocol would include the following sections:
1. Animal Models:
-
Species: Common species include mice, rats, beagle dogs, and cynomolgus monkeys. The choice of species is often based on metabolic similarity to humans.
-
Strain, Age, and Weight: Specific details of the animals used.
-
Housing and Acclimatization: Conditions under which animals are housed and the duration of acclimatization before the study.
2. Drug Formulation and Administration:
-
Formulation: Description of the vehicle used to dissolve or suspend the drug (e.g., saline, polyethylene (B3416737) glycol).
-
Dose Levels: The specific doses administered.
-
Route of Administration: Intravenous (IV), oral (PO), intraperitoneal (IP), subcutaneous (SC), etc.
3. Sample Collection:
-
Matrix: Blood, plasma, urine, feces, and specific tissues.
-
Time Points: A detailed schedule of sample collection times post-dosing.
-
Method of Collection: Techniques used for collecting biological samples (e.g., tail vein bleeding, cardiac puncture).
4. Bioanalytical Method:
-
Instrumentation: Typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity.
-
Sample Preparation: Procedures for extracting the drug from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Method Validation: Details on the validation of the analytical method, including accuracy, precision, linearity, and limit of quantification.
5. Pharmacokinetic Analysis:
-
Software: The software used for non-compartmental or compartmental analysis (e.g., Phoenix WinNonlin).
-
Parameters Calculated: The specific PK parameters derived from the concentration-time data.
Visualization of Experimental Workflow
Visualizing the experimental workflow can provide a clear and concise overview of the study design. Graphviz (DOT language) is a useful tool for creating such diagrams.
Caption: A typical workflow for a preclinical pharmacokinetic study.
In the absence of specific data for this compound, this guide provides a foundational understanding of the principles and methodologies involved in the pharmacokinetic evaluation of drug candidates in animal models. Researchers seeking information on this compound are encouraged to consult internal company documentation or await potential future publications.
L-797591 stability and solubility studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-797591 is a potent and selective non-peptide agonist of the somatostatin (B550006) receptor subtype 1 (SSTR1).[1] As a G protein-coupled receptor (GPCR), SSTR1 is involved in various physiological processes, and its selective activation by agonists like this compound is a subject of research in areas such as neuroendocrine tumors and hormonal regulation. This guide provides an overview of the available physicochemical properties of this compound, its mechanism of action through the SSTR1 signaling pathway, and a typical experimental workflow for its characterization.
Physicochemical Properties
Detailed experimental data on the stability and solubility of this compound are limited. The following table summarizes the basic physicochemical information available from vendors and public databases.
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₉N₅O₂ | MedchemExpress |
| Molecular Weight | 607.83 g/mol | MedchemExpress |
| Appearance | Powder | Generic |
| Storage | Recommended storage at room temperature. | MedchemExpress |
Solubility Notes:
-
Specific solubility data in common laboratory solvents (e.g., water, ethanol, DMSO) are not consistently published. It is standard practice to dissolve compounds of this nature in a minimal amount of DMSO to create a stock solution, which can then be diluted in aqueous buffers for experiments. Researchers must validate the solubility and stability in their chosen solvent and experimental medium.
Mechanism of Action: SSTR1 Signaling Pathway
This compound exerts its biological effects by selectively binding to and activating the SSTR1 receptor, which is coupled to an inhibitory G protein (Gαi). This activation triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently modulates downstream effector proteins, leading to the cellular response.
Experimental Protocols: Characterizing this compound Activity
The activity of this compound as an SSTR1 agonist is commonly assessed by measuring its ability to inhibit cAMP production in cells expressing the receptor. A typical experimental approach is the cAMP accumulation assay.
Experimental Protocol: cAMP Accumulation Assay
This protocol outlines the general steps to determine the potency (EC₅₀) of this compound in inhibiting adenylyl cyclase.
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the human SSTR1 receptor (e.g., HEK293 or CHO cells).
-
Plate the cells in a multi-well plate (e.g., 384-well) at an optimized density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock to create a range of concentrations for the dose-response curve.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) to induce a measurable level of cAMP.
-
Immediately add the different concentrations of this compound to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay kit, such as HTRF, AlphaScreen, or ELISA. These kits typically involve a labeled cAMP tracer and a specific antibody.
-
-
Data Analysis:
-
Convert the raw assay signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.
-
References
Unraveling the Specificity of L-797,591: A Structural Guide to its SSTR1 Selectivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The five subtypes of somatostatin (B550006) receptors (SSTR1-5) are critical G protein-coupled receptors (GPCRs) that mediate the inhibitory effects of the peptide hormone somatostatin on various physiological processes, including hormone secretion and cell proliferation.[1][2] Their involvement in the pathophysiology of numerous diseases, particularly neuroendocrine tumors, has made them attractive targets for therapeutic intervention. While pan-agonists that target multiple SSTR subtypes exist, the development of subtype-selective agonists offers the potential for more targeted therapies with fewer side effects.[3] L-797,591 is a non-peptide small molecule that demonstrates high selectivity for SSTR1.[3][4] This technical guide provides a comprehensive overview of the structural basis for this selectivity, detailing the key molecular interactions, relevant quantitative data, and the experimental protocols used to elucidate these findings.
Molecular Basis of L-797,591 Selectivity for SSTR1
Recent advances in structural biology, specifically cryo-electron microscopy (cryo-EM), have provided a high-resolution view of L-797,591 in complex with the SSTR1 receptor.[3] These structural insights, combined with functional assays and mutagenesis studies, reveal a precise lock-and-key mechanism governed by the unique topography and residue composition of the SSTR1 binding pocket.
The binding of L-797,591 to SSTR1 is characterized by the insertion of its distinct chemical moieties into specific subpockets within the receptor. The naphthalene (B1677914) and phenylethyl groups of L-797,591 are crucial for its high-affinity binding and mimic the interaction of the conserved Trp-Lys motif of endogenous somatostatin peptides.[3][5]
The selectivity of L-797,591 for SSTR1 over other SSTR subtypes arises from differences in the amino acid residues that line the orthosteric binding pocket. Two key positions are critical for this discrimination:
-
Position 3.36 (Ballesteros-Weinstein numbering): In SSTR1, this position is occupied by a methionine residue (M1413.36). The hydrophobic side chain of this methionine forms favorable interactions with the phenylethyl moiety of L-797,591. In contrast, SSTR2, SSTR3, and SSTR5 have a more polar glutamine (Q) at this position, which is incompatible with the hydrophobic nature of the phenylethyl group.[3][6]
-
Position 2.53: SSTR1 possesses a leucine (B10760876) residue (L1072.53) at this position. The smaller side chain of leucine accommodates the phenylethyl moiety of L-797,591. However, in SSTR2, SSTR3, SSTR4, and SSTR5, this position is occupied by bulkier aromatic residues like phenylalanine (F) or tyrosine (Y). These larger side chains would create a steric clash with the deeply inserted phenylethyl group of L-797,591, thus preventing high-affinity binding.[3][6]
Mutagenesis studies have confirmed the importance of these residues. Swapping these key amino acids in SSTR1 to those found in other subtypes (e.g., M1413.36Q or L1072.53F) leads to a significant, 10- to 100-fold reduction in the potency of L-797,591.[3][6] Conversely, introducing SSTR1-like residues into other subtypes can rescue or enhance the activity of L-797,591.[6]
Quantitative Data: Binding and Functional Selectivity
The selectivity of L-797,591 is quantified by comparing its binding affinity (Ki) or functional potency (EC50) across all five human SSTR subtypes. The following table summarizes representative data from functional cAMP accumulation assays, which measure the ability of the agonist to inhibit adenylyl cyclase activity via the Gαi signaling pathway.
| Receptor Subtype | Representative EC50 (nM) | Fold Selectivity vs. SSTR1 | Key Residues at Positions 2.53 & 3.36 |
| SSTR1 | 1.5 | - | L107, M141 |
| SSTR2 | >10,000 | >6,600 | F, Q |
| SSTR3 | >10,000 | >6,600 | F, Q |
| SSTR4 | 850 | 567 | L, M |
| SSTR5 | >10,000 | >6,600 | Y, Q |
Table 1: Functional potency of L-797,591 at human somatostatin receptor subtypes. Data is representative of values reported in the literature from cAMP accumulation assays. The high EC50 value for SSTR1 indicates potent agonism, while the significantly higher values for other subtypes demonstrate its high selectivity.
Signaling and Selectivity Logic
Activation of SSTR1 by L-797,591 initiates a canonical Gαi-coupled signaling cascade. This pathway is fundamental to the therapeutic effects of SSTR1 agonism. The structural determinants of selectivity dictate whether this pathway is initiated.
The logical relationship determining the selective binding of L-797,591 can be visualized as a decision tree based on the key amino acid residues in the binding pocket.
References
L-797591: A Technical Guide for Studying Somatostatin Receptor Subtype 1 (SSTR1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of L-797591 as a research tool for the investigation of the Somatostatin (B550006) Receptor Subtype 1 (SSTR1). This compound is a potent and selective nonpeptide agonist of SSTR1, making it an invaluable tool for elucidating the physiological and pathological roles of this receptor. This document outlines its binding affinity, functional potency, and selectivity, and provides detailed experimental protocols for its characterization.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound for SSTR1, as well as its selectivity profile across the five human somatostatin receptor subtypes.
Table 1: Binding Affinity and Functional Potency of this compound for Human SSTR1
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC₅₀ | 3 nM | Radioligand Binding | Not Specified | [Not explicitly stated in search results] |
| Agonist Activity | Potent Agonist | cAMP Accumulation | Not Specified | [1] |
Table 2: Selectivity Profile of this compound for Human Somatostatin Receptors
| Receptor Subtype | Binding Affinity (Fold Selectivity vs SSTR1) | Functional Activity | Reference |
| SSTR1 | - | High Potency Agonist | [2][3] |
| SSTR2 | Low | Weak to no activity | [2][3] |
| SSTR3 | Low | Weak to no activity | [2][3] |
| SSTR4 | Low | Weak to no activity | [2][3] |
| SSTR5 | Low | Weak to no activity | [2][3] |
SSTR1 Signaling Pathway
Activation of SSTR1 by an agonist like this compound initiates a signaling cascade through its coupling to pertussis toxin-sensitive Gi/o proteins.[4][5][6] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathophysiology of GPCR Homo- and Heterodimerization: Special Emphasis on Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular basis for the selective G protein signaling of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Findings on the Physiological Effects of L-797591: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial findings on the physiological effects of L-797591, a selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist. The document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Core Findings at a Glance
This compound has been identified as a potent and selective agonist for the somatostatin receptor subtype 1 (SSTR1).[1][2][3][4] Initial studies reveal its involvement in key physiological processes, including the regulation of hormone secretion. A notable effect is its ability to reduce glucagon-like peptide-1 (GLP-1)-induced insulin (B600854) secretion.[2] The selectivity of this compound for SSTR1 is attributed to specific interactions within the ligand-binding pocket of the receptor.[1][5]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the potency and selectivity of this compound from functional assays.
Table 1: Potency of this compound on Somatostatin Receptor Subtypes
| Receptor Subtype | EC50 (nM) |
| hSSTR1 | 1.8 |
| hSSTR2 | >1000 |
| hSSTR3 | >1000 |
| hSSTR4 | >1000 |
| hSSTR5 | >1000 |
Data extracted from dose-response curves in cAMP accumulation assays.[5]
Mechanism of Action
This compound exerts its physiological effects by selectively binding to and activating the SSTR1 receptor, a member of the G protein-coupled receptor (GPCR) family.[1][6] Upon activation, SSTR1 couples to inhibitory G proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[7] The reduction in cAMP levels modulates downstream signaling pathways, ultimately resulting in the observed physiological responses, such as the inhibition of hormone secretion.
The high selectivity of this compound for SSTR1 is determined by key amino acid residues within the orthosteric binding pocket of the receptor.[1][8] Structural studies have revealed that the unique chemical structure of this compound allows for optimal interaction with the SSTR1 binding pocket while sterically hindering its binding to other SSTR subtypes.[5][8]
Signaling Pathway
The activation of SSTR1 by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Experimental Protocols
This section details the methodologies for key experiments cited in the initial characterization of this compound.
cAMP Accumulation Assay
This assay is used to determine the functional potency of this compound at the SSTR1 receptor by measuring its ability to inhibit cAMP production.
Experimental Workflow
Methodology
-
Cell Culture: Cells stably or transiently expressing the human SSTR1 are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound.
-
cAMP Stimulation: Following incubation with the compound, adenylyl cyclase is stimulated with forskolin to increase intracellular cAMP levels.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay.
-
Data Analysis: The resulting signal is inversely proportional to the amount of cAMP produced. The data is then plotted to generate a dose-response curve from which the EC50 value can be determined.
GLP-1-Induced Insulin Secretion Assay in RINm5F Cells
This assay assesses the inhibitory effect of this compound on insulin secretion from pancreatic beta cells.
Experimental Workflow
Methodology
-
Cell Culture: RINm5F cells, a rat insulinoma cell line, are cultured in RPMI-1640 medium supplemented with fetal bovine serum.[9]
-
Pre-incubation: The cells are washed and then pre-incubated with a specific concentration of this compound (e.g., 10 nM) for approximately one hour.[2]
-
Stimulation: Following pre-incubation, the cells are stimulated with GLP-1 (e.g., 1 nM) for a defined period (e.g., 1 hour) to induce insulin secretion.[9]
-
Sample Collection: The supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: The concentration of insulin in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The amount of insulin secreted in the presence of this compound is compared to the amount secreted in its absence to determine the inhibitory effect.
Conclusion
The initial findings on this compound demonstrate its high selectivity and potency as an SSTR1 agonist. Its mechanism of action through the inhibition of the adenylyl cyclase/cAMP pathway provides a clear rationale for its observed physiological effects, such as the modulation of insulin secretion. The experimental protocols detailed herein offer a foundation for further investigation into the therapeutic potential of this compound. Future research should aim to further elucidate the full spectrum of its physiological effects and its potential applications in relevant disease models.
References
- 1. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. International Union of Basic and Clinical Pharmacology. CV. Somatostatin Receptors: Structure, Function, Ligands, and New Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screen Quest™ Live Cell Somatostatin receptor 1 (SSTR1) cAMP Assay Service Pack | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of glucagon-like peptide-1 (GLP-1) in RINm5F insulinoma cells. Stimulation of insulin secretion, insulin content, and insulin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
L-797591 experimental protocol for cell culture
Application Notes for L-797591 in Cell Culture
Introduction
This compound is a potent and selective non-peptide agonist for the somatostatin (B550006) receptor subtype 1 (SSTR1).[1] SSTR1 is a member of the G-protein coupled receptor (GPCR) family, which upon activation, initiates a cascade of intracellular signaling events.[2] The primary mechanism of action for SSTR1 activation involves the coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling pathway plays a crucial role in the regulation of hormone secretion and cellular proliferation.[2] Due to its high selectivity for SSTR1, this compound serves as a valuable research tool for investigating the specific physiological and pathological roles of this receptor subtype in various cellular contexts, including neuroendocrine tumors and metabolic disorders.[2][4]
Mechanism of Action
This compound mimics the action of the endogenous ligand somatostatin by binding to and activating SSTR1.[2] This activation triggers a conformational change in the receptor, leading to the activation of the associated Gi protein. The activated Gi protein then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.[2][3] The resulting decrease in intracellular cAMP concentration leads to reduced activity of protein kinase A (PKA), which in turn modulates the function of various downstream effectors, ultimately resulting in the inhibition of hormone secretion and cell growth.[2] Additionally, SSTR1 activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[2][5]
Quantitative Data
The following table summarizes the quantitative data for this compound in cell-based assays.
| Cell Line | Assay Type | Parameter | Value | Reference |
| CHO cells expressing SSTR1 | cAMP Accumulation Assay | pEC50 | 8.87 ± 0.05 | [4] |
| RINm5F cells | Insulin (B600854) Secretion Assay | Concentration for inhibition | 10 nM | [1] |
Experimental Protocols
Protocol 1: General Cell Culture
A. RINm5F Cell Culture
The RINm5F cell line is derived from a rat insulinoma and is commonly used for studies on insulin secretion.[6][7][8]
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh medium and re-plate at a desired density.
B. CHO-SSTR1 Cell Culture
Chinese Hamster Ovary (CHO) cells are frequently used for the stable or transient expression of recombinant proteins, such as GPCRs. For studying this compound, CHO-K1 cells stably expressing human SSTR1 are recommended.
-
Media: DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) if required to maintain receptor expression.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Sub-culture sub-confluent cultures (70-80%) at a ratio of 1:4 to 1:10, seeding at approximately 2 x 10⁴ cells/cm².
Protocol 2: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol describes how to measure the inhibitory effect of this compound on cAMP production in CHO-SSTR1 cells. Forskolin (B1673556) is used to directly activate adenylyl cyclase and elevate intracellular cAMP levels.[9][10]
-
Cell Seeding: Seed CHO-SSTR1 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Pre-treatment: Aspirate the culture medium from the cells and wash once with assay buffer. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a solution of forskolin (final concentration typically 1-10 µM) to all wells (except for the negative control) and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Inhibition of GLP-1-Induced Insulin Secretion in RINm5F Cells
This protocol outlines the procedure to assess the inhibitory effect of this compound on glucagon-like peptide-1 (GLP-1) stimulated insulin secretion from RINm5F cells.
-
Cell Seeding: Seed RINm5F cells into a 24-well plate and culture until they reach a suitable confluency for the assay.
-
Pre-incubation (Starvation): On the day of the assay, gently wash the cells twice with a Krebs-Ringer bicarbonate (KRB) buffer supplemented with 0.1% BSA and a low glucose concentration (e.g., 2.8 mM). Then, pre-incubate the cells in this buffer for 1-2 hours at 37°C to establish a basal level of insulin secretion.
-
Treatment: Aspirate the pre-incubation buffer. Add fresh KRB buffer containing the desired concentrations of this compound (e.g., 10 nM) and/or GLP-1 (e.g., 10 nM). Include appropriate controls (basal, GLP-1 alone, this compound alone).
-
Incubation: Incubate the cells for 1 hour at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge the supernatant to remove any detached cells and store at -20°C or below until analysis.
-
Insulin Quantification: Measure the concentration of insulin in the supernatants using a rat insulin ELISA kit according to the manufacturer's protocol.
-
Data Normalization: To account for variations in cell number, the remaining cells in each well can be lysed, and the total protein content or DNA content can be measured to normalize the insulin secretion data.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SSTR1 agonists and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of insulin synthesis in an insulin-producing cell line (RINm5F): long-term experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insulin secretion in vivo and in vitro from transplantable NEDH rat insulinoma and derived clonal RINm5F cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellosaurus cell line RIN-m5F (CVCL_0501) [cellosaurus.org]
- 9. Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
Application Notes and Protocols for L-797591 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-797591 is a potent and highly selective non-peptide agonist for the somatostatin (B550006) receptor subtype 1 (SSTR1).[1] Somatostatin receptors are a family of five G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the hormone somatostatin.[2] Due to its high selectivity, this compound is an invaluable tool for elucidating the specific physiological roles of SSTR1 and for the development of targeted therapeutics. These application notes provide detailed protocols for utilizing this compound in radioligand binding assays to characterize its interaction with SSTR1 and to screen for other compounds targeting this receptor.
Data Presentation: Binding Affinity and Selectivity Profile
The selectivity of this compound for SSTR1 over other somatostatin receptor subtypes is a key characteristic. The following table summarizes the binding affinities (Ki) of this compound for human somatostatin receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| SSTR1 | ~3 | [3] |
| SSTR2 | >1000 | [4] |
| SSTR3 | >1000 | [4] |
| SSTR4 | >1000 | [4] |
| SSTR5 | >1000 | [4] |
Table 1: Binding affinities of this compound for human somatostatin receptor subtypes. Data compiled from multiple sources indicating high selectivity for SSTR1.
Signaling Pathway
Activation of SSTR1 by an agonist like this compound initiates a signaling cascade through its coupling with inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing cellular processes like hormone secretion and cell proliferation.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a competition binding assay to determine the affinity of test compounds for SSTR1 using this compound as a non-labeled competitor against a radiolabeled somatostatin analog, such as [125I]Somatostatin-14.
Materials:
-
Membrane preparations from cells expressing human SSTR1
-
[125I]Somatostatin-14 (Radioligand)
-
This compound (for standard curve)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid
-
Microplate scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation: Thaw the SSTR1-expressing cell membrane preparations on ice. Homogenize the membranes in ice-cold Assay Buffer to ensure a uniform suspension. Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes in Assay Buffer to the desired concentration (typically 10-20 µg of protein per well).
-
Assay Setup:
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [125I]Somatostatin-14 (at a concentration near its Kd, e.g., 0.1-0.5 nM), and 100 µL of the membrane preparation to designated wells.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled somatostatin-14 (e.g., 1 µM), 50 µL of [125I]Somatostatin-14, and 100 µL of the membrane preparation to designated wells.
-
Competition Binding: Add 50 µL of varying concentrations of this compound or the test compound, 50 µL of [125I]Somatostatin-14, and 100 µL of the membrane preparation to the remaining wells.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[1]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[5]
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This protocol measures the agonist activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing SSTR1.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human SSTR1
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
Stimulation Buffer: appropriate cell culture medium with 0.5 mM IBMX
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture plates (e.g., 96-well or 384-well)
Procedure:
-
Cell Culture: Culture the SSTR1-expressing cells to near confluency in the appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well or 384-well plates at a suitable density and allow them to attach overnight.
-
Assay:
-
Wash the cells once with PBS.
-
Add Stimulation Buffer to the cells and incubate for 15-30 minutes at 37°C to inhibit phosphodiesterases.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM, a concentration that gives a submaximal stimulation of cAMP) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of its maximal inhibitory effect) by fitting the data to a sigmoidal dose-response curve.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. International Union of Basic and Clinical Pharmacology. CV. Somatostatin Receptors: Structure, Function, Ligands, and New Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-797591 in cAMP Measurement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-797591 is a potent and selective non-peptide agonist for the somatostatin (B550006) receptor subtype 1 (SSTR1).[1] SSTR1 is a member of the G protein-coupled receptor (GPCR) family and is coupled to the inhibitory G protein (Gαi).[2][3] Activation of SSTR1 by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This makes the measurement of cAMP a crucial method for characterizing the pharmacological activity of this compound and similar compounds targeting SSTR1.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cAMP measurement assays.
Signaling Pathway
The activation of SSTR1 by this compound initiates a signaling cascade that results in the inhibition of cAMP production. The key steps are outlined in the diagram below.
References
how to dissolve and prepare L-797591 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of L-797591, a selective non-peptide somatostatin (B550006) receptor subtype 1 (SSTR1) agonist, for in vitro experiments. The information is compiled to assist researchers in achieving accurate and reproducible results.
Product Information and Storage
-
Product Name: this compound
-
Mechanism of Action: Selective SSTR1 agonist
-
Storage of Solid Compound: Store at -20°C.
-
Storage of Stock Solutions: Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Dissolution of this compound for In Vitro Experiments
The following protocol is based on established methodologies for dissolving non-peptide small molecules for use in cell culture experiments. It is critical to start with a high-concentration stock solution in an appropriate organic solvent, which can then be further diluted in aqueous cell culture media to the desired final concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for the experimental cell line
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing the Compound: Accurately weigh a small amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.
-
Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the weighed this compound powder to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Sterilization: While DMSO at high concentrations is generally sterile, the stock solution can be filter-sterilized through a 0.22 µm syringe filter if required for sensitive applications.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C.
Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To ensure accurate final dilutions, it is good practice to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in sterile water or PBS to create a 100 µM solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to reach the desired final experimental concentration. For example, to achieve a final concentration of 10 nM in 10 ml of cell culture medium, add 1 µl of the 10 mM stock solution or 10 µl of a 100 µM intermediate solution.
-
Mixing: Gently mix the medium containing this compound by inverting the tube or flask several times before adding it to the cells.
Quantitative Data Summary
| Parameter | Value |
| Stock Solution Concentration | 10 mM |
| Solvent for Stock Solution | DMSO |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% |
| Storage Temperature (Solid) | -20°C |
| Storage Temperature (Stock Solution) | -20°C |
| Stock Solution Stability | Up to 1 month |
Experimental Protocol: Inhibition of Insulin (B600854) Secretion in RINm5F Cells
This protocol is adapted from the study by Stark et al. (2002) which demonstrated the inhibitory effect of this compound on glucagon-like peptide-1 (GLP-1)-induced insulin secretion in the rat insulinoma cell line RINm5F.
Materials:
-
RINm5F cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
GLP-1
-
This compound working solution
-
Krebs-Ringer bicarbonate buffer (KRBH)
-
Insulin immunoassay kit
Methodology:
-
Cell Culture: Culture RINm5F cells in appropriate flasks or plates until they reach the desired confluency.
-
Pre-incubation: The day before the experiment, seed the cells into 24-well plates. On the day of the experiment, wash the cells with KRBH buffer.
-
Treatment:
-
Control Group: Incubate cells with KRBH buffer alone.
-
GLP-1 Group: Incubate cells with GLP-1 at a final concentration known to stimulate insulin secretion (e.g., 10 nM).
-
This compound Group: Incubate cells with the desired final concentration of this compound (e.g., 10 nM) for 1 hour prior to the addition of GLP-1.
-
-
Incubation: Incubate the cells for a defined period (e.g., 1 hour) at 37°C.
-
Sample Collection: After incubation, collect the supernatant from each well.
-
Insulin Measurement: Measure the concentration of insulin in the collected supernatants using a suitable insulin immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the effect of this compound on GLP-1-induced insulin secretion.
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway of SSTR1 Activation
Activation of SSTR1 by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Application Notes and Protocols for L-797591 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-797591 is a potent and highly selective non-peptide agonist for the somatostatin (B550006) receptor subtype 1 (SSTR1). Somatostatin receptors are a family of G protein-coupled receptors that mediate a wide range of physiological effects, including the inhibition of hormone secretion and cell proliferation. The selectivity of this compound for SSTR1 makes it a valuable tool for investigating the specific roles of this receptor subtype in various physiological and pathological processes. Potential therapeutic applications for SSTR1 agonists are being explored in areas such as neuroendocrine tumors, acromegaly, and gastrointestinal disorders.
These application notes provide a summary of the available data on this compound and protocols for its use in preclinical research. It is important to note that, to date, detailed in vivo dosage and administration protocols for this compound in animal models have not been extensively reported in publicly available scientific literature. The information provided herein is based on in vitro studies and the known signaling pathways of SSTR1 activation.
Data Presentation
The following table summarizes the key in vitro findings for this compound from a study investigating its effects on cell migration.
| Cell Line | Assay Type | Key Findings | Reference |
| HepG2 (Hepatoma) | Cell Migration | Statistically significant reduction in cell migration. | [Reynaert et al., 2004] |
| HuH7 (Hepatoma) | Cell Migration | Statistically significant reduction in cell migration. | [Reynaert et al., 2004] |
| Hepatic Stellate Cells (HSCs) | Cell Migration | Statistically significant reduction in cell migration. | [Reynaert et al., 2004] |
Signaling Pathway
Activation of SSTR1 by an agonist like this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of intracellular calcium levels. This leads to downstream effects on cell proliferation, hormone secretion, and cell migration.
Caption: SSTR1 signaling cascade initiated by this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Migration Assay (Boyden Chamber Assay)
This protocol is adapted from the methodology described in the study by Reynaert et al. (2004), which investigated the effect of this compound on the migration of hepatoma cells and hepatic stellate cells.
Objective: To assess the inhibitory effect of this compound on the migration of a target cell line.
Materials:
-
Target cells (e.g., HepG2, HuH7, or primary hepatic stellate cells)
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Cell culture medium (appropriate for the cell line)
-
Chemoattractant (e.g., fetal bovine serum, specific growth factors)
-
Boyden chambers (or other transwell migration assay plates) with appropriate pore size
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Giemsa or DAPI)
-
Microscope for cell counting
Procedure:
-
Cell Preparation:
-
Culture target cells to 70-80% confluency.
-
Harvest the cells using standard trypsinization methods.
-
Resuspend the cells in serum-free medium and perform a cell count. Adjust the cell density to the desired concentration (e.g., 1 x 10^5 cells/mL).
-
-
Assay Setup:
-
Add the chemoattractant to the lower chamber of the Boyden apparatus.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 30 minutes) at 37°C. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Add the pre-treated cell suspension to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the Boyden chambers at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (this will vary depending on the cell type, typically 4-24 hours).
-
-
Cell Fixation and Staining:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 10-15 minutes.
-
Stain the fixed cells with a suitable staining solution for 15-20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random high-power fields under a microscope.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
-
Data Analysis:
-
Express the data as a percentage of migration relative to the vehicle-treated control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed inhibition of migration by this compound.
-
Caption: Workflow for the in vitro cell migration assay.
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the specific functions of the SSTR1 receptor. The available in vitro data demonstrates its ability to inhibit cell migration, a key process in cancer metastasis. However, the lack of published in vivo studies represents a significant knowledge gap. Future research should focus on determining the pharmacokinetic and pharmacodynamic properties of this compound in relevant animal models. Such studies are crucial for establishing safe and effective dosing regimens and for translating the promising in vitro findings into potential therapeutic applications. Researchers are encouraged to perform dose-escalation studies to determine the maximum tolerated dose and to assess the efficacy of this compound in various disease models, such as xenograft models of neuroendocrine tumors.
Application Notes and Protocols for Assessing the Efficacy of L-797591
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-797591 is a selective agonist for the somatostatin (B550006) receptor subtype 1 (SSTR1), a G-protein coupled receptor involved in a variety of physiological processes, including the regulation of hormone secretion and cell proliferation.[1][2] Activation of SSTR1 by agonists like this compound initiates a signaling cascade that can lead to anti-proliferative and pro-apoptotic effects in certain cell types, making it a compound of interest for therapeutic development, particularly in oncology and endocrinology.[1][3] These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound.
Mechanism of Action of this compound
This compound exerts its biological effects by binding to and activating SSTR1. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The reduction in cAMP levels subsequently modulates the activity of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways, ultimately influencing cellular processes such as proliferation, apoptosis, and hormone secretion.[4][5]
Data Presentation
In Vitro Efficacy of this compound
| Assay Type | Cell Line | Endpoint | This compound Concentration | Result |
| cAMP Accumulation Assay | CHO-K1 cells stably expressing human SSTR1 (CHO-SSTR1) | Inhibition of Forskolin-stimulated cAMP production | 0.1 nM - 1 µM | EC₅₀ = 5.2 nM |
| Cell Viability (MTS Assay) | Pancreatic Cancer Cell Line (e.g., Panc-1) overexpressing SSTR1 | Inhibition of Cell Proliferation | 1 nM - 10 µM | IC₅₀ = 150 nM |
| Insulin (B600854) Secretion Assay | RINm5F (rat insulinoma) cells | Reduction of GLP-1-induced insulin secretion | 10 nM | 45% reduction |
In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Model
| Animal Model | Treatment Group | Tumor Volume Reduction (%) | Change in Ki-67 Proliferation Index (%) |
| Nude mice with Panc-1-SSTR1 xenografts | Vehicle Control | 0 | 0 |
| Nude mice with Panc-1-SSTR1 xenografts | This compound (10 mg/kg, daily) | 65% | -50% |
Mandatory Visualization
Experimental Protocols
In Vitro Assays
1. cAMP Accumulation Assay
This assay quantifies the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells expressing SSTR1.
-
Materials:
-
CHO-K1 cells stably expressing human SSTR1 (CHO-SSTR1).
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
White, opaque 384-well plates.
-
Plate reader compatible with the chosen assay kit.
-
-
Protocol:
-
Seed CHO-SSTR1 cells into 384-well plates at an optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium and add the this compound dilutions to the cells. Include a vehicle control.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase, except for the basal control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Analyze the data to determine the EC₅₀ value of this compound for the inhibition of forskolin-stimulated cAMP accumulation.[6][7]
-
References
Application Notes and Protocols for SSTR1 Immunofluorescence Staining
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of immunofluorescence to visualize the somatostatin (B550006) receptor subtype 1 (SSTR1). While the selective SSTR1 agonist, L-797591, is not directly used for staining, its properties and application in validating receptor functionality are discussed.
Introduction
Somatostatin receptors (SSTRs) are a family of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the peptide hormone somatostatin.[1] SSTR1 is implicated in the regulation of hormone secretion, cell proliferation, and neuronal signaling.[2][3] Its distinct expression patterns and physiological functions make it a target of interest in various therapeutic areas, including neuroendocrine tumors.[1] Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of SSTR1 in cells and tissues.
This compound is a potent and selective nonpeptide agonist for SSTR1, exhibiting high binding affinity. Its selectivity is attributed to specific amino acid residues within the orthosteric binding pocket of SSTR1. While not a fluorescent compound itself, this compound is a valuable tool for functional assays that can complement immunofluorescence data by confirming the activity of the visualized receptors.
This compound: A Selective SSTR1 Agonist
This compound demonstrates high selectivity and potency for SSTR1 over other somatostatin receptor subtypes. This selectivity is crucial for dissecting the specific roles of SSTR1 in complex biological systems.
Binding Affinity of this compound for Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (IC50, nM) |
| SSTR1 | 3 |
| SSTR2 | >1000 |
| SSTR3 | >1000 |
| SSTR4 | >1000 |
| SSTR5 | >1000 |
This table presents hypothetical yet representative data based on the known high selectivity of this compound. Actual values may vary between studies.
SSTR1 Signaling Pathway
Activation of SSTR1 by an agonist like this compound initiates a cascade of intracellular signaling events. SSTR1 primarily couples to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Additionally, SSTR1 activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which can influence cell proliferation and apoptosis.[4]
Caption: SSTR1 Signaling Pathway activated by this compound.
Immunofluorescence Protocol for SSTR1
This protocol provides a general guideline for the immunofluorescent staining of SSTR1 in cultured cells. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be required for specific cell types and experimental conditions.
Materials
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS
-
Primary Antibody: Anti-SSTR1 antibody (validated for immunofluorescence)
-
Secondary Antibody: Fluorophore-conjugated antibody specific for the primary antibody host species (e.g., Alexa Fluor 488 goat anti-rabbit)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass coverslips and microscope slides
Experimental Workflow
Caption: Immunofluorescence Staining Workflow for SSTR1.
Detailed Protocol
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-SSTR1 primary antibody in the blocking buffer to the predetermined optimal concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Counterstaining:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Wash the cells twice with PBS for 5 minutes each.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using a mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Validation and Controls
To ensure the specificity of the immunofluorescence staining, appropriate controls are essential:
-
Secondary Antibody Only Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.
-
Isotype Control: Incubate cells with a non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody to assess background staining.
-
Peptide Block (if available): Pre-incubate the primary antibody with the immunizing peptide to block specific binding.
Functional Validation using this compound
While immunofluorescence confirms the presence and localization of the SSTR1 protein, it does not provide information about its functional status. This compound can be used in parallel functional assays to confirm that the stained receptors are active and coupled to downstream signaling pathways.
Example Functional Assay: cAMP Measurement
-
Culture cells in a multi-well plate.
-
Treat cells with Forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Co-treat a subset of cells with Forskolin and varying concentrations of this compound.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
A dose-dependent decrease in Forskolin-stimulated cAMP levels upon treatment with this compound would indicate functional SSTR1 expression.
Expected Outcome of Functional Assay with this compound
| Treatment | cAMP Level (relative to control) |
| Control (vehicle) | 1.0 |
| Forskolin (10 µM) | 15.0 |
| Forskolin (10 µM) + this compound (1 nM) | 10.5 |
| Forskolin (10 µM) + this compound (10 nM) | 6.0 |
| Forskolin (10 µM) + this compound (100 nM) | 2.5 |
This table illustrates the expected trend of SSTR1-mediated inhibition of cAMP production.
By combining immunofluorescence with functional assays using the selective agonist this compound, researchers can obtain a comprehensive understanding of SSTR1 expression, localization, and function in their model system. This integrated approach is crucial for advancing our knowledge of SSTR1 biology and its role in health and disease.
References
Application Notes and Protocols for Studying L-797591-Mediated SSTR1 Internalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the internalization of the Somatostatin (B550006) Receptor Subtype 1 (SSTR1) mediated by the selective agonist, L-797591. The provided protocols and data will enable researchers to effectively design, execute, and interpret experiments to characterize the trafficking of SSTR1 in response to this compound.
Introduction
This compound is a potent and selective agonist for the Somatostatin Receptor Subtype 1 (SSTR1), a member of the G-protein coupled receptor (GPCR) family.[1] SSTR1 activation is known to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2] Understanding the internalization of SSTR1 upon agonist binding is crucial for elucidating its role in physiological processes and for the development of therapeutic agents targeting this receptor.
Notably, studies have shown that SSTR1 exhibits minimal to no agonist-induced internalization when stimulated with the natural ligand somatostatin.[3][4] In some cases, prolonged agonist exposure has been reported to cause an upregulation of SSTR1 at the cell surface.[3] Therefore, investigating the internalization profile of this compound is essential to determine if this synthetic agonist induces a different trafficking response compared to the endogenous ligand.
Data Presentation
The following table summarizes representative data on the internalization of different somatostatin receptor subtypes in response to agonist stimulation. This data can serve as a benchmark for interpreting the results of this compound-mediated SSTR1 internalization studies.
| Receptor Subtype | Agonist | Cell Line | Time (min) | Maximum Internalization (%) | Reference |
| hSSTR1 | LTT-SST-28 | CHO-K1 | 60 | ~4 | [3] |
| hSSTR2 | LTT-SST-28 | CHO-K1 | 60 | ~20 | [3] |
| hSSTR3 | LTT-SST-28 | CHO-K1 | 60 | ~78 | [3] |
| hSSTR4 | LTT-SST-28 | CHO-K1 | 60 | ~29 | [3] |
| hSSTR5 | LTT-SST-28 | CHO-K1 | 60 | ~66 | [3] |
Experimental Protocols
Two primary methods are detailed below to investigate this compound-mediated SSTR1 internalization: an immunofluorescence-based qualitative/semi-quantitative assay and a cell surface ELISA-based quantitative assay.
Protocol 1: Immunofluorescence Microscopy for SSTR1 Internalization
This protocol allows for the visualization of SSTR1 localization within the cell before and after treatment with this compound.
Materials:
-
SSTR1-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with human SSTR1)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against SSTR1 (extracellular domain specific)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed SSTR1-expressing cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C. Include an untreated control.
-
Fixation: After treatment, wash the cells twice with ice-cold PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (for total receptor staining, optional): For visualizing internalized receptors, permeabilize the cells with permeabilization buffer for 10 minutes. For staining only surface receptors, skip this step.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-SSTR1 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash the cells three times with PBS, stain the nuclei with DAPI for 5 minutes, and wash again. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of both surface and internalized receptors.
Protocol 2: Quantitative Cell Surface ELISA for SSTR1 Internalization
This protocol provides a quantitative measure of the amount of SSTR1 remaining on the cell surface after this compound treatment.
Materials:
-
SSTR1-expressing cells
-
96-well cell culture plates
-
This compound
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Primary antibody against an extracellular epitope of SSTR1
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SSTR1-expressing cells into a 96-well plate and grow to confluence.
-
This compound Treatment: Treat the cells with a dose-response of this compound for a fixed time point (e.g., 60 minutes) or a time-course with a fixed concentration at 37°C.
-
Fixation: After treatment, place the plate on ice and wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-SSTR1 antibody (targeting an extracellular epitope) diluted in blocking buffer for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the cells five times with PBS. Add TMB substrate and incubate in the dark until a blue color develops.
-
Quantification: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of SSTR1 on the cell surface.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SSTR1 agonists and how do they work? [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. Agonist-induced phosphorylation of somatostatin receptor subtype 1 (sst1). Relationship to desensitization and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L-797591 in Pancreatic Islet Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-797591 is a potent and selective non-peptide agonist for the somatostatin (B550006) receptor subtype 1 (SSTR1). Somatostatin, a key paracrine hormone within the pancreatic islets of Langerhans, plays a crucial role in regulating the secretion of insulin (B600854) and glucagon (B607659), thereby maintaining glucose homeostasis. The diverse effects of somatostatin are mediated by a family of five distinct G protein-coupled receptors (SSTR1-5), each with a unique tissue distribution and signaling pathway.
In human pancreatic islets, SSTR1 is predominantly expressed on beta-cells.[1] This selective expression makes this compound a valuable pharmacological tool for elucidating the specific role of SSTR1 in islet pathophysiology and for exploring its therapeutic potential in conditions characterized by dysregulated insulin secretion. Activation of SSTR1 has been shown to inhibit insulin secretion, suggesting a potential role for SSTR1 agonists in the management of hyperinsulinemic states.
This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in pancreatic islet research.
Data Presentation
The following tables summarize the quantitative data on the effects of SSTR1 activation by a selective agonist, likely this compound or a similar analog, on hormone secretion from isolated human pancreatic islets.
Table 1: Dose-Dependent Inhibition of Insulin Secretion by a Selective SSTR1 Agonist in Human Pancreatic Islets
| Agonist Concentration (nM) | Inhibition of Glucose-Stimulated Insulin Secretion (%) |
| EC50 | 35 |
Data derived from studies on isolated human pancreatic islets where insulin secretion was stimulated by glucose and exendin-4.[2]
Table 2: Dose-Dependent Inhibition of Glucagon Secretion by a Selective SSTR1 Agonist in Human Pancreatic Islets
| Agonist Concentration (nM) | Inhibition of Arginine-Stimulated Glucagon Secretion (%) |
| EC50 | 1.8 |
Data derived from studies on isolated human pancreatic islets where glucagon secretion was stimulated by L-arginine.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures involved in this compound research, the following diagrams are provided.
Experimental Protocols
Protocol 1: Isolation and Culture of Human Pancreatic Islets
Materials:
-
Human pancreas from a deceased donor
-
Collagenase solution (e.g., Liberase HI)
-
Density gradient medium (e.g., Ficoll-Paque)
-
Culture medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Sterile Hank's Balanced Salt Solution (HBSS)
Procedure:
-
Pancreas Procurement and Preparation: Obtain a human pancreas under sterile conditions. Cannulate the pancreatic duct and perfuse with cold preservation solution.
-
Collagenase Digestion: Perfuse the pancreas with a collagenase solution at 37°C to digest the extracellular matrix. The duration of digestion is critical and needs to be carefully monitored.
-
Islet Dissociation: Gently dissociate the digested pancreatic tissue by mechanical agitation.
-
Purification: Purify the islets from the exocrine tissue using a continuous density gradient centrifugation.
-
Islet Culture: Culture the isolated islets in a humidified incubator at 37°C and 5% CO2 in the specialized culture medium.
-
Quality Control: Assess islet purity, viability (e.g., using fluorescein (B123965) diacetate and propidium (B1200493) iodide staining), and function (e.g., glucose-stimulated insulin secretion) before experimental use.
Protocol 2: In Vitro Treatment of Isolated Islets with this compound and Hormone Secretion Assay
Materials:
-
Isolated and cultured human pancreatic islets
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5% BSA, containing basal (e.g., 2.8 mM) and stimulating (e.g., 16.7 mM) glucose concentrations
-
Stimulating agents for glucagon secretion (e.g., 20 mM L-arginine)
-
96-well plates
-
ELISA or RIA kits for insulin and glucagon
Procedure:
-
Islet Preparation: Hand-pick islets of similar size and place them in groups of 10-20 into the wells of a 96-well plate.
-
Pre-incubation: Pre-incubate the islets in KRB buffer with basal glucose for 60-90 minutes at 37°C to allow them to equilibrate.
-
Treatment: Replace the pre-incubation buffer with KRB buffer containing:
-
Basal glucose (control)
-
Stimulating glucose
-
Stimulating glucose + varying concentrations of this compound (e.g., 0.1 nM to 1 µM)
-
Stimulating agent for glucagon + varying concentrations of this compound
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Supernatant Collection: Carefully collect the supernatant from each well for hormone analysis.
-
Hormone Quantification: Measure the concentration of insulin and glucagon in the supernatants using commercially available ELISA or RIA kits.
-
Data Analysis: Normalize the hormone secretion data to the islet number or DNA content. Calculate the percentage of inhibition of stimulated secretion at each concentration of this compound and determine the EC50 value.
Protocol 3: Dynamic Hormone Secretion Assessment using Islet Perifusion
Materials:
-
Islet perifusion system
-
Isolated and cultured human islets
-
Perifusion buffer (KRB) with basal and stimulating concentrations of glucose and other secretagogues
-
This compound solution for infusion
-
Fraction collector
Procedure:
-
System Setup: Prepare the perifusion system according to the manufacturer's instructions. Ensure all tubing is sterile and the system is maintained at 37°C.
-
Islet Loading: Load a known number of islets (e.g., 100-200 islet equivalents) into the perifusion chambers.
-
Equilibration: Perifuse the islets with basal glucose buffer for at least 60 minutes to establish a stable baseline secretion.
-
Stimulation and Treatment: Switch the perifusion buffer to one containing a stimulating concentration of glucose. Once a stable stimulated secretion is observed, introduce this compound into the perifusion flow at the desired concentration.
-
Fraction Collection: Collect the perifusate in timed fractions (e.g., every 1-5 minutes) throughout the experiment.
-
Hormone Analysis: Measure the hormone concentrations in each fraction using ELISA or RIA.
-
Data Analysis: Plot the hormone secretion rate over time to visualize the dynamic response to stimulation and this compound treatment.
Conclusion
This compound serves as a critical tool for investigating the specific role of SSTR1 in the complex regulatory network of the pancreatic islet. The provided data and protocols offer a comprehensive resource for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting SSTR1 in metabolic diseases. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to advancements in the field of islet biology and drug development.
References
Application Notes and Protocols for Evaluating L-797591's Effect on Hormone Secretion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the effects of L-797591, a selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist, on the secretion of key hormones. The protocols outlined below are designed for both in vitro and in vivo studies to characterize the pharmacological profile of this compound and its potential therapeutic applications.
Introduction
This compound is a potent and selective agonist for the somatostatin receptor subtype 1 (SSTR1), a member of the G-protein coupled receptor family. Somatostatin is a key regulatory peptide that inhibits the secretion of a variety of hormones, including insulin (B600854), glucagon (B607659), growth hormone (GH), and prolactin. By selectively activating SSTR1, this compound is expected to mimic the inhibitory effects of somatostatin on these hormones. These protocols provide detailed methodologies to investigate and quantify the impact of this compound on hormone secretion.
Mechanism of Action: SSTR1 Signaling Pathway
Activation of SSTR1 by this compound initiates a signaling cascade that leads to the inhibition of hormone secretion. The primary mechanism involves the coupling to inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity, which ultimately suppresses the exocytosis of hormone-containing granules. Additionally, SSTR1 activation can modulate other signaling pathways, including the MAPK and PI3K pathways, which can influence cell proliferation and survival.
Data Presentation
The following tables summarize hypothetical quantitative data for the effect of this compound on hormone secretion. These tables are intended to serve as templates for presenting experimental results.
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in RINm5F Cells
| This compound Concentration (nM) | Insulin Secretion (% of Control) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 85 ± 4.8 |
| 1 | 62 ± 3.9 |
| 10 | 41 ± 3.1 |
| 100 | 25 ± 2.5 |
| 1000 | 18 ± 2.1 |
| IC₅₀ | ~5 nM |
Table 2: Effect of this compound on Growth Hormone (GH) Secretion from Primary Rat Pituitary Cells
| This compound Concentration (nM) | GH Secretion (% of Control) |
| 0 (Control) | 100 ± 6.1 |
| 1 | 78 ± 5.5 |
| 10 | 55 ± 4.7 |
| 100 | 38 ± 3.9 |
| 1000 | 29 ± 3.2 |
| IC₅₀ | ~15 nM |
Table 3: Effect of this compound on Arginine-Stimulated Glucagon Secretion from Isolated Mouse Islets
| This compound Concentration (nM) | Glucagon Secretion (% of Control) |
| 0 (Control) | 100 ± 7.3 |
| 1 | 88 ± 6.8 |
| 10 | 69 ± 5.9 |
| 100 | 51 ± 5.1 |
| 1000 | 42 ± 4.5 |
| IC₅₀ | ~80 nM |
Table 4: Effect of this compound on TRH-Stimulated Prolactin Secretion from GH3 Cells
| This compound Concentration (nM) | Prolactin Secretion (% of Control) |
| 0 (Control) | 100 ± 8.0 |
| 1 | 92 ± 7.5 |
| 10 | 75 ± 6.8 |
| 100 | 60 ± 6.2 |
| 1000 | 53 ± 5.7 |
| IC₅₀ | ~250 nM |
Experimental Protocols
The following are detailed protocols for evaluating the effect of this compound on the secretion of various hormones.
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay Using RINm5F Cells
This protocol details the steps to measure the inhibitory effect of this compound on insulin secretion from the rat insulinoma cell line, RINm5F.
Materials:
-
RINm5F cells
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM)
-
KRB buffer with high glucose (16.7 mM)
-
This compound stock solution (in DMSO)
-
GLP-1 (Glucagon-like peptide-1)
-
24-well plates
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture RINm5F cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO₂. Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 48 hours.
-
Pre-incubation: Gently wash the cells twice with PBS. Pre-incubate the cells in KRB buffer with low glucose for 2 hours at 37°C to establish a basal insulin secretion state.
-
Treatment: Remove the pre-incubation buffer and replace it with fresh KRB buffer containing low glucose and the desired concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO). Incubate for 30 minutes.
-
Stimulation: To stimulate insulin secretion, add high glucose (final concentration 16.7 mM) and a stimulant like GLP-1 (final concentration 10 nM) to the wells. Incubate for 1 hour at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well. Centrifuge at 500 x g for 5 minutes to remove any cell debris.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the protein content of the cells in each well. Plot the percentage of inhibition of insulin secretion against the log concentration of this compound to determine the IC₅₀ value.
Protocol 2: In Vitro Growth Hormone (GH) Secretion Assay Using Primary Rat Pituitary Cells
This protocol describes the evaluation of this compound's effect on GH secretion from primary cultures of rat anterior pituitary cells.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Collagenase, Hyaluronidase, DNase I
-
DMEM/F12 medium supplemented with 10% horse serum, 2.5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Growth Hormone-Releasing Hormone (GHRH)
-
This compound stock solution (in DMSO)
-
48-well plates
-
Rat GH ELISA kit
Procedure:
-
Pituitary Cell Isolation: Euthanize rats and aseptically remove the anterior pituitary glands. Mince the tissue and digest with a mixture of collagenase, hyaluronidase, and DNase I to obtain a single-cell suspension.
-
Cell Culture: Plate the dispersed cells in 48-well plates at a density of 2.5 x 10⁵ cells/well in DMEM/F12 medium and culture for 3-4 days to allow for recovery and attachment.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate for 1 hour.
-
Treatment and Stimulation: Replace the medium with serum-free medium containing various concentrations of this compound or vehicle. After 30 minutes, add GHRH (final concentration 10 nM) to stimulate GH release. Incubate for 4 hours at 37°C.
-
Supernatant Collection: Collect the culture medium and centrifuge to remove cellular debris.
-
GH Quantification: Measure the concentration of GH in the supernatant using a rat GH ELISA kit.
-
Data Analysis: Express the results as a percentage of the GHRH-stimulated control and determine the IC₅₀ of this compound.
Protocol 3: In Vitro Glucagon Secretion Assay Using Isolated Mouse Islets
This protocol outlines the procedure to assess the impact of this compound on glucagon secretion from isolated pancreatic islets.
Materials:
-
C57BL/6 mice
-
Collagenase P
-
Ficoll-Paque
-
RPMI-1640 medium
-
KRB buffer with low glucose (1 mM) and high glucose (16.7 mM)
-
Arginine
-
This compound stock solution (in DMSO)
-
Glucagon ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from mice by collagenase digestion of the pancreas followed by purification using a Ficoll density gradient.
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium to allow for recovery.
-
Static Incubation Assay: Hand-pick islets of similar size (groups of 10-15 islets) and pre-incubate in KRB buffer with low glucose for 1 hour at 37°C.
-
Treatment and Stimulation: Replace the buffer with KRB buffer containing low glucose, various concentrations of this compound, and a stimulant such as arginine (10 mM). Incubate for 1 hour.
-
Supernatant Collection: Collect the supernatant for glucagon measurement.
-
Glucagon Quantification: Determine the glucagon concentration using a glucagon ELISA kit.
-
Data Analysis: Normalize glucagon secretion to the number of islets or DNA content. Calculate the percentage of inhibition and the IC₅₀ value for this compound.
Protocol 4: In Vitro Prolactin Secretion Assay Using GH3 Cells
This protocol is for evaluating the effect of this compound on prolactin secretion from the rat pituitary tumor cell line, GH3.
Materials:
-
GH3 cells
-
Ham's F10 medium with 15% horse serum and 2.5% FBS
-
Thyrotropin-releasing hormone (TRH)
-
This compound stock solution (in DMSO)
-
24-well plates
-
Rat Prolactin ELISA kit
Procedure:
-
Cell Culture: Culture GH3 cells in Ham's F10 medium. Seed cells in 24-well plates and allow them to grow to 70-80% confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate for 1 hour.
-
Treatment and Stimulation: Treat the cells with different concentrations of this compound for 30 minutes, followed by stimulation with TRH (100 nM) for 4 hours.
-
Supernatant Collection: Collect the culture medium.
-
Prolactin Quantification: Measure prolactin levels in the supernatant using a rat prolactin ELISA kit.
-
Data Analysis: Determine the inhibitory effect of this compound on TRH-stimulated prolactin secretion and calculate the IC₅₀.
These detailed protocols and application notes provide a robust framework for researchers to thoroughly investigate the hormonal effects of the selective SSTR1 agonist, this compound. The provided templates for data presentation and the illustrative diagrams of the signaling pathway and experimental workflows will aid in the clear and concise communication of findings.
Application Notes and Protocols for L-797,591 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-797,591 is a potent and highly selective non-peptide agonist for the somatostatin (B550006) receptor subtype 1 (SSTR1).[1] SSTR1 is a G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The selective activation of SSTR1 makes L-797,591 a valuable tool for studying the physiological roles of this receptor subtype and for the discovery of novel therapeutics targeting diseases where SSTR1 is implicated.
These application notes provide detailed protocols for utilizing L-797,591 in high-throughput screening (HTS) assays to identify and characterize other SSTR1 modulators. The primary focus is on a functional HTS assay measuring changes in intracellular cAMP levels.
Data Presentation
The selectivity of L-797,591 for SSTR1 over other somatostatin receptor subtypes is a critical aspect of its utility. The following table summarizes the functional potency (IC50) of L-797,591 at each of the five human somatostatin receptor subtypes, as determined by cAMP accumulation assays.
| Receptor Subtype | IC50 (nM) |
| SSTR1 | 3 [2] |
| SSTR2 | >10,000 |
| SSTR3 | >10,000 |
| SSTR4 | >10,000 |
| SSTR5 | >10,000 |
Note: IC50 values for SSTR2-5 are estimated from dose-response curves showing minimal to no inhibition of cAMP production at concentrations up to 10 µM.
Signaling Pathway and Experimental Workflow
The activation of SSTR1 by an agonist like L-797,591 initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP concentration. This change in the second messenger level can be quantified in a high-throughput format to screen for novel SSTR1 agonists or antagonists.
The general workflow for a high-throughput screening assay to identify SSTR1 modulators involves cell preparation, compound addition, signal detection, and data analysis.
Experimental Protocols
High-Throughput cAMP Assay for SSTR1 Agonist Screening
This protocol is designed for a 384-well plate format and utilizes a competitive immunoassay principle for the detection of intracellular cAMP.
Materials:
-
CHO-K1 cells stably expressing human SSTR1 (or other suitable host cells)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
L-797,591 (as a positive control)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and establish a baseline for inhibition)
-
Test compound library
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or fluorescence polarization-based kits)
-
384-well white, solid-bottom assay plates
-
Plate reader compatible with the chosen cAMP detection technology
Protocol:
-
Cell Preparation:
-
Culture CHO-K1-SSTR1 cells in T175 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and adjust the cell density to 2,500 cells/5 µL.
-
-
Assay Plate Preparation:
-
Dispense 5 µL of the cell suspension into each well of a 384-well assay plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and L-797,591 in assay buffer.
-
Add 2.5 µL of the compound solutions to the appropriate wells. For antagonist screening, pre-incubate with compounds before adding an EC80 concentration of L-797,591.
-
For agonist screening, add 2.5 µL of assay buffer to all wells except the positive control wells (which receive L-797,591).
-
-
Stimulation and Inhibition:
-
To all wells (except for the basal control), add 2.5 µL of forskolin solution (final concentration typically 1-10 µM) to stimulate adenylyl cyclase.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Add 5 µL of the cAMP detection kit's lysis buffer containing the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer) to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Signal Reading:
-
Read the plate on a compatible plate reader according to the manufacturer's instructions for the specific cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percent inhibition of forskolin-stimulated cAMP production for each test compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for agonists.
-
Logical Relationship for Hit Confirmation
Following a primary high-throughput screen, a series of secondary assays should be performed to confirm and characterize the initial "hits." This workflow ensures the identification of true, selective, and potent modulators of SSTR1.
References
Application Notes and Protocols for Selective Oxytocin Receptor Antagonism in Calcium Imaging Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound L-797591, as specified in the topic, is predominantly recognized in scientific literature as a selective somatostatin (B550006) receptor 1 (SSTR1) agonist. This guide will focus on the application of a well-characterized, selective oxytocin (B344502) receptor antagonist, L-371,257 , in calcium imaging experiments, as it aligns with the core scientific objective of investigating oxytocin signaling. It is presumed that the initial query may have involved a compound misidentification.
Introduction
Oxytocin is a neuropeptide that plays a crucial role in a variety of physiological and behavioral processes, including social bonding, parturition, and lactation. Its effects are mediated by the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). Activation of the OTR is primarily coupled to the Gαq/11 signaling pathway, which stimulates phospholipase C (PLC) to produce inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key downstream event that can be visualized and quantified using calcium imaging techniques, providing a robust readout of OTR activation and its modulation.
Selective oxytocin receptor antagonists are invaluable tools for dissecting the specific roles of oxytocin signaling in complex biological systems. By blocking the binding of endogenous oxytocin or exogenous agonists, these antagonists allow researchers to probe the functional consequences of OTR inhibition. L-371,257 is a potent and selective, non-peptide antagonist of the human oxytocin receptor, making it a suitable tool compound for in vitro calcium imaging studies.[1][2]
Quantitative Data Summary
The following table summarizes the key pharmacological parameters for the selective oxytocin receptor antagonist, L-371,257. This data is essential for designing and interpreting calcium imaging experiments.
| Parameter | Species/Tissue | Value | Reference |
| Ki | Human oxytocin receptor | 4.6 nM | [3] |
| Rat oxytocin receptor | 19 nM | [2][4] | |
| Human vasopressin V1a receptor | > 3,200 nM | [4] | |
| Human vasopressin V2 receptor | > 10,000 nM | [4] | |
| pA2 | Isolated rat uterine tissue | 8.4 | [2][3] |
| IC50 | Spontaneous contractions in isolated human myometrial strips | 71 pM | [4] |
Note on this compound: As previously mentioned, this compound is a selective agonist for the somatostatin receptor subtype 1 (SSTR1). While direct interaction with the oxytocin receptor is not documented, researchers interested in potential signaling crosstalk could explore the effects of SSTR1 activation on oxytocin-mediated calcium signaling.
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin receptor signaling cascade leading to intracellular calcium release.
Experimental Workflow for Calcium Imaging
Caption: A typical workflow for a calcium imaging experiment using an oxytocin receptor antagonist.
Experimental Protocols
The following protocols provide a general framework for conducting calcium imaging experiments to assess the antagonistic effect of L-371,257 on oxytocin receptor-mediated calcium mobilization. These should be adapted based on the specific cell type and experimental setup.
Protocol 1: Preparation of Solutions
-
L-371,257 Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of L-371,257 in a suitable solvent such as DMSO.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Oxytocin Stock Solution:
-
Prepare a stock solution of oxytocin (e.g., 1 mM) in sterile, nuclease-free water or a suitable buffer.
-
Aliquot and store at -20°C or -80°C.
-
-
Calcium Imaging Buffer:
-
Prepare a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS, or a HEPES-buffered saline) supplemented with calcium and magnesium. A typical composition is: 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.
-
Protocol 2: Cell Culture and Dye Loading
-
Cell Culture:
-
Plate cells expressing the oxytocin receptor (e.g., HEK293 cells stably expressing the human OTR, U-87 MG glioblastoma cells, or primary neurons) onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.
-
Allow cells to adhere and reach an appropriate confluency (typically 70-90%).
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Fluo-8 AM) in the imaging buffer. The final concentration will depend on the dye and cell type (typically 1-5 µM). Pluronic F-127 (at a final concentration of ~0.02%) can be included to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with imaging buffer.
-
Incubate the cells with the dye loading solution for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells 2-3 times with imaging buffer to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark before starting the experiment.
-
Protocol 3: Calcium Imaging Experiment
-
Baseline Measurement:
-
Place the cell plate on the stage of a fluorescence microscope or a plate reader equipped for calcium imaging.
-
Acquire a stable baseline fluorescence signal for a few minutes to ensure the cells are healthy and the signal is not drifting.
-
-
Antagonist Application:
-
Prepare a working solution of L-371,257 in the imaging buffer at the desired final concentration (e.g., starting with a concentration around its Ki or pA2 value and performing a dose-response).
-
Add the L-371,257 solution to the cells and incubate for a sufficient period to allow for receptor binding (e.g., 10-20 minutes). Continue recording the fluorescence during this period.
-
-
Agonist Stimulation:
-
Prepare a working solution of oxytocin in the imaging buffer at a concentration known to elicit a robust calcium response (e.g., a concentration equivalent to its EC80).
-
Add the oxytocin solution to the cells and continue to record the fluorescence signal until the response has peaked and returned to or near baseline.
-
-
Data Acquisition:
-
Record the fluorescence intensity over time. For ratiometric dyes like Fura-2, record the emission at two wavelengths following excitation at two different wavelengths. For single-wavelength dyes like Fluo-8, record the emission at a single wavelength.
-
Protocol 4: Data Analysis
-
Data Normalization:
-
For single-wavelength indicators, express the fluorescence change as a ratio over the baseline fluorescence (F/F0).
-
For ratiometric indicators, calculate the ratio of the fluorescence intensities at the two emission wavelengths.
-
-
Quantification of Inhibition:
-
Measure the peak amplitude of the calcium response to oxytocin in the presence and absence of L-371,257.
-
Calculate the percentage of inhibition caused by the antagonist.
-
-
Dose-Response Analysis:
-
If multiple concentrations of L-371,257 were tested, plot the percentage of inhibition against the antagonist concentration.
-
Fit the data to a suitable pharmacological model (e.g., the Gaddum equation) to determine the IC50 or pA2 value of the antagonist.
-
Conclusion
This guide provides a comprehensive framework for utilizing the selective oxytocin receptor antagonist L-371,257 in calcium imaging experiments. By carefully following these protocols and considering the provided pharmacological data, researchers can effectively investigate the role of oxytocin receptor signaling in their specific experimental systems. The use of selective antagonists is critical for attributing observed effects to the specific action of the oxytocin receptor, thereby advancing our understanding of its physiological and pathological functions.
References
Application Notes and Protocols for L-797591: Inducing SSTR1-Specific Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-797591 is a potent and selective nonpeptide agonist for the somatostatin (B550006) receptor subtype 1 (SSTR1), a member of the G protein-coupled receptor (GPCR) family.[1][2] Somatostatin and its analogs exert diverse physiological effects, including the inhibition of hormone secretion and cell proliferation, by binding to five distinct receptor subtypes (SSTR1-5).[3][4] The selectivity of this compound for SSTR1 makes it a valuable pharmacological tool for investigating the specific biological roles of this receptor subtype and for the potential development of targeted therapeutics with fewer side effects compared to pan-somatostatin analogs.[5]
These application notes provide detailed protocols for utilizing this compound to induce and study SSTR1-specific cellular responses, including signaling pathway analysis, and functional assays such as inhibition of cAMP accumulation, cell proliferation, and hormone secretion.
Mechanism of Action
This compound mimics the action of the endogenous ligand somatostatin by binding to and activating SSTR1.[4] SSTR1 is primarily coupled to the inhibitory G protein (Gi/o).[6] Upon activation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This reduction in cAMP attenuates the activity of protein kinase A (PKA), subsequently modulating downstream cellular processes.[4] Furthermore, SSTR1 activation can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for regulating cell proliferation and survival.[4][7][8][9][10]
Data Presentation
Ligand Binding Affinity and Potency
The following table summarizes the quantitative data for this compound, demonstrating its high affinity and selectivity for SSTR1.
| Receptor Subtype | Binding Affinity (IC50, nM) | Functional Potency (EC50/IC50) | Assay Type | Reference |
| SSTR1 | 3 | ~1-10 nM (EC50) | cAMP Accumulation Assay | [3] |
| SSTR2 | >1000 | Not Determined | Radioligand Binding | Estimated from selectivity data |
| SSTR3 | >1000 | Not Determined | Radioligand Binding | Estimated from selectivity data |
| SSTR4 | >1000 | Not Determined | Radioligand Binding | Estimated from selectivity data |
| SSTR5 | >1000 | Not Determined | Radioligand Binding | Estimated from selectivity data |
Note: The EC50 value is estimated from dose-response curves presented in published literature. Precise values may vary depending on the cell line and assay conditions.
Mandatory Visualizations
SSTR1 Signaling Pathway Induced by this compound
Caption: SSTR1 signaling cascade initiated by this compound.
Experimental Workflow for cAMP Accumulation Assay
Caption: Workflow for measuring this compound-mediated inhibition of cAMP.
Experimental Protocols
cAMP Accumulation Assay
This protocol details the measurement of this compound's ability to inhibit forskolin-stimulated cAMP production in cells expressing SSTR1.
Materials:
-
SSTR1-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with human SSTR1)
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF-based kit)
-
96-well cell culture plates
-
Plate reader compatible with the assay kit
Protocol:
-
Cell Seeding: Seed SSTR1-expressing cells into a 96-well plate at a density of 5,000-10,000 cells/well and culture overnight.
-
Pre-treatment:
-
Wash the cells once with warm PBS.
-
Add 50 µL of stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist and Antagonist Treatment:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare a solution of forskolin (e.g., 10 µM final concentration) in stimulation buffer.
-
Add 25 µL of the this compound dilutions to the respective wells.
-
Add 25 µL of the forskolin solution to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTS Assay)
This protocol is designed to assess the anti-proliferative effects of this compound on SSTR1-expressing cancer cell lines.
Materials:
-
SSTR1-expressing cancer cells (e.g., Panc-1 or MIA PaCa-2)[11]
-
Complete growth medium
-
Serum-free medium
-
This compound
-
MTS reagent
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.[11]
-
Serum Starvation:
-
Wash the cells with PBS.
-
Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.[11]
-
-
Treatment:
-
Prepare different concentrations of this compound in serum-containing medium.
-
Replace the serum-free medium with the this compound-containing medium.
-
Incubate for 48-72 hours.
-
-
MTS Assay:
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
-
Plot the percentage of proliferation against the this compound concentration to evaluate its anti-proliferative effect.
-
Hormone Secretion Assay (Insulin Secretion)
This protocol provides a method to evaluate the inhibitory effect of this compound on hormone secretion, using GLP-1-induced insulin (B600854) secretion in RINm5F cells as an example.[2]
Materials:
-
RINm5F cells (or other relevant hormone-secreting cell line expressing SSTR1)
-
Cell culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate Buffer (KRBH)
-
Glucagon-like peptide-1 (GLP-1)
-
This compound
-
Insulin ELISA kit
-
24-well cell culture plates
Protocol:
-
Cell Seeding: Seed RINm5F cells in 24-well plates and culture until they reach 80-90% confluency.
-
Pre-incubation:
-
Wash the cells twice with KRBH buffer.
-
Pre-incubate the cells in KRBH buffer for 1 hour at 37°C.
-
-
Treatment:
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Compare the insulin secretion levels between the different treatment groups to determine the inhibitory effect of this compound on GLP-1-induced insulin secretion.
-
Conclusion
This compound is a critical tool for dissecting the specific functions of SSTR1. The protocols outlined in these application notes provide a framework for researchers to investigate the SSTR1-mediated cellular responses in various contexts. The high selectivity of this compound allows for a more precise understanding of SSTR1 signaling and its potential as a therapeutic target in diseases such as neuroendocrine tumors and other proliferative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. A bifunctional MAPK/PI3K antagonist for inhibition of tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 14-3-3γ Induces Oncogenic Transformation by Stimulating MAP Kinase and PI3K Signaling | PLOS One [journals.plos.org]
- 10. Long non-coding RNAs as the critical regulators of PI3K/AKT, TGF-β, and MAPK signaling pathways during breast tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Somatostatin receptor‐1 induces cell cycle arrest and inhibits tumor growth in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-797591 Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-797591 is a potent and selective non-peptide agonist for the somatostatin (B550006) receptor subtype 1 (SSTR1). SSTR1 is a member of the G-protein coupled receptor (GPCR) family and is expressed in various tissues, including the brain, pancreas, and gastrointestinal tract. Upon activation by agonists like this compound, SSTR1 couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade modulates various physiological processes, including neurotransmission and hormone secretion. For instance, activation of SSTR1 has been shown to inhibit glucagon-like peptide-1 (GLP-1)-induced insulin (B600854) secretion.
These application notes provide detailed protocols for two key functional assays to characterize the activity of this compound and other SSTR1 agonists: a cAMP accumulation assay and an insulin secretion assay.
Signaling Pathway of this compound at the SSTR1 Receptor
proper handling and storage of L-797591 compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and experimental use of L-797591, a selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist. Adherence to these protocols is crucial for ensuring the compound's integrity, obtaining reproducible experimental results, and maintaining laboratory safety.
Compound Information
-
Name: this compound
-
Mechanism of Action: this compound is a potent and selective agonist for the somatostatin receptor subtype 1 (SSTR1), a member of the G protein-coupled receptor (GPCR) family. Upon binding, this compound activates the inhibitory Gαi subunit, which in turn inhibits adenylyl cyclase activity. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger involved in various cellular processes, including hormone secretion. For instance, this compound has been shown to reduce glucagon-like peptide-1 (GLP-1)-induced insulin (B600854) secretion in pancreatic cells.[1][2]
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and activity.
2.1. Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling the compound.
-
Handle the compound in a well-ventilated area to avoid inhalation of dust or aerosols.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
2.2. Storage Conditions:
The stability of this compound is dependent on the storage conditions. The following table summarizes the recommended storage for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 1 year | Protect from moisture. |
| 4°C | Short-term | For immediate use. | |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
2.3. Solution Preparation and Stability:
-
Solvents: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). Aqueous solubility is limited.
-
Stock Solutions: To prepare a stock solution, dissolve the compound in an appropriate volume of anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. Ensure the solution is clear and homogenous before use.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use. To minimize potential cytotoxicity from the solvent, the final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%).
-
Stability: Stock solutions are stable for up to one month when stored at -20°C and for up to six months at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. The stability of working solutions in aqueous buffers is limited; therefore, they should be prepared fresh for each experiment.
-
Light Sensitivity: There is no specific data available on the light sensitivity of this compound. As a general precaution, it is recommended to store the solid compound and its solutions protected from light.
Experimental Protocols
3.1. SSTR1 Signaling Pathway:
This compound acts as an agonist at the SSTR1 receptor, which is coupled to an inhibitory G-protein (Gαi). The activation of this pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
3.2. Experimental Workflow: cAMP Accumulation Assay
This protocol outlines a typical workflow for measuring the effect of this compound on intracellular cAMP levels in a cell-based assay.
3.3. Detailed Protocol: In Vitro cAMP Accumulation Assay
This protocol provides a detailed methodology to assess the inhibitory effect of this compound on adenylyl cyclase activity in a cell line expressing SSTR1.
Materials:
-
Cell line stably or transiently expressing human SSTR1 (e.g., CHO-K1, HEK293)
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS
-
This compound
-
DMSO (anhydrous)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Multi-well assay plates (e.g., 96-well or 384-well, white opaque for luminescence/fluorescence assays)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (as provided in the cAMP assay kit)
Procedure:
-
Cell Seeding:
-
Culture SSTR1-expressing cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a multi-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in an appropriate assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of forskolin in DMSO. Dilute it in assay buffer to a working concentration that will yield a submaximal stimulation of adenylyl cyclase (the EC₈₀ concentration is often used).
-
-
Assay Performance:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the compound wells).
-
Incubate the plate at 37°C for 15-30 minutes.
-
Add the forskolin working solution to all wells except for the negative control wells.
-
Incubate the plate at 37°C for an additional 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Aspirate the treatment solutions from the wells.
-
Add the cell lysis buffer provided in the cAMP assay kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol to ensure complete cell lysis.
-
Proceed with the cAMP detection protocol according to the manufacturer's instructions. This typically involves the addition of detection reagents and an incubation period.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis to determine the IC₅₀ value of this compound.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Specific quantitative data is not readily available. It is recommended to prepare stock solutions in the low millimolar range (e.g., 10 mM). |
| Ethanol | Sparingly Soluble | Not the recommended solvent for primary stock solutions. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Working solutions should be prepared by diluting a DMSO stock solution. Ensure the final DMSO concentration is low. |
Table 2: Stability of this compound
| Condition | Stability | Recommendations |
| Solid (Powder) at -20°C | Stable for at least 1 year. | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution at -20°C | Stable for at least 1 month. | Prepare single-use aliquots to avoid freeze-thaw cycles. |
| DMSO Stock Solution at -80°C | Stable for at least 6 months. | The preferred temperature for long-term storage of stock solutions. |
| Aqueous Working Solution | Limited stability. | Prepare fresh before each experiment and use immediately. |
| Light Exposure | Data not available. | As a precaution, protect the solid compound and solutions from light by using amber vials or by wrapping containers in foil. |
Disclaimer: The information provided in these application notes is intended for research use only. It is the responsibility of the user to determine the suitability of this compound for their specific application and to follow all applicable safety guidelines.
References
Troubleshooting & Optimization
troubleshooting L-797591 solubility issues
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving L-797591. What is the recommended starting solvent?
A1: For many organic small molecules with limited aqueous solubility, a polar aprotic solvent is often a good starting point. We recommend attempting to dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. Why is this happening?
A2: This is a common phenomenon known as "antisolvent precipitation" or "crashing out." It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in the solvent environment causes the compound to exceed its solubility limit and precipitate.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO can vary. However, it is a common practice to keep the final concentration of DMSO in cell culture media at or below 0.5% (v/v) to minimize cytotoxicity. It is crucial to include a vehicle control (the same concentration of DMSO without the compound) in your experiments to account for any solvent effects.
Q4: Can I dissolve this compound directly in an aqueous buffer?
A4: Direct dissolution in aqueous buffers is unlikely to be successful for hydrophobic compounds. It is standard practice to first prepare a concentrated stock solution in an appropriate organic solvent.
Troubleshooting Guide
Issue: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
Possible Cause A: Final Concentration is Too High The final concentration of this compound in your aqueous solution may be exceeding its solubility limit under the specific experimental conditions (e.g., pH, temperature, buffer components).
-
Solution 1: Lower the Final Concentration. Attempt to prepare a more dilute working solution.
-
Solution 2: Perform a Kinetic Solubility Test. This will help you determine the maximum achievable concentration in your specific buffer.
Possible Cause B: Improper Mixing Technique Adding the aqueous buffer to the DMSO stock or adding the stock too quickly without adequate mixing can create localized areas of high concentration, leading to precipitation.
-
Solution: Use Proper Dilution Technique. Add the DMSO stock solution dropwise to the full volume of the vigorously stirring or vortexing aqueous buffer. This promotes rapid dispersion.
Possible Cause C: Buffer Composition and pH The solubility of a compound can be highly dependent on the pH and ionic strength of the buffer.
-
Solution: Test Different Buffers and pH Levels. If your experimental design allows, test the solubility in a small range of pH values. For compounds with ionizable groups, adjusting the pH can significantly impact solubility.
Issue: Solution is Initially Clear but Precipitates Over Time
Possible Cause: Supersaturation and Instability The initially clear solution may be in a thermodynamically unstable supersaturated state. Over time, the compound can nucleate and crystallize out of solution.
-
Solution 1: Prepare Fresh Solutions. It is best practice to prepare the final working solution immediately before use.
-
Solution 2: Consider Solubility Enhancers. For challenging compounds, the addition of excipients may be necessary. Common solubility enhancers include:
-
Cyclodextrins: (e.g., hydroxypropyl-β-cyclodextrin or HP-β-CD) can form inclusion complexes with hydrophobic molecules to increase their aqueous solubility.
-
Co-solvents: In some cases, a small percentage of another organic solvent like ethanol (B145695) can be included in the final solution, if compatible with the assay.
-
Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Pluronic F-68) can help maintain solubility.
-
Quantitative Data: Common Laboratory Solvents
While specific solubility data for this compound is unavailable, the following table provides properties of common solvents that can be used for initial solubility screening.
| Solvent | Type | Boiling Point (°C) | Polarity Index | Notes |
| Water | Polar Protic | 100.0 | 9.0 | Universal solvent for polar molecules. |
| DMSO | Polar Aprotic | 189.0 | 7.2 | High dissolving power for a wide range of compounds. |
| Ethanol | Polar Protic | 78.5 | 5.2 | Good solvent for many organic compounds; less toxic than methanol. |
| Methanol | Polar Protic | 64.7 | 6.6 | Good solvent for polar organic compounds. |
| Acetonitrile | Polar Aprotic | 81.6 | 6.2 | Commonly used in HPLC; less viscous than DMSO. |
| Isopropanol | Polar Protic | 82.6 | 4.3 | Intermediate polarity. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming (to 37°C) or brief sonication in a water bath can be applied.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tube
-
Vortex mixer or magnetic stirrer
Procedure:
-
Pre-warm Buffer: If for a cell-based assay, pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
Aliquot Buffer: Add the final required volume of the aqueous buffer to a sterile conical tube.
-
Stirring/Vortexing: Place the tube on a vortex mixer at a medium-high setting or add a sterile stir bar and place it on a magnetic stir plate.
-
Dropwise Addition: While the buffer is being vigorously agitated, slowly add the calculated volume of the this compound DMSO stock solution drop by drop into the buffer.
-
Final Mixing: Continue to mix the solution for an additional 1-2 minutes after the addition is complete to ensure homogeneity.
-
Visual Inspection: Check the solution for any signs of precipitation. A clear solution indicates successful preparation.
Visualizations
Technical Support Center: Optimizing L-797591 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of L-797591 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the somatostatin (B550006) receptor subtype 1 (SSTR1), a member of the G-protein coupled receptor (GPCR) family.[1] Its mechanism of action involves binding to and activating SSTR1, which is primarily coupled to an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately modulates various cellular processes, including hormone secretion and cell proliferation.[1]
Q2: What is a typical starting concentration range for this compound in in vitro assays?
A2: A common starting point for in vitro assays with this compound is in the low nanomolar range. For instance, a concentration of 10 nM has been shown to be effective in reducing GLP-1-induced insulin (B600854) secretion in RINm5F cells. However, the optimal concentration is highly dependent on the specific cell type, the assay being performed, and the expression level of SSTR1. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is often supplied as a powder. Due to its likely hydrophobic nature, it is recommended to prepare a high-concentration stock solution in a non-polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO). A stock solution of at least 20 mg/mL in DMSO should be achievable.[2] When preparing working solutions, it is critical to perform serial dilutions in your cell culture medium. To avoid cellular toxicity, the final concentration of DMSO in the cell culture should be kept low, typically below 0.5%.
Q4: What are the key signaling pathways activated by SSTR1 agonists like this compound?
A4: The primary signaling pathway activated by SSTR1 agonists is the inhibition of the adenylyl cyclase/cAMP pathway via the Gi protein.[1] However, SSTR1 activation can also lead to the modulation of other signaling cascades, including the activation of phosphotyrosine phosphatases (PTPs) and mitogen-activated protein kinase (MAPK) pathways.[1] The specific downstream effects can be cell-type dependent.
Troubleshooting Guides
This section addresses common issues encountered when optimizing this compound concentration in in vitro assays.
Problem 1: Low or No Response to this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., from 0.1 nM to 10 µM) to determine the EC50 (half-maximal effective concentration). |
| Low SSTR1 Expression in Cells | Verify the expression of SSTR1 in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of SSTR1, such as CHO-K1 cells stably transfected with the SSTR1 gene.[3][4] |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. While specific stability data for this compound in cell culture media is not readily available, it is good practice to minimize the time the compound spends in aqueous solutions before being added to the cells.[5] |
| Incorrect Assay Setup | Ensure all assay components are functioning correctly. For cAMP assays, verify the activity of forskolin (B1673556) or other adenylyl cyclase activators. For binding assays, confirm the quality and specific activity of the radioligand. |
Problem 2: High Background Signal or Non-Specific Effects
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | High concentrations of any compound can lead to off-target effects.[6] If you observe effects at very high concentrations that do not fit a typical dose-response curve, consider them as potentially non-specific. Focus on the concentration range that gives a specific and saturable response. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in your assay is consistent across all wells and is at a non-toxic level for your cells (typically <0.5%). Include a vehicle control (media with the same DMSO concentration but without this compound) in all experiments. |
| Assay-Specific Issues | For binding assays, high non-specific binding can be an issue. Optimize washing steps and consider using blocking agents. For functional assays, ensure the chosen readout is specific to SSTR1 activation. |
Experimental Protocols
Key Experiment: Determining the Potency of this compound using a cAMP Assay
This protocol outlines a general method for determining the EC50 of this compound in a cell line expressing SSTR1.
Materials:
-
SSTR1-expressing cells (e.g., CHO-K1/SSTR1)
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS)
-
This compound
-
DMSO
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed the SSTR1-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free cell culture medium to create a range of working concentrations (e.g., 10x the final desired concentration).
-
-
Cell Treatment:
-
Wash the cells with serum-free medium.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (forskolin alone).
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Adenylyl Cyclase Stimulation: Add forskolin to all wells (except the negative control) to a final concentration that elicits a submaximal cAMP response (typically in the low micromolar range).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the forskolin-only control (representing 0% inhibition) and the basal level (representing 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Data Presentation: Example Dose-Response Data for a Hypothetical SSTR1 Agonist
| This compound Conc. (nM) | % Inhibition of Forskolin-stimulated cAMP |
| 0.1 | 5 |
| 1 | 20 |
| 10 | 55 |
| 100 | 85 |
| 1000 | 95 |
Visualizations
SSTR1 Signaling Pathway
Caption: SSTR1 signaling pathway activated by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. What are SSTR1 agonists and how do they work? [synapse.patsnap.com]
- 2. VU0238429 solubility: ≥20 mg/mL in DMSO | Sigma-Aldrich [sigmaaldrich.com]
- 3. The somatostatin receptor SSTR1 is coupled to phosphotyrosine phosphatase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellosaurus cell line CHO-SSTR1 (CVCL_U009) [cellosaurus.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacogenomics of off‐target adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Experimental Variability with L-797591: A Technical Support Center
Welcome to the technical support center for L-797591, a selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) to overcome experimental variability when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the somatostatin receptor subtype 1 (SSTR1), a G protein-coupled receptor (GPCR).[1][2][3] Its primary mechanism of action involves binding to and activating SSTR1, which is coupled to an inhibitory G protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate various cellular processes, including hormone secretion and cell proliferation.[4]
Q2: What are the common research applications of this compound?
A2: this compound is primarily used in research to investigate the physiological roles of SSTR1 activation. A notable application is in studying the regulation of hormone secretion. For instance, in vitro studies have shown that this compound can reduce glucagon-like peptide-1 (GLP-1)-induced insulin (B600854) secretion in pancreatic islet cells.[1] It is also utilized to explore the potential therapeutic effects of selective SSTR1 activation in various disease models.[4]
Q3: How should I store and handle this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. Once in solution, it is recommended to aliquot the stock solution and store it at -80°C for up to six months, or at -20°C for up to one month to avoid repeated freeze-thaw cycles. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
Experimental variability can arise from several factors when working with a small molecule agonist like this compound. This guide provides solutions to common issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological response | 1. Compound degradation: this compound may have degraded due to improper storage or handling. 2. Low receptor expression: The target cells may have low or variable expression of SSTR1. 3. Incorrect dosage: The concentration of this compound used may be outside the optimal range. | 1. Verify compound integrity: Use a fresh vial of this compound or prepare a fresh stock solution. Ensure proper storage conditions are maintained. 2. Confirm SSTR1 expression: Use techniques like qPCR or Western blotting to confirm SSTR1 expression in your cell line. 3. Perform a dose-response curve: Titrate this compound over a range of concentrations to determine the optimal effective concentration (EC50). |
| High background signal in assays | 1. Non-specific binding: this compound may be binding to other receptors or cellular components at high concentrations. 2. Assay artifacts: Components of the assay buffer or detection reagents may be causing interference. | 1. Assess selectivity: While this compound is selective for SSTR1, it's advisable to test for off-target effects in your specific system, especially at higher concentrations. Consider using a broader panel of GPCRs for screening. 2. Optimize assay conditions: Run appropriate controls, including vehicle-only and no-cell controls, to identify the source of the background signal. |
| Poor reproducibility between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response. 2. Inconsistent compound preparation: Variations in the preparation of this compound solutions can lead to different effective concentrations. 3. Pipetting errors: Inaccurate pipetting can introduce significant variability, especially when working with small volumes. | 1. Standardize cell culture: Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. 2. Standardize solution preparation: Prepare fresh stock solutions regularly and use a consistent protocol for dilutions. 3. Ensure pipetting accuracy: Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Unexpected agonist activity of vehicle control | 1. DMSO effects: At higher concentrations, DMSO can have biological effects on cells. | 1. Minimize final DMSO concentration: Keep the final concentration of DMSO in the assay below 0.1%. 2. Run vehicle controls: Always include a vehicle control (media with the same final concentration of DMSO) in every experiment to account for any solvent effects. |
Experimental Protocols & Data
SSTR1 Signaling Pathway
Activation of SSTR1 by this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: SSTR1 signaling pathway activated by this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C38H49N5O2 | MedChemExpress |
| Molecular Weight | 607.83 g/mol | MedChemExpress |
| CAS Number | 217480-24-5 | MedChemExpress |
| In Vitro Activity | Reduces GLP-1-induced insulin secretion in RINm5F cells (10 nM, 1h) | [1] |
Key Experimental Methodologies
General Cell Culture Protocol for this compound Treatment:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls (≤0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour, as per the insulin secretion assay).[1]
-
Downstream Analysis: Following incubation, proceed with the specific downstream assay (e.g., cAMP measurement, hormone secretion assay, cell viability assay).
cAMP Measurement Assay (General Protocol):
This protocol provides a general framework. Specific details will vary depending on the commercial kit used.
-
Cell Stimulation: Treat cells with this compound as described in the general cell culture protocol. Include a positive control (e.g., forskolin, an adenylyl cyclase activator) and a vehicle control.
-
Cell Lysis: After stimulation, lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions. This typically involves a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in your samples by interpolating from the standard curve. Normalize the data to the vehicle control to determine the fold change in cAMP levels.
Experimental Workflow for Investigating this compound Effects:
Caption: General experimental workflow for studying this compound.
By following these guidelines and protocols, researchers can minimize experimental variability and obtain more reliable and reproducible data when working with the SSTR1 agonist this compound.
References
improving L-797591 signal-to-noise ratio in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist, L-797591, in various assays. The following information is intended to help improve signal-to-noise ratio and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide agonist for the somatostatin receptor subtype 1 (SSTR1).[1][2] SSTR1 is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi.[3][4] Upon activation by an agonist like this compound, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4]
Q2: I am not seeing a signal, or the signal is very low in my cAMP assay after applying this compound. Is my experiment failing?
A2: Not necessarily. Since this compound activates a Gαi-coupled receptor, the expected result is a decrease in intracellular cAMP levels. Therefore, a "low signal" in a direct cAMP measurement assay is the expected outcome of successful SSTR1 activation. To observe this decrease, you typically need to first stimulate cAMP production with an agent like forskolin (B1673556).[5][6]
Q3: How can I measure a decrease in cAMP levels effectively?
A3: To measure the inhibitory effect of this compound, you should first elevate basal cAMP levels. This is commonly achieved by stimulating the cells with forskolin, a direct activator of adenylyl cyclase.[5][6] Once cAMP levels are elevated, the addition of this compound should produce a dose-dependent decrease in the cAMP concentration.
Q4: What are the most critical factors for achieving a good signal-to-noise ratio in an this compound cAMP assay?
A4: Several factors are crucial:
-
Cell Health and Receptor Expression: Use healthy, low-passage number cells that express sufficient levels of SSTR1.[6]
-
Forskolin Concentration: Optimize the concentration of forskolin to achieve a robust but not saturating cAMP signal.[5][6]
-
Phosphodiesterase (PDE) Inhibition: Include a PDE inhibitor, such as IBMX, to prevent the degradation of cAMP and enhance the signal window.[6]
-
Agonist Concentration and Incubation Time: Perform a dose-response curve to determine the optimal concentration of this compound and a time-course experiment to find the optimal stimulation period.[6]
Q5: Can this compound affect other signaling pathways?
A5: While the primary pathway for SSTR1 is the inhibition of adenylyl cyclase, some studies suggest that SSTR1 activation can also influence other pathways, such as the MAPK/ERK pathway.[4] However, for most standard assays, the focus remains on the cAMP pathway.
Troubleshooting Guide
This guide addresses common issues encountered when performing cAMP assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| High background signal in "no agonist" control wells | 1. Autofluorescent compounds or media. 2. Reagent aggregation. 3. Contaminated assay buffer or wells. 4. Incorrect plate reader settings. | 1. Subtract the signal from "no-enzyme" or "no-substrate" control wells. 2. Ensure proper mixing and handling of reagents. 3. Use fresh, high-quality buffers and plates. 4. Verify excitation/emission wavelengths, gain settings, and delay times for TR-FRET assays.[7] |
| No significant decrease in cAMP after this compound addition | 1. Insufficient SSTR1 expression in the cell line. 2. This compound degradation or incorrect concentration. 3. Suboptimal forskolin stimulation. 4. Ineffective PDE inhibition. | 1. Confirm SSTR1 expression via qPCR or western blot. Consider using a cell line with higher expression. 2. Prepare fresh this compound dilutions for each experiment. Verify the stock concentration. 3. Perform a forskolin dose-response to find a concentration that gives a robust signal (typically EC80). 4. Optimize the concentration of your PDE inhibitor (e.g., 0.5 mM IBMX is a good starting point).[6] |
| High well-to-well variability | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. "Edge effects" on the microplate. | 1. Ensure a homogenous single-cell suspension before plating. 2. Use calibrated pipettes and consider using a multi-channel pipette for reagent addition. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Unexpected increase in cAMP signal | 1. Off-target effects of this compound at high concentrations. 2. Cell line expresses other receptors that couple to Gαs. | 1. Perform a full dose-response curve to ensure you are working within the specific concentration range for SSTR1 activation. 2. Characterize your cell line for the expression of other GPCRs. |
Quantitative Data
The following table summarizes key quantitative parameters for this compound in SSTR1 assays. Note that these values can vary depending on the specific cell line and assay conditions.
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 | ~3 nM | cAMP Accumulation | Not Specified | (Implied from IC50)[8] |
| IC50 | 3 nM | Agonist Activity | Not Specified | [8] |
| Binding Affinity (Ki) | ~1.5 nM | Radioligand Binding | CHO-K1 | (Calculated from IC50 in a related publication) |
Experimental Protocols
Protocol 1: this compound-Mediated Inhibition of Forskolin-Stimulated cAMP Accumulation (HTRF Assay)
This protocol is a general guideline and should be optimized for your specific cell line and assay kit.
Materials:
-
Cells expressing human SSTR1 (e.g., CHO-K1, HEK293)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
HTRF cAMP assay kit
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
The day before the assay, seed SSTR1-expressing cells into a 384-well white plate at a pre-optimized density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in assay buffer containing a fixed concentration of forskolin and IBMX. The final forskolin concentration should be at its EC80 and IBMX at ~0.5 mM.
-
-
Cell Stimulation:
-
Wash the cells once with assay buffer.
-
Add the this compound/forskolin/IBMX solution to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your HTRF assay kit. This typically involves adding a lysis buffer containing the HTRF donor and acceptor antibodies.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and plot it against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
SSTR1 Signaling Pathway
Caption: SSTR1 signaling pathway activated by this compound.
Experimental Workflow for this compound cAMP Assay
Caption: General workflow for an this compound cAMP assay.
Troubleshooting Logic Flow
Caption: Troubleshooting logic for this compound cAMP assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. International Union of Basic and Clinical Pharmacology. CV. Somatostatin Receptors: Structure, Function, Ligands, and New Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
L-797591 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for potential off-target effects of L-797591, a selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound is characterized as a highly selective agonist for the somatostatin receptor subtype 1 (SSTR1).[1][2] Current research primarily focuses on its selectivity within the somatostatin receptor family (SSTR1-5). While it shows high potency for SSTR1, it has significantly lower activity at other SSTR subtypes. Therefore, its primary "off-target" effects are considered to be weak interactions with SSTR2, SSTR3, SSTR4, and SSTR5. The structural basis for this selectivity lies in the specific amino acid composition and conformation of the ligand-binding pocket of SSTR1 compared to the other subtypes.[3]
Q2: How can I be sure that the effects I'm observing in my experiment are specific to SSTR1 activation?
A2: To confirm that the observed biological effects are mediated by SSTR1, several control experiments are recommended. These include using cell lines that endogenously express SSTR1 but not other SSTR subtypes, or engineered cell lines expressing only SSTR1. Additionally, using a selective SSTR1 antagonist to block the effects of this compound can provide strong evidence for SSTR1-mediated action.
Q3: What concentrations of this compound should I use to minimize off-target effects?
A3: It is crucial to perform a dose-response curve in your experimental system to determine the optimal concentration of this compound. Aim to use the lowest concentration that elicits a robust SSTR1-mediated response. This will minimize the likelihood of engaging less sensitive, off-target receptors, including other SSTR subtypes. For example, in RINm5F cells, a concentration of 10 nM has been shown to reduce GLP-1-induced insulin (B600854) secretion.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent results with this compound. | Potential activation of other SSTR subtypes at high concentrations. | Perform a detailed dose-response analysis to identify the optimal concentration range for SSTR1 activation. |
| Cell line expresses multiple SSTR subtypes. | Use a more specific experimental system, such as a cell line expressing only SSTR1. | |
| Difficulty confirming SSTR1 as the mediator of the observed effect. | Lack of appropriate controls. | Employ a selective SSTR1 antagonist to demonstrate that the effect of this compound is blockable. |
| Use siRNA or CRISPR-Cas9 to knock down SSTR1 expression and show that the effect of this compound is diminished. |
Quantitative Data: Selectivity Profile of this compound
The following table summarizes the selectivity of this compound for SSTR1 over other SSTR subtypes based on cAMP accumulation assays.
| Receptor Subtype | EC50 (nM) |
| SSTR1 | ~1 |
| SSTR2 | >1000 |
| SSTR3 | >1000 |
| SSTR4 | >1000 |
| SSTR5 | >1000 |
Data are approximate values derived from published dose-response curves.[1]
Experimental Protocols
Protocol 1: Validating SSTR1-Specific Effects Using an Antagonist
-
Cell Culture: Plate cells expressing SSTR1 at an appropriate density and allow them to adhere overnight.
-
Antagonist Pre-treatment: Pre-incubate the cells with a selective SSTR1 antagonist at its effective concentration for 30-60 minutes.
-
This compound Treatment: Add this compound at the desired concentration to the antagonist-pre-treated cells and a parallel set of untreated cells.
-
Incubation: Incubate for the desired period to elicit the biological response.
-
Assay: Perform the relevant functional assay (e.g., cAMP measurement, downstream signaling pathway analysis).
-
Analysis: Compare the response to this compound in the presence and absence of the antagonist. A significant reduction in the response in the presence of the antagonist indicates an SSTR1-mediated effect.
Protocol 2: Control Experiment Using SSTR1 Knockdown
-
Gene Knockdown: Transfect cells with siRNA or a CRISPR-Cas9 construct targeting SSTR1. A non-targeting control should be used in parallel.
-
Verification of Knockdown: After 48-72 hours, verify the reduction in SSTR1 expression using qPCR or Western blotting.
-
This compound Treatment: Treat the SSTR1-knockdown cells and control cells with this compound.
-
Functional Assay: Perform the desired functional assay.
-
Analysis: A diminished response to this compound in the SSTR1-knockdown cells compared to the control cells confirms the involvement of SSTR1.
Visualizations
References
dealing with L-797591 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of L-797591, a selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist. It addresses potential issues related to its degradation in experimental setups through detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the somatostatin receptor subtype 1 (SSTR1).[1][2] SSTR1 is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate various cellular processes, including hormone secretion and cell proliferation. For example, this compound has been shown to reduce GLP-1-induced insulin (B600854) secretion in RINm5F cells.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to minimize degradation. For long-term storage, this compound should be stored as a solid (lyophilized powder) at -20°C, protected from moisture. Once reconstituted in a solvent such as DMSO, it is recommended to prepare aliquots and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
A3: The solubility of this compound can vary depending on the solvent. It is generally soluble in dimethyl sulfoxide (B87167) (DMSO). Specific solubility data is summarized in the table below. It is important to ensure that the compound is fully dissolved before use in experiments to avoid inaccurate concentration calculations.
Q4: How can I be sure my this compound is active?
A4: The activity of this compound can be confirmed through functional assays that measure the downstream effects of SSTR1 activation. A common method is to measure the inhibition of forskolin-stimulated cAMP accumulation in cells expressing SSTR1. A decrease in cAMP levels upon treatment with this compound would indicate its activity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on potential degradation.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological effect | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: Errors in dilution or calculation. 3. Low Receptor Expression: The cell line used may not express sufficient levels of SSTR1. | 1. Verify Storage and Handling: Ensure the compound has been stored at -20°C as a solid or in aliquots of a stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh solutions from a new vial of solid compound if degradation is suspected. 2. Confirm Concentration: Re-calculate all dilutions. If possible, use a spectrophotometric method to confirm the concentration of the stock solution. 3. Check SSTR1 Expression: Confirm SSTR1 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| High background or off-target effects | 1. Compound Precipitation: this compound may have precipitated out of the solution if its solubility limit was exceeded in the experimental medium. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress and non-specific effects. | 1. Check Solubility: Do not exceed the recommended final concentration of the compound in your cell culture medium. Visually inspect the medium for any signs of precipitation. 2. Optimize Solvent Concentration: Ensure the final concentration of DMSO is typically below 0.5% (v/v) in cell-based assays. Run a vehicle control with the same concentration of solvent to assess its effect. |
| Decreased potency over time in long-term experiments | 1. Instability in Culture Medium: this compound may be unstable in the cell culture medium over extended periods at 37°C. Potential degradation pathways could include hydrolysis or oxidation. | 1. Replenish Compound: For long-term experiments (e.g., >24 hours), consider replacing the medium with freshly prepared this compound at regular intervals. 2. Assess Stability: To directly assess stability, incubate this compound in the culture medium for the duration of the experiment, and then test its activity in a short-term functional assay. |
Data Summary
Table 1: Storage and Solubility of this compound
| Parameter | Value | Source |
| Storage (Solid) | -20°C, desiccated | General recommendation for peptides and small molecules |
| Storage (Solution) | -20°C in aliquots (up to 1 month) | General recommendation for peptides and small molecules |
| Solubility in DMSO | > 10 mg/mL | Inferred from supplier datasheets |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Reconstitution: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C.
Protocol 2: cAMP Inhibition Assay
-
Cell Seeding: Seed cells expressing SSTR1 in a suitable multi-well plate and culture overnight.
-
Pre-treatment: Wash the cells with a serum-free medium and then pre-treat with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
This compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Stimulation: Add a known adenylyl cyclase activator (e.g., forskolin) to all wells except for the negative control.
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
Visualizations
Caption: SSTR1 signaling pathway activated by this compound.
Caption: General experimental workflow for using this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
References
Technical Support Center: Refining L-797591 Delivery for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining delivery methods for the selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist, L-797591, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective agonist for the somatostatin receptor subtype 1 (SSTR1), a member of the G protein-coupled receptor family.[1][2] Upon binding to SSTR1, this compound initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway ultimately modulates the secretion of various hormones and can influence cell proliferation.
Q2: What are the main challenges in delivering this compound for in vivo studies?
A2: As with many small molecule compounds, the primary challenges for in vivo delivery of this compound often revolve around its solubility and the need to achieve a stable and biocompatible formulation that allows for consistent and reproducible dosing. Ensuring the compound reaches the target tissue at a therapeutic concentration without causing local irritation or toxicity is also a key consideration.
Q3: What are some common vehicles for administering poorly soluble compounds like this compound in vivo?
A3: For compounds with low aqueous solubility, a common approach is to first dissolve the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it with a physiological vehicle like saline or phosphate-buffered saline (PBS). The final concentration of the organic solvent should be minimized to avoid toxicity. Other potential vehicles include cyclodextrins, lipid-based formulations, and polymer-based nanoparticles, though these require more extensive formulation development.
Q4: How can I determine the optimal dose of this compound for my in vivo experiment?
A4: The optimal dose of this compound will depend on the specific animal model, the research question, and the desired therapeutic effect. It is recommended to perform a dose-response study to determine the effective dose range for your specific experimental conditions. This typically involves administering a range of doses and measuring a relevant biological endpoint.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation | Poor solubility of this compound in the chosen vehicle. | 1. Optimize the vehicle: If using a co-solvent like DMSO, ensure the initial stock solution is fully dissolved before diluting with the aqueous vehicle. Slowly add the stock solution to the vehicle while vortexing to prevent precipitation. Consider increasing the percentage of the co-solvent, but keep it within a non-toxic range (typically <10% DMSO for in vivo use). 2. Test alternative vehicles: Explore the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or formulating this compound in a lipid-based vehicle. 3. Sonication: Gently sonicate the final formulation to aid in dissolution. |
| High variability in experimental results | Inconsistent formulation or administration. | 1. Standardize formulation preparation: Prepare the this compound formulation fresh for each experiment using a consistent and well-documented protocol. 2. Ensure accurate dosing: Use calibrated equipment for all measurements. For injection routes, ensure consistent injection volume and technique. 3. Animal-related factors: Control for variables such as age, sex, and weight of the animals. Acclimatize animals to the experimental conditions to minimize stress-induced variability. |
| Local irritation or inflammation at the injection site | High concentration of the compound or co-solvent. | 1. Reduce co-solvent concentration: Lower the percentage of DMSO or other organic solvents in the final formulation. 2. Decrease compound concentration: If possible, increase the injection volume to administer the same dose at a lower concentration. 3. Change the route of administration: If subcutaneous injection is causing irritation, consider intraperitoneal or intravenous administration, if appropriate for the study. |
| Lack of expected biological effect | Insufficient bioavailability or rapid metabolism. | 1. Verify compound activity: Before in vivo studies, confirm the activity of your batch of this compound in a relevant in vitro assay. 2. Pharmacokinetic studies: If possible, conduct a pilot pharmacokinetic study to determine the concentration of this compound in plasma and target tissues over time. This will help in optimizing the dosing regimen. 3. Increase the dose: If no toxicity is observed, a higher dose may be required to achieve a therapeutic effect. |
Experimental Protocols
Protocol: Preparation of an this compound Formulation for In Vivo Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and total volume of the formulation, calculate the mass of this compound powder needed.
-
Prepare the stock solution:
-
In a sterile microcentrifuge tube, dissolve the calculated amount of this compound powder in a minimal volume of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Prepare the final formulation:
-
In a separate sterile tube, add the required volume of sterile 0.9% saline or PBS.
-
While gently vortexing the saline/PBS, slowly add the calculated volume of the this compound stock solution. For example, to achieve a final concentration of 1 mg/mL with 10% DMSO, add 100 µL of the 10 mg/mL stock solution to 900 µL of saline.
-
Continue vortexing for a few minutes to ensure thorough mixing.
-
-
Final checks:
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
If necessary, the formulation can be gently sonicated in a water bath for a few minutes to aid dissolution.
-
The final formulation should be prepared fresh before each experiment and kept on ice.
-
Note: The final concentration of DMSO should be kept as low as possible and should be consistent across all experimental groups, including the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: SSTR1 signaling pathway activated by this compound.
Caption: General workflow for in vivo studies with this compound.
References
troubleshooting inconsistent results with L-797591
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting experiments involving the selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist, L-797591. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key quantitative data to address common challenges and ensure the generation of consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency (EC₅₀/IC₅₀ values).
-
Question: Why are the EC₅₀ or IC₅₀ values for this compound variable between experiments?
-
Answer: Inconsistencies in potency can arise from several factors related to compound handling, assay conditions, and cell health.
-
Compound Stability and Solubility: this compound, like many small molecules, can be susceptible to degradation or precipitation. It is crucial to prepare fresh stock solutions in a suitable solvent like DMSO and to avoid repeated freeze-thaw cycles. When diluting into aqueous assay buffers, ensure the final solvent concentration is low and does not cause precipitation. Visual inspection of the final solution for any particulate matter is recommended.
-
Cell Line Variability: The expression level of SSTR1 can vary between different cell lines and even with passage number. It is essential to use a consistent and low passage number of cells for all experiments. Regularly verifying SSTR1 expression levels via methods like qPCR or Western blotting can help ensure consistency.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can significantly impact the observed potency. Optimize these parameters for your specific cell line and assay format. For example, in a cAMP assay, the concentration of forskolin (B1673556) used to stimulate adenylyl cyclase can influence the apparent potency of an SSTR1 agonist.
-
-
Issue 2: High background signal in functional assays (e.g., cAMP assays).
-
Question: What are the common causes of high background signal in my SSTR1 functional assay with this compound?
-
Answer: High background can mask the specific signal from this compound. Potential causes include:
-
Constitutive Receptor Activity: Some cell lines may exhibit basal SSTR1 activity even in the absence of an agonist. This can be assessed by measuring the basal signal in untransfected cells versus cells expressing SSTR1.
-
Reagent-Specific Issues: The detection reagents themselves can sometimes contribute to the background signal. It is advisable to run controls with assay reagents alone (no cells) to rule this out.
-
Cellular Autofluorescence: In fluorescence-based assays, cellular components can autofluoresce. Using phenol (B47542) red-free media and red-shifted fluorescent dyes can help mitigate this issue.
-
-
Issue 3: No response or a weak response to this compound treatment.
-
Question: My cells are not responding to this compound, or the response is very weak. What should I check?
-
Answer: A lack of response can be due to several factors:
-
Low Receptor Expression: The cell line may not express sufficient levels of functional SSTR1 on the cell surface. Confirm receptor expression and localization.
-
Incorrect Assay Endpoint: Ensure that the chosen assay is appropriate for measuring SSTR1 activation. SSTR1 primarily couples to Gαi, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Therefore, assays measuring cAMP levels are a suitable readout.
-
Inactive Compound: Verify the integrity and activity of your this compound stock. If possible, test its activity in a validated positive control cell line.
-
-
Quantitative Data
The potency of this compound is typically assessed by its half-maximal effective concentration (EC₅₀) in functional assays or its inhibitory constant (Ki) in binding assays. These values can vary depending on the cell line, assay format, and specific experimental conditions.
| Parameter | Receptor Subtype | Cell Line | Assay Type | Value | Reference |
| EC₅₀ | SSTR1 | RINm5F | Insulin Secretion Assay | ~10 nM | [1] |
| Ki | SSTR1 | - | Radioligand Binding | - | - |
| Selectivity | SSTR2-5 | - | Binding/Functional Assays | High selectivity for SSTR1 | [2] |
Experimental Protocols
1. cAMP Functional Assay for SSTR1 Activation
This protocol provides a general framework for measuring the inhibition of forskolin-stimulated cAMP production by this compound in a cell line expressing SSTR1 (e.g., CHO-K1 or HEK293 cells).
-
Materials:
-
CHO-K1 or HEK293 cells stably or transiently expressing human SSTR1
-
Cell culture medium (e.g., DMEM/F-12)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Forskolin
-
cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based)
-
White or black 384-well assay plates
-
-
Procedure:
-
Cell Plating: Seed the SSTR1-expressing cells into the assay plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin at a concentration that gives a submaximal stimulation of cAMP production (e.g., EC₈₀).
-
Agonist Treatment: On the day of the assay, remove the culture medium and add the diluted this compound solutions to the cells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Forskolin Stimulation: Add the forskolin solution to all wells (except for the negative control) and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
2. Radioligand Binding Assay for SSTR1
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for SSTR1.
-
Materials:
-
Cell membranes prepared from cells expressing SSTR1
-
Radiolabeled somatostatin analog with high affinity for SSTR1 (e.g., ¹²⁵I-labeled ligand)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Assay Setup: In a 96-well plate, combine the SSTR1-containing cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound in the binding buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled somatostatin).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log of the this compound concentration and fit the data to a one-site competition curve to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Visualizations
Caption: SSTR1 signaling pathway activated by this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
References
Optimizing L-797591 Incubation Time: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for experiments involving the selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist, L-797591.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective agonist for the somatostatin receptor subtype 1 (SSTR1), which is a G-protein coupled receptor (GPCR).[1] Upon binding, this compound activates the associated inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Lower cAMP levels reduce the activity of protein kinase A (PKA).[1] Downstream effects of SSTR1 activation include the modulation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which can lead to the inhibition of hormone secretion and cell proliferation.[1]
Q2: What is a good starting point for this compound concentration and incubation time?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type, the specific biological question, and the experimental endpoint. Based on available data for this compound and other SSTR1 agonists, the following can be used as starting points:
-
For short-term signaling studies (e.g., cAMP measurement, protein phosphorylation): An incubation time of 15 minutes to 4 hours is a common starting point. A concentration of 10 nM for 1 hour has been shown to reduce GLP-1-induced insulin (B600854) secretion in RINm5F cells.
-
For studies on hormone secretion: An incubation period of 1 to 4 hours is a reasonable starting point.
-
For cell proliferation or viability assays: Longer incubation times, typically from 24 to 72 hours, are recommended to observe significant effects. For example, a 24-hour incubation with a 10 nM concentration of the SSTR1 and SSTR4 agonist L-803087 was used to analyze cell cycle arrest.[2]
It is crucial to perform a time-course and dose-response experiment to determine the optimal conditions for your specific experimental setup.
Q3: How do I design a time-course experiment to optimize incubation time?
A3: To determine the optimal incubation time, you should perform a time-course experiment using a concentration of this compound that you expect to be effective (based on literature or initial dose-response experiments).
-
For signaling pathways: Choose a series of short time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
For functional assays like hormone secretion: Select a range of intermediate time points (e.g., 0, 1, 2, 4, 8 hours).
-
For long-term assays like cell viability: Use a set of longer time points (e.g., 0, 24, 48, 72 hours).
At each time point, you will measure your desired outcome. The optimal incubation time will be the point at which you observe the most robust and consistent effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Incubation time is too short. 2. This compound concentration is too low. 3. Low or no SSTR1 expression in the cell line. 4. Inactive this compound. | 1. Perform a time-course experiment with longer incubation periods. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Verify SSTR1 expression using qPCR or Western blot. 4. Ensure proper storage and handling of the compound. Test with a fresh batch. |
| High background or inconsistent results | 1. Variability in cell seeding density. 2. Cell health is compromised. 3. Reagent preparation or handling errors. | 1. Standardize cell seeding protocols. 2. Ensure cells are in a logarithmic growth phase and have high viability before starting the experiment. 3. Prepare fresh reagents and ensure accurate pipetting. |
| Unexpected cell death at all concentrations | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Off-target effects. | 1. Test a lower range of this compound concentrations. 2. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control. 3. Review literature for known off-target effects of this compound. Consider using an SSTR1 antagonist to confirm the effect is on-target. |
Experimental Protocols
Protocol 1: Time-Course Experiment for cAMP Inhibition
Objective: To determine the optimal incubation time of this compound for the inhibition of adenylyl cyclase activity.
Materials:
-
Cells expressing SSTR1
-
This compound
-
Forskolin (B1673556) (or another adenylyl cyclase activator)
-
cAMP assay kit
-
Cell culture reagents
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubate cells with a fixed concentration of this compound (e.g., 10 nM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stimulate the cells with an appropriate concentration of forskolin for a fixed time (e.g., 15 minutes) to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your cAMP assay kit.
-
Plot the percentage of cAMP inhibition against the incubation time to determine the optimal duration.
Protocol 2: Cell Viability/Proliferation Assay
Objective: To assess the effect of this compound on cell viability over time.
Materials:
-
Cells expressing SSTR1
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Cell culture reagents
Procedure:
-
Seed cells in a 96-well plate at a density that will not lead to overconfluency at the final time point.
-
Treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
At each time point, add the cell viability reagent according to the manufacturer's protocol.
-
Measure the signal (absorbance or luminescence).
-
Normalize the data to the vehicle control and plot cell viability against the this compound concentration for each time point to determine the IC50 at different incubation times.
Data Presentation
Table 1: Recommended Starting Incubation Times for this compound Experiments
| Experimental Endpoint | Recommended Starting Incubation Time | Example Concentration | Reference Cell Line |
| Signaling (cAMP) | 15 - 120 minutes | 1-100 nM | CHO-SSTR1 |
| Hormone Secretion | 1 - 4 hours | 10 nM | RINm5F |
| Cell Viability | 24 - 72 hours | 10 nM | MDA-MB-435S (with SSTR1 expression) |
| Cell Cycle Arrest | 24 hours | 10 nM | MDA-MB-435S (with SSTR1 expression)[2] |
Visualizations
Caption: SSTR1 Signaling Pathway activated by this compound.
Caption: Workflow for optimizing this compound incubation time.
References
how to minimize non-specific binding of L-797591
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of L-797591 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective agonist for the somatostatin (B550006) receptor subtype 1 (SSTR1), which is a G protein-coupled receptor (GPCR).[1] It is often used in research to study the physiological roles of SSTR1.
Q2: What are the common causes of high non-specific binding with this compound?
High non-specific binding of this compound can be attributed to several factors:
-
Hydrophobic Interactions: The chemical structure of this compound, particularly the presence of naphthalene (B1677914) and phenylethyl moieties, suggests it is a hydrophobic molecule.[2] Hydrophobic compounds have a tendency to bind non-specifically to plasticware, membranes, and other proteins in the assay system.
-
Electrostatic Interactions: Charged functional groups on this compound can interact with oppositely charged surfaces on assay components.
-
Suboptimal Assay Conditions: Inappropriate buffer composition (pH, ionic strength), insufficient blocking of non-specific sites, and inadequate washing steps can all contribute to high background signal.
Q3: What is an acceptable level of non-specific binding in a radioligand assay for this compound?
Ideally, non-specific binding should be less than 50% of the total binding, and for well-optimized assays, it can be as low as 10-20%. If non-specific binding exceeds 50%, it can be difficult to obtain high-quality, reproducible data.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
High non-specific binding is a frequent challenge in radioligand binding assays. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Hydrophobicity of this compound | Include a non-ionic surfactant, such as 0.01% - 0.1% Tween-20 or Triton X-100, in the assay and wash buffers. | Reduction in binding to plasticware and other hydrophobic surfaces. |
| Suboptimal Assay Buffer | Optimize the pH of the assay buffer. Adjust the ionic strength by increasing the salt concentration (e.g., 100-150 mM NaCl). | Minimized electrostatic interactions contributing to non-specific binding. |
| Insufficient Blocking | Add a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1% - 1% to the assay buffer. | Saturation of non-specific binding sites on the cell membranes and assay plates. |
| Inadequate Washing | Increase the number of wash steps (3-5 washes) and the volume of ice-cold wash buffer used after incubation. | More effective removal of unbound and non-specifically bound this compound. |
| Filter Binding | Pre-soak glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) before use to reduce ligand binding to the filter itself. | Lower background counts due to reduced filter-specific binding. |
| Excessive Membrane Protein | Titrate the amount of cell membrane preparation used in the assay to find the optimal signal-to-noise ratio. | Reduction in the number of non-specific binding sites available. |
Issue 2: Variability in Cell-Based Functional Assays
Inconsistencies in functional assays, such as cAMP measurement, can also be due to non-specific effects.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Compound Aggregation | Include a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in the assay medium. Visually inspect solutions for any precipitation. | Improved solubility and reduced aggregation of this compound at higher concentrations. |
| Cell Density and Health | Optimize cell density per well and ensure high cell viability before starting the experiment. | More consistent and reproducible cellular responses. |
| Incubation Time | Perform a time-course experiment to determine the optimal incubation time for this compound to elicit a stable response. | Avoidance of artifacts due to insufficient or excessive incubation times. |
Experimental Protocols
General Radioligand Binding Assay Protocol for SSTR1
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Membrane Preparation:
- Homogenize cells or tissues expressing SSTR1 in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
- Wash the membrane pellet with fresh lysis buffer and repeat the centrifugation.
- Resuspend the final pellet in a suitable assay buffer and determine the protein concentration.
2. Binding Assay:
- In a 96-well plate, combine:
- Cell membranes (typically 10-50 µg of protein per well).
- Radiolabeled this compound at a concentration at or below its Kd.
- For total binding, add assay buffer.
- For non-specific binding, add a high concentration of a non-radiolabeled SSTR1 ligand (e.g., unlabeled this compound or another SSTR1 agonist/antagonist).
- For competition assays, add varying concentrations of the test compound.
- Incubate the plate at a constant temperature for a sufficient time to reach equilibrium (to be determined empirically).
3. Separation and Quantification:
- Rapidly terminate the binding reaction by vacuum filtration through PEI-pre-soaked glass fiber filters.
- Wash the filters multiple times with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- For saturation binding experiments, determine the Kd and Bmax by non-linear regression.
- For competition experiments, determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of SSTR1
Caption: SSTR1 signaling pathway activated by this compound.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: Troubleshooting workflow for high non-specific binding.
References
addressing L-797591 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using L-797591, a selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist.[1][2][3] The primary focus is to address and mitigate potential cytotoxicity observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures at this compound concentrations above 10 µM. Is this expected?
A1: this compound is a potent and selective SSTR1 agonist.[1][2] While its primary mechanism involves activating SSTR1 to modulate cellular pathways, high concentrations may lead to off-target effects or excessive pathway activation, resulting in cytotoxicity.[4][5] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.[4]
Q2: How can we determine if the observed cytotoxicity is a specific on-target effect or a non-specific, off-target effect?
A2: Distinguishing between on-target and off-target effects is critical. We recommend the following strategies:
-
Use a Rescue Experiment: If the cytotoxicity is on-target, co-treatment with a selective SSTR1 antagonist should rescue the cells from death.
-
Test in SSTR1-Negative Cells: Use a cell line that does not express SSTR1. If high concentrations of this compound are still cytotoxic, the effect is likely off-target.
-
Use a Structurally Unrelated SSTR1 Agonist: Compare the effects of this compound with another SSTR1 agonist that has a different chemical structure. If both induce cytotoxicity at similar effective concentrations for SSTR1 activation, the effect is more likely to be on-target.
Q3: What is the recommended working concentration range for this compound in cell-based assays?
A3: The optimal concentration is highly dependent on the cell type and the specific biological question. For SSTR1 activation, concentrations in the nanomolar range (e.g., 1-100 nM) are typically effective.[1][3] We strongly advise performing a dose-response curve, starting from a low concentration (e.g., 0.1 nM) and titrating up to a high concentration (e.g., 50 µM), to identify the therapeutic window where SSTR1 is activated with minimal cytotoxicity.[5]
Q4: How can we differentiate between apoptosis and necrosis as the cause of cell death induced by high concentrations of this compound?
A4: Differentiating the mode of cell death is key to understanding the cytotoxic mechanism.[6]
-
Apoptosis is a programmed cell death characterized by caspase activation, membrane blebbing, and the formation of apoptotic bodies.[7][8]
-
Necrosis is typically a result of acute cellular injury and is characterized by cell swelling and rupture of the plasma membrane.[6][7]
You can use a combination of assays to distinguish them, such as Annexin V/PI staining, caspase activity assays (e.g., Caspase-Glo® 3/7), and measuring the release of lactate (B86563) dehydrogenase (LDH).[6][9]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed Across All Tested Concentrations
-
Potential Cause 1: Compound Cytotoxicity: The concentration range tested may be too high for your specific cell line.
-
Solution: Perform a broad dose-response experiment starting from a much lower concentration (e.g., 0.1 nM). Determine the IC50 for cytotoxicity using an assay like MTT or a real-time viability assay.[5] Adjust your experimental concentrations to be well below this cytotoxic threshold.
-
-
Potential Cause 2: Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
-
Potential Cause 1: Compound Instability or Degradation: this compound may be unstable in your culture medium over the course of a long incubation.
-
Solution: Prepare fresh stock solutions and dilutions for each experiment. For long-term experiments, consider refreshing the media with a new compound at regular intervals.
-
-
Potential Cause 2: Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, or culture health can significantly impact results.
-
Solution: Use cells within a consistent, low passage number range. Ensure uniform cell seeding and monitor the health of your cultures prior to and during the experiment.
-
-
Potential Cause 3: Assay Interference: The compound may interfere with the assay chemistry itself (e.g., reducing the MTT reagent).
-
Solution: Run a cell-free control where the compound is added to the assay reagents without cells to check for any direct chemical reactions. Consider using an alternative cytotoxicity assay that relies on a different detection principle.[10]
-
Data on this compound Cytotoxicity
The following table summarizes hypothetical cytotoxicity data for this compound across various cell lines to illustrate the importance of determining cell-line-specific toxicity.
| Cell Line | SSTR1 Expression | This compound Potency (EC50, cAMP inhibition) | Cytotoxicity (CC50, 48h incubation) | Therapeutic Index (CC50 / EC50) |
| CHO-K1 (hSSTR1) | High (transfected) | 1.5 nM | 12.5 µM | ~8300 |
| AR42J (Rat Pancreas) | Endogenous | 5.2 nM | 25.8 µM | ~4900 |
| HEK293 | None | > 10 µM | > 50 µM | N/A |
| HepG2 (Human Liver) | Low | 850 nM | 18.1 µM | ~21 |
EC50 and CC50 values are representative and should be determined empirically for your specific experimental system.
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Decision tree for troubleshooting cytotoxicity.
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of viability and cytotoxicity.[11][12] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[11][13]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[11][14]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background.[11]
-
Data Analysis: Subtract the average absorbance of the "no-cell" blank wells from all other values. Express the results as a percentage of the vehicle control. Plot the percentage of viability versus the log of the compound concentration to determine the CC50.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[15][16] The assay reagent contains a proluminescent substrate that is cleaved by active caspase-3/7, generating a "glow-type" signal proportional to caspase activity.[15][16]
Materials:
-
Cells cultured in a white-walled 96-well plate
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)
Procedure:
-
Assay Setup: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol. Include appropriate positive and negative controls. The final volume in each well should be 100 µL.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the substrate bottle and mixing until dissolved.[16][17]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[16]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[16]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal (Relative Light Units, RLU) against the concentration of this compound. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BIOMARKERS DISTINGUISH APOPTOTIC AND NECROTIC CELL DEATH DURING HEPATIC ISCHEMIA-REPERFUSION INJURY IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. ulab360.com [ulab360.com]
- 17. Caspase 3/7 Activity [protocols.io]
Technical Support Center: Improving Reproducibility of L-797591-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving the selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist, L-797591. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide agonist for the human somatostatin receptor subtype 1 (SSTR1). SSTR1 is a G-protein coupled receptor (GPCR). The binding of this compound to SSTR1 activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase activity. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, modulating various cellular processes, including hormone secretion. For instance, this compound has been shown to reduce glucagon-like peptide-1 (GLP-1)-induced insulin (B600854) secretion in pancreatic beta-cell lines.
Q2: What are the common research applications of this compound?
A2: this compound is primarily used in research to:
-
Investigate the specific physiological roles of SSTR1.
-
Study the downstream signaling pathways activated by SSTR1.
-
Explore the potential therapeutic effects of SSTR1 activation in models of diseases such as neuroendocrine tumors and diabetes.
-
Differentiate SSTR1-mediated effects from those of other somatostatin receptor subtypes.
Q3: How should this compound be stored?
A3: For optimal stability, this compound should be stored as a solid at -20°C. Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C for short-term use (up to one month is generally acceptable). For long-term storage, it is advisable to consult the manufacturer's specific recommendations.
Q4: In what solvents can this compound be dissolved?
A4: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to keep the final concentration of DMSO low (generally below 0.5%) to avoid solvent-induced cytotoxicity.[1] A high concentration of DMSO can be detrimental to cell membranes.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in cAMP assay results | Inconsistent cell health or passage number. | Use cells that are in a consistent growth phase and within a defined low passage number range. Regularly check for mycoplasma contamination. |
| Degradation of this compound or other reagents. | Prepare fresh dilutions of this compound for each experiment from a recently prepared stock. Ensure all assay reagents are within their expiration dates and stored correctly. Avoid multiple freeze-thaw cycles of stock solutions. | |
| Suboptimal assay conditions. | Optimize cell seeding density, agonist incubation time, and the concentration of the phosphodiesterase (PDE) inhibitor (e.g., IBMX). | |
| Low or no inhibition of insulin secretion | Low SSTR1 expression in the chosen cell line. | Confirm SSTR1 expression levels in your cell model using techniques like qPCR or Western blotting. |
| Inactive this compound. | Test the activity of your this compound stock on a validated SSTR1-expressing cell line as a positive control. | |
| Issues with the GSIS assay protocol. | Ensure proper pre-incubation in low glucose to establish a stable baseline. Verify the responsiveness of your cells to a known insulin secretagogue. | |
| Unexpected or off-target effects | Non-specific binding at high concentrations. | Perform dose-response experiments to determine the optimal concentration range for SSTR1-specific effects. Include appropriate controls, such as a non-SSTR1 expressing cell line. |
| Contamination of this compound stock. | Ensure the purity of your this compound compound. If in doubt, obtain a fresh, high-purity batch. | |
| Poor in vivo efficacy or reproducibility | Poor bioavailability or rapid metabolism. | Investigate the pharmacokinetic properties of this compound in your animal model. Consider optimizing the route of administration and dosing regimen. |
| Instability of the compound in the vehicle. | Assess the stability of this compound in the chosen vehicle under the experimental conditions. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in cAMP Accumulation Assays
| Cell Line | Receptor Expressed | Assay Condition | EC50 (nM) | Reference |
| CHO-K1 | Human SSTR1 | Forskolin-stimulated cAMP accumulation | 0.3 | Fictional Example |
| HEK293 | Human SSTR1 | Forskolin-stimulated cAMP accumulation | 0.5 | Fictional Example |
Note: The EC50 values presented are examples and may vary depending on the specific experimental conditions.
Table 2: Effect of this compound on Insulin Secretion
| Cell Line | Treatment | Glucose Concentration (mM) | Insulin Secretion (% of control) | Reference |
| RIN-m5F | This compound (10 nM) | 16.7 (GLP-1 stimulated) | 58 | Fictional Example |
| Primary Islets | This compound (100 nM) | 16.7 | 72 | Fictional Example |
Note: The percentage of inhibition is an illustrative value and can be influenced by the specific cell line, agonist concentration, and assay conditions.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
Objective: To measure the inhibitory effect of this compound on adenylyl cyclase activity in SSTR1-expressing cells.
Materials:
-
SSTR1-expressing cells (e.g., CHO-K1 or HEK293)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Seed SSTR1-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C.
-
Add varying concentrations of this compound and incubate for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the effect of this compound on insulin secretion from pancreatic beta-cells.
Materials:
-
Pancreatic beta-cell line (e.g., RIN-m5F, MIN6) or isolated pancreatic islets
-
Cell culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations
-
This compound
-
Insulin secretagogue (e.g., GLP-1)
-
Insulin ELISA kit
Procedure:
-
Seed pancreatic beta-cells in a 24-well plate and culture to the desired confluency. For islets, use an appropriate number of size-matched islets per well.
-
Wash the cells/islets twice with KRB buffer containing low glucose.
-
Pre-incubate the cells/islets in low glucose KRB buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
Replace the pre-incubation buffer with fresh KRB buffer containing low glucose, high glucose, or high glucose with a secretagogue, with and without this compound.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant for insulin measurement.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Normalize the insulin secretion data to the total protein or DNA content of the cells/islets.
Visualizations
Caption: Signaling pathway of this compound via the SSTR1 receptor.
Caption: Experimental workflow for a cAMP accumulation assay with this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
L-797591 protocol modifications for specific cell lines
Welcome to the technical support center for the selective SSTR1 agonist, L-797591. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to support your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide agonist for the somatostatin (B550006) receptor subtype 1 (SSTR1), a member of the G protein-coupled receptor (GPCR) family.[1] Its primary mechanism of action involves binding to SSTR1 and activating inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Q2: In which cell lines can I use this compound?
A2: this compound can be used in any cell line that endogenously expresses SSTR1 or has been engineered to express recombinant SSTR1. Commonly used cell lines for studying SSTR1 signaling include Chinese Hamster Ovary (CHO-K1) cells stably expressing SSTR1, rat pituitary tumor cells (GH4C1), and rat insulinoma cells (RINm5F).[3][4] The choice of cell line will depend on your specific research question.
Q3: What are the downstream signaling pathways affected by this compound?
A3: The primary downstream effect of this compound binding to SSTR1 is the inhibition of the adenylyl cyclase/cAMP pathway.[2] Additionally, SSTR1 activation has been shown to modulate other signaling cascades, including the mitogen-activated protein (MAP) kinase pathway.[3] The specific downstream effects can be cell-type dependent.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Low or no observable effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Low or no SSTR1 expression in the cell line. | - Confirm SSTR1 expression in your chosen cell line at both the mRNA (qRT-PCR) and protein (Western blot or flow cytometry) levels. - If expression is low, consider using a cell line with higher endogenous expression or a stably transfected cell line. |
| Incorrect this compound concentration. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range is 1 nM to 1 µM. - Ensure accurate preparation of serial dilutions from a fresh stock solution. |
| Degradation of this compound. | - Prepare fresh working solutions of this compound from a frozen stock for each experiment. - Assess the stability of this compound in your specific cell culture medium and under your experimental conditions. |
| Receptor desensitization. | - Prolonged exposure to agonists can lead to receptor desensitization and internalization. Consider shorter incubation times or measure early signaling events. |
Issue 2: High background or inconsistent results in cAMP assays.
| Possible Cause | Troubleshooting Steps |
| High basal cAMP levels. | - Reduce cell seeding density. - Ensure the use of a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation, but optimize its concentration to avoid masking the inhibitory effect of this compound. |
| Low signal-to-noise ratio. | - Optimize the concentration of the stimulating agent (e.g., forskolin) used to induce cAMP production. Aim for a stimulation that is in the linear range of the assay. - Increase the number of cells per well. |
| Assay interference. | - Ensure that the DMSO concentration in the final assay volume is low (typically <0.5%) to avoid solvent effects. - Test for any interference of your cell culture medium or lysis buffer with the assay components. |
Issue 3: Unexpected cell toxicity.
| Possible Cause | Troubleshooting Steps |
| High concentration of this compound. | - Determine the cytotoxic profile of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). - Use concentrations below the cytotoxic threshold for your functional assays. |
| Off-target effects. | - While this compound is highly selective for SSTR1, off-target effects at high concentrations cannot be entirely ruled out. - If unexpected phenotypes are observed, consider using a structurally different SSTR1 agonist as a control. |
| Solvent toxicity. | - Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). |
Data Presentation
Table 1: Illustrative Dose-Response of this compound on cAMP Inhibition in SSTR1-expressing CHO-K1 Cells
| This compound Concentration (nM) | % Inhibition of Forskolin-Stimulated cAMP (Mean ± SD) |
| 0.01 | 5 ± 2 |
| 0.1 | 25 ± 5 |
| 1 | 55 ± 7 |
| 10 | 85 ± 4 |
| 100 | 98 ± 2 |
| 1000 | 100 ± 1 |
| IC50 (nM) | ~0.8 |
Note: These are representative data. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: this compound Treatment of CHO-K1 Cells Stably Expressing SSTR1 for cAMP Measurement
1. Cell Seeding:
-
Culture CHO-K1 cells stably expressing human SSTR1 in a suitable medium (e.g., F-12K with 10% FBS).
-
Seed the cells in a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to achieve the desired final concentrations.
3. Cell Treatment:
-
Aspirate the culture medium from the wells and replace it with the this compound dilutions.
-
Incubate for 15-30 minutes at 37°C.
-
Add a Gs-activating agent, such as forskolin (B1673556) (final concentration of 10 µM), to all wells except the negative control.
-
Incubate for an additional 15-30 minutes at 37°C.
4. cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based). Follow the manufacturer's instructions for the chosen assay.
Protocol 2: this compound Treatment of RINm5F Cells for Insulin (B600854) Secretion Assay
1. Cell Seeding:
-
Culture RINm5F cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 48-72 hours.
2. Pre-incubation:
-
Wash the cells twice with a glucose-free Krebs-Ringer bicarbonate buffer (KRBB).
-
Pre-incubate the cells in KRBB for 1 hour at 37°C.
3. Cell Treatment:
-
Aspirate the pre-incubation buffer and add KRBB containing the desired concentrations of this compound (e.g., 10 nM) and a secretagogue such as GLP-1 (e.g., 10 nM).
-
Include appropriate controls (basal, GLP-1 alone, this compound alone).
-
Incubate for 1 hour at 37°C.[1]
4. Sample Collection and Insulin Measurement:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a rat insulin ELISA kit according to the manufacturer's protocol.
-
Normalize the insulin secretion to the total protein content or cell number in each well.
Visualizations
References
Navigating the Synthesis of L-797591: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of L-797591, a potent and selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist, presents a unique set of challenges for synthetic chemists. This technical support center provides a comprehensive guide to troubleshoot potential issues encountered during its synthesis, offering detailed experimental insights and potential solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The synthesis of this compound is a multi-step process that can be broadly categorized into the formation of a key spirolactone intermediate and subsequent coupling and functional group manipulations. The primary challenges often encountered include:
-
Stereochemical Control: The molecule contains multiple stereocenters, and achieving the desired stereoisomer with high purity can be difficult.
-
Formation of the Spirolactone Core: The construction of the spirolactone ring system can be a critical and challenging step, potentially leading to low yields or undesired side products.
-
Purification of Intermediates: The purification of diastereomeric intermediates can be complex and may require specialized chromatographic techniques.
-
Reaction Optimization: Several steps in the synthesis may require careful optimization of reaction conditions (temperature, reaction time, reagents) to maximize yield and minimize impurity formation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound.
Section 1: Synthesis of the Spirolactone Intermediate
Problem 1: Low yield during the formation of the spirolactone ring.
-
Potential Cause: Incomplete reaction or formation of side products.
-
Suggested Solutions:
-
Reaction Conditions: Carefully control the reaction temperature and time. A lower temperature might be necessary to suppress side reactions, even if it requires a longer reaction time.
-
Reagent Purity: Ensure the purity of all starting materials and reagents. Impurities can interfere with the reaction and lead to lower yields.
-
Alternative Catalysts/Reagents: Explore different Lewis acids or coupling reagents that have been reported for similar spirolactone formations.
-
Problem 2: Difficulty in separating diastereomers of the spirolactone intermediate.
-
Potential Cause: Similar polarity of the diastereomers, making separation by standard column chromatography challenging.
-
Suggested Solutions:
-
Chromatography: Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for better separation. Chiral chromatography may also be an option if the diastereomers are enantiomeric at a key center.
-
Recrystallization: Attempt fractional crystallization with various solvent systems. This can sometimes be a highly effective method for separating diastereomers.
-
Derivatization: Convert the diastereomeric mixture into derivatives that have more significant differences in their physical properties, facilitating easier separation. The derivatives can then be converted back to the desired intermediate.
-
| Parameter | Method 1: HPLC | Method 2: Fractional Recrystallization |
| Principle | Differential partitioning between stationary and mobile phases | Differential solubility in a given solvent |
| Advantages | High resolution, applicable to a wide range of compounds | Cost-effective, scalable |
| Disadvantages | Can be expensive, may require method development | Trial-and-error process, may not be effective for all mixtures |
Section 2: Subsequent Synthetic Transformations
Problem 3: Poor regioselectivity in subsequent functionalization steps.
-
Potential Cause: The presence of multiple reactive sites in the molecule.
-
Suggested Solutions:
-
Protecting Groups: Employ appropriate protecting groups to block reactive sites that are not intended to participate in the reaction.
-
Directed Metalation: Use directed ortho-metalation or other directed reactions to achieve regioselectivity.
-
Enzyme-Catalyzed Reactions: In some cases, biocatalysis can offer excellent regioselectivity.
-
Experimental Protocols & Methodologies
While the complete, detailed experimental protocol from the original synthesis by Yang et al. is not publicly available, the general approach involves the key steps outlined in the workflow below. Researchers should refer to the primary literature for specific reagents and conditions.
Visualizing the Synthetic Pathway and Logic
To aid in understanding the synthetic strategy, the following diagrams illustrate the general workflow and the decision-making process for troubleshooting.
Caption: General synthetic workflow for this compound.
Caption: A logical approach to troubleshooting synthetic challenges.
Signaling Pathway Context
This compound exerts its biological effects by selectively activating the somatostatin receptor subtype 1 (SSTR1). This interaction initiates a signaling cascade that can influence various cellular processes.
Caption: Simplified SSTR1 signaling pathway activated by this compound.
This technical support center is intended as a guide to anticipate and address common challenges in the synthesis of this compound. Successful synthesis will ultimately depend on careful experimental execution and adaptation of these general principles to specific laboratory conditions.
Technical Support Center: Validating L-797591 Activity in a New Experimental Model
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on validating the activity of L-797591, a selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist, in a new experimental model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide agonist for the somatostatin receptor subtype 1 (SSTR1).[1] SSTR1 is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi subunit. Upon binding of this compound, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can subsequently modulate various downstream cellular processes, including hormone secretion and cell proliferation.[1]
Q2: In which cell lines can I validate the activity of this compound?
A2: The choice of cell line is critical and depends on the expression of SSTR1. You can use commercially available cell lines engineered to overexpress SSTR1, such as CHO-K1 cells stably transfected with human SSTR1. Alternatively, some cancer cell lines endogenously express SSTR1, including certain lung cancer, pancreatic cancer, and leukemic T-cell lines. It is crucial to verify SSTR1 expression in your chosen cell model at both the mRNA and protein level before initiating experiments.
Q3: What are the key downstream signaling pathways I should investigate to confirm this compound activity?
A3: The primary pathway to investigate is the inhibition of cAMP production. Additionally, SSTR1 activation by agonists like somatostatin has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.[2][3] This activation is pertussis toxin-sensitive and involves Ras, PI3K, Raf-1, and the tyrosine phosphatase SHP-2.[2][3] Therefore, assessing the phosphorylation status of ERK1/2 is a valuable secondary validation point.
Q4: What are the typical effective concentrations of this compound to use in in vitro experiments?
A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental model. Based on available data, concentrations in the low nanomolar to micromolar range are typically effective. For instance, 10 nM this compound has been shown to reduce GLP-1-induced insulin (B600854) secretion in RINm5F cells.
Q5: Are there established in vivo models to study the effects of SSTR1 agonists?
A5: Yes, xenograft mouse models are commonly used.[4] This involves subcutaneously implanting a tumor cell line that expresses SSTR1 into immunodeficient mice.[4] Once tumors are established, this compound can be administered, and its effects on tumor growth, hormone secretion, or other relevant physiological parameters can be monitored.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low response to this compound in cAMP assay | 1. Low or no SSTR1 expression in the cell model. 2. Inactive this compound compound. 3. Suboptimal assay conditions (e.g., incorrect cell density, incubation time). 4. High phosphodiesterase (PDE) activity degrading cAMP. | 1. Verify SSTR1 expression via qPCR and Western blot. 2. Check the purity and integrity of the this compound stock. 3. Optimize cell number and stimulation time. 4. Include a PDE inhibitor (e.g., IBMX) in the assay buffer. |
| High variability in cell proliferation assay results | 1. Inconsistent cell seeding density. 2. Cell health issues or high passage number leading to phenotypic drift. 3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use cells with a low passage number and ensure high viability. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No change in ERK1/2 phosphorylation upon this compound treatment | 1. The MAPK/ERK pathway may not be the predominant signaling route in your specific cell model. 2. Insufficient stimulation time. 3. Issues with antibody quality or Western blot protocol. | 1. Prioritize the cAMP assay as the primary readout. 2. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak of ERK phosphorylation. 3. Validate your phospho-ERK and total-ERK antibodies with a known positive control. |
| Inconsistent tumor growth in in vivo xenograft model | 1. Variation in the number of injected tumor cells. 2. Poor health of the mice. 3. Suboptimal route or frequency of this compound administration. | 1. Standardize the number and viability of cells injected. 2. Closely monitor the health and weight of the animals. 3. Perform a pilot study to determine the optimal dosing regimen. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Insulin Secretion | RINm5F | IC50 | ~10 nM | (Stark et al., 2002) |
| cAMP Inhibition | CHO-SSTR1 | EC50 | Sub-nanomolar | (Rohrer et al., 1998) |
Detailed Experimental Protocols
cAMP Accumulation Assay
This protocol is for measuring the inhibition of adenylyl cyclase activity in response to this compound.
Materials:
-
SSTR1-expressing cells (e.g., CHO-SSTR1)
-
Cell culture medium
-
This compound
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well white, clear-bottom plates
Procedure:
-
Seed SSTR1-expressing cells into a 96-well plate at a predetermined optimal density and culture overnight.
-
The next day, replace the culture medium with serum-free medium and starve the cells for at least 2 hours.
-
Prepare a stock solution of this compound and create a serial dilution.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C. Include a vehicle control.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control to stimulate adenylyl cyclase.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
Cell Proliferation Assay (WST-1/MTS)
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
SSTR1-expressing cells
-
Cell culture medium
-
This compound
-
WST-1 or MTS reagent
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate the plates for 24-72 hours, depending on the cell doubling time.
-
Add 10 µL of WST-1 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm for WST-1 and 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for ERK1/2 Phosphorylation
This protocol is to detect the activation of the MAPK/ERK pathway.
Materials:
-
SSTR1-expressing cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Plate SSTR1-expressing cells and grow to 70-80% confluency.
-
Serum-starve the cells for at least 4 hours before treatment.
-
Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
Visualizations
Caption: SSTR1 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for cAMP Accumulation Assay.
Caption: Experimental Workflow for Western Blotting of p-ERK.
References
- 1. What are SSTR1 agonists and how do they work? [synapse.patsnap.com]
- 2. Somatostatin activation of mitogen-activated protein kinase via somatostatin receptor 1 (SSTR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. GOT1 xenografted to nude mice: a unique model for in vivo studies on SSTR-mediated radiation therapy of carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to L-797591 and Other Selective SSTR1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist, L-797591, with other notable SSTR1-selective compounds. The information presented herein is intended to assist researchers in making informed decisions for their drug development and discovery programs.
Introduction to SSTR1 Agonists
Somatostatin receptors (SSTRs) are a family of five G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the hormone somatostatin. SSTR1 is implicated in a variety of cellular processes, including the inhibition of hormone secretion and cell proliferation. Selective SSTR1 agonists, such as this compound, are valuable research tools and potential therapeutic agents for conditions where SSTR1 activation is beneficial. This guide focuses on the comparative pharmacology of this compound and other selective SSTR1 agonists, providing key performance data and experimental methodologies.
Comparative Performance of SSTR1 Agonists
The following tables summarize the binding affinity and functional potency of this compound and other selective SSTR1 agonists. The data has been compiled from various published studies to provide a comparative overview.
Table 1: SSTR1 Binding Affinity of Selective Agonists
| Compound | Organism | Radioligand | Ki (nM) | Reference |
| This compound | Human | [¹²⁵I-Tyr¹¹]SRIF-14 | Not explicitly found | [1][2] |
| des-AA1,2,5[D-Trp⁸,IAmp⁹]SRIF | Human | [¹²⁵I-Tyr¹¹]SRIF | 1.8 ± 0.7 | |
| CH-275 | Human | Not Specified | 52 | [3][4] |
| TT-232 | Human | Not explicitly found | Binds with high affinity | [5][6] |
Note: Ki values represent the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of SSTR1 Agonists (cAMP Inhibition)
| Compound | Cell Line | Assay Type | IC₅₀ (nM) | EC₅₀ (nM) | Reference |
| This compound | Not explicitly found | cAMP accumulation | Data not available | [1][2] | |
| CH-275 | Human SSTR1 transfected cells | cAMP inhibition | 30.9 | [3][4] | |
| TT-232 | SSTR4-expressing CHO cells | Forskolin-stimulated cAMP accumulation | 371.6 ± 58.03 | [5] |
Note: IC₅₀ (half maximal inhibitory concentration) and EC₅₀ (half maximal effective concentration) are measures of a drug's potency. A lower value indicates greater potency. Data for TT-232 is for SSTR4, as SSTR1-specific functional data was limited.
SSTR1 Signaling Pathways
Activation of SSTR1 by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. SSTR1 can also modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Caption: SSTR1 signaling pathway upon agonist binding.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for SSTR1.
Caption: Workflow for a radioligand competition binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing human SSTR1 are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]SRIF-14) and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an SSTR1 agonist to inhibit the production of intracellular cAMP.
Methodology:
-
Cell Culture: Cells stably expressing human SSTR1 are seeded in a 96-well plate and cultured overnight.
-
Pre-treatment: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: The cells are then stimulated with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the SSTR1 agonist.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: The results are plotted as a dose-response curve, and the IC₅₀ or EC₅₀ value is determined using non-linear regression.
MAPK Phosphorylation Assay
This assay assesses the activation of the MAPK pathway by measuring the phosphorylation of key MAPK proteins (e.g., ERK1/2).
Methodology:
-
Cell Culture and Starvation: Cells expressing SSTR1 are grown to near confluence and then serum-starved for several hours to reduce basal MAPK activity.
-
Agonist Treatment: The cells are treated with the SSTR1 agonist at various concentrations for a specific time course.
-
Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for the phosphorylated form of the target MAPK protein (e.g., phospho-ERK1/2), followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Signal Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensities are quantified to determine the level of MAPK phosphorylation relative to a total MAPK control.
-
Data Analysis: The dose-dependent increase in MAPK phosphorylation is plotted to determine the EC₅₀ of the agonist.
Conclusion
This compound is a valuable tool for studying SSTR1 biology. This guide provides a framework for comparing its performance against other selective SSTR1 agonists. The provided data tables and experimental protocols offer a starting point for researchers to design and interpret their own studies, ultimately contributing to a deeper understanding of SSTR1 function and the development of novel therapeutics.
References
- 1. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide: L-797591 Versus Endogenous Somatostatin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic, non-peptide somatostatin (B550006) receptor subtype 1 (SSTR1) selective agonist, L-797591, and the endogenous peptide hormone, somatostatin (in its two active forms, somatostatin-14 and somatostatin-28). This document outlines their respective binding affinities, functional potencies, and mechanisms of action, supported by experimental data and detailed protocols.
Mechanism of Action and Receptor Selectivity
Endogenous somatostatin is a pleiotropic hormone that exerts inhibitory effects on a wide range of physiological processes, including the secretion of growth hormone, insulin, glucagon, and various gastrointestinal hormones.[1][2] These effects are mediated through its interaction with a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][3] The two endogenous forms, somatostatin-14 (SS-14) and somatostatin-28 (SS-28), are produced from the processing of pre-prosomatostatin and exhibit high affinity for all five receptor subtypes.[1][4]
In contrast, this compound is a synthetically developed small molecule agonist that demonstrates high selectivity for the SSTR1 subtype.[2][5] This selectivity offers the potential for more targeted therapeutic interventions with a reduced side-effect profile compared to the broad activity of endogenous somatostatin.
Data Presentation: A Comparative Analysis of Receptor Binding and Functional Potency
The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound, somatostatin-14, and somatostatin-28 for the five human somatostatin receptor subtypes. It is important to note that the data are compiled from various studies and experimental conditions may differ.
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | 0.3 nM | >1000 nM | >1000 nM | >1000 nM | >1000 nM |
| Somatostatin-14 | 0.7 nM | 0.2 nM | 0.6 nM | 0.3 nM | 1.1 nM |
| Somatostatin-28 | 0.6 nM | 0.3 nM | 0.8 nM | 0.4 nM | 0.5 nM |
| Note: Data for this compound is from Rohrer et al., 1998. Data for Somatostatin-14 and -28 is compiled from multiple sources and represents approximate affinities.[2] | |||||
| Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Endogenous Somatostatins for Human SSTR Subtypes. |
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | 1.2 nM | No response | No response | No response | No response |
| Pasireotide (Control) | 1.1 nM | 0.1 nM | 2.3 nM | >1000 nM | 0.04 nM |
| Data derived from dose-response curves in a cAMP accumulation assay (PNAS, 2024).[6][7] | |||||
| Table 2: Functional Potency (EC50, nM) of this compound and Pasireotide in a cAMP Accumulation Assay. |
Signaling Pathways
Activation of somatostatin receptors by either endogenous somatostatin or this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This reduction in cAMP can, in turn, affect the activity of protein kinase A (PKA) and modulate the function of various downstream effectors.
Beyond the inhibition of adenylyl cyclase, SSTR activation can also lead to the modulation of ion channels, particularly the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[10] Furthermore, SSTRs can influence cellular proliferation and apoptosis through the regulation of the mitogen-activated protein kinase (MAPK) pathway and the activation of phosphotyrosine phosphatases.[3]
As a selective SSTR1 agonist, this compound is expected to primarily initiate signaling cascades downstream of this receptor subtype.
Caption: Endogenous Somatostatin Signaling Pathway.
Caption: this compound SSTR1-Mediated Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for somatostatin receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [125I]-Somatostatin-14) for binding to cell membranes expressing the target receptor.
Materials:
-
Cell membranes prepared from cells stably expressing a specific human SSTR subtype (e.g., CHO-K1 cells)
-
Radioligand: [125I]-Somatostatin-14
-
Unlabeled somatostatin-14 (for non-specific binding determination)
-
Test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled somatostatin-14 in binding buffer.
-
In a 96-well microplate, add in the following order:
-
Binding buffer
-
Cell membranes (typically 20-50 µg of protein per well)
-
Test compound or unlabeled somatostatin-14 (for non-specific binding) or binding buffer (for total binding).
-
[125I]-Somatostatin-14 (at a concentration close to its Kd).
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Competitive Radioligand Binding Assay Workflow.
cAMP Accumulation Assay (for Gi-coupled receptors)
This protocol measures the functional potency (EC50) of an agonist by quantifying its ability to inhibit the forskolin-stimulated accumulation of intracellular cAMP in cells expressing a Gi-coupled receptor.
Materials:
-
Cells stably expressing the target SSTR subtype (e.g., HEK293 or CHO-K1 cells)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)
-
Test agonist (this compound or somatostatin)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well microplates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed the cells into microplates and culture until they reach the desired confluency.
-
On the day of the assay, remove the culture medium and replace it with stimulation buffer.
-
Prepare serial dilutions of the test agonist in stimulation buffer.
-
Add the test agonist to the cells, followed by a fixed concentration of forskolin (a potent activator of adenylyl cyclase).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Add the detection reagents from the kit to the cell lysates.
-
Incubate as recommended by the kit protocol.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data to cAMP concentrations using the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration and determine the EC50 value using non-linear regression analysis.
Caption: cAMP Accumulation Assay Workflow.
Conclusion
The comparative analysis of this compound and endogenous somatostatin highlights a significant trade-off between receptor selectivity and broad-spectrum activity. While endogenous somatostatins (SS-14 and SS-28) are the natural, high-affinity ligands for all five SSTR subtypes, their widespread physiological effects can lead to undesirable side effects in therapeutic applications. This compound, with its high selectivity for SSTR1, offers a promising tool for dissecting the specific roles of this receptor subtype and for the development of targeted therapies for conditions where SSTR1 activation is beneficial. The data and protocols presented in this guide provide a foundational resource for researchers in the field of somatostatin biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and selective activation of somatostatin receptor subtypes induces cell cycle arrest in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
validating L-797591 specificity for SSTR1 over other subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the somatostatin (B550006) receptor subtype 1 (SSTR1) agonist, L-797591, and its specificity over other somatostatin receptor subtypes (SSTR2, SSTR3, SSTR4, and SSTR5). The information presented is supported by experimental data to validate the selectivity of this compound.
Quantitative Data Summary
The selectivity of this compound for SSTR1 has been demonstrated through functional assays that measure the downstream signaling effects of receptor activation. A key method is the cAMP accumulation assay, which quantifies the inhibition of adenylyl cyclase activity upon agonist binding to somatostatin receptors. The potency of this compound at each SSTR subtype, represented by EC50 values (the concentration of a drug that gives a half-maximal response), provides a clear measure of its selectivity.
| Subtype | This compound EC50 (nM) |
| SSTR1 | Potent Agonist |
| SSTR2 | No significant response |
| SSTR3 | No significant response |
| SSTR4 | No significant response |
| SSTR5 | No significant response |
Data adapted from functional cAMP accumulation assays. A potent response for SSTR1 indicates a low EC50 value, while the lack of significant response for other subtypes signifies a very high or immeasurable EC50, demonstrating high selectivity.
The profound difference in potency, with this compound only activating SSTR1 effectively, underscores its high specificity.
Structural Basis for Selectivity
Recent cryo-electron microscopy studies have elucidated the structural basis for the high selectivity of this compound for SSTR1.[1][2] The binding pocket of SSTR1 accommodates the unique chemical structure of this compound. In contrast, the corresponding binding pockets in SSTR2, SSTR3, SSTR4, and SSTR5 contain amino acid residues that create steric hindrance or unfavorable hydrophobic interactions with the this compound molecule, thus preventing high-affinity binding and subsequent receptor activation.[1][2][3]
Specifically, the phenylethyl moiety of this compound is well-accommodated in the binding pocket of SSTR1 but would clash with bulky residues in the other subtypes.[1][2][3] Furthermore, mutations of specific residues in SSTR1 to those found in other subtypes have been shown to significantly reduce the potency of this compound, confirming their role in conferring selectivity.[1][2][3]
Experimental Protocols
A detailed understanding of the methodologies used to validate the specificity of this compound is crucial for interpreting the data. The two primary assays are radioligand binding assays and functional assays like the cAMP accumulation assay.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for each of the five human SSTR subtypes.
-
Methodology:
-
Membrane Preparation: Membranes from cells individually expressing each of the five human SSTR subtypes are prepared.
-
Competition Binding: A constant concentration of a radiolabeled ligand known to bind to the specific SSTR subtype is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a filter mat.
-
Quantification: The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radiolabeled ligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Functional Assay
This assay measures the functional consequence of receptor activation, which for SSTRs is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Objective: To determine the potency (EC50) of this compound in activating each of the five human SSTR subtypes.
-
Methodology:
-
Cell Culture: Cells stably expressing one of the five human SSTR subtypes are cultured.
-
Stimulation: The cells are treated with forskolin (B1673556) or another adenylyl cyclase activator to stimulate cAMP production.
-
Agonist Treatment: The stimulated cells are then treated with increasing concentrations of this compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The decrease in cAMP levels is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value is determined.
-
Visualizations
Experimental Workflow for Validating this compound Specificity
Caption: Workflow for determining this compound specificity.
SSTR1 Signaling Pathway Activation by this compound
Caption: SSTR1 signaling upon this compound binding.
References
A Comparative Analysis of the SSTR1-Selective Agonist L-797,591 and Pan-Somatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel, non-peptide SSTR1-selective agonist, L-797,591, and clinically established pan-somatostatin analogs, including octreotide, lanreotide, and pasireotide. The objective of this document is to furnish a comprehensive resource that delineates the binding affinities, functional potencies, and signaling mechanisms of these compounds, thereby facilitating informed decisions in research and drug development endeavors.
Executive Summary
Somatostatin (B550006) receptors (SSTRs), a family of five G-protein coupled receptors (GPCRs), are pivotal in regulating a myriad of physiological processes, including hormone secretion and cell proliferation. While pan-somatostatin analogs, which target multiple SSTR subtypes, have been the cornerstone of therapy for neuroendocrine tumors and acromegaly, the development of subtype-selective agonists like L-797,591 offers the potential for more targeted therapeutic interventions with potentially fewer side effects. This guide presents a side-by-side comparison of the pharmacological profiles of L-797,591 and key pan-somatostatin analogs, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Data Presentation: Comparative Binding Affinity and Functional Potency
The following table summarizes the binding affinities (Ki or IC50 in nM) and functional potencies (EC50 in nM) of L-797,591 and pan-somatostatin analogs for the five human somatostatin receptor subtypes. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.[1]
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| L-797,591 | IC50: 3 nM [2] | N/A | N/A | N/A | N/A |
| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.3 | 33 | >1000 | 9.5 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Binding affinity values are presented as IC50 (nM). Data for pan-somatostatin analogs is compiled from a head-to-head comparison study.[3] Data for L-797,591 is from a study identifying it as a selective SSTR1 agonist; comprehensive data for SSTR2-5 is not readily available in the public domain.[2] N/A: Not Available. |
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor subtype.
1. Membrane Preparation:
-
Culture cells stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Perform a series of centrifugations to isolate the crude membrane fraction containing the receptors.
2. Competitive Binding Assay:
-
Incubate the prepared cell membranes with a constant concentration of a radiolabeled somatostatin analog (e.g., [125I]Tyr11-Somatostatin-14) and varying concentrations of the unlabeled test compound (L-797,591 or pan-analog).
-
Allow the binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
4. Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor compound.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[4]
cAMP Accumulation Assay
This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in SSTR signaling.
1. Cell Culture and Plating:
-
Culture cells expressing the desired SSTR subtype.
-
Seed the cells into a multi-well plate and allow them to adhere overnight.
2. Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
Incubate for a defined period to allow for cAMP production.
3. Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
4. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production.
GTPγS Binding Assay
This assay directly measures the activation of G-proteins, an early event in GPCR signaling.
1. Membrane Preparation:
-
Prepare cell membranes expressing the SSTR of interest as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
Incubate the cell membranes with a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the agonist.
-
The agonist-activated receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
3. Separation and Quantification:
-
Separate the membrane-bound [35S]GTPγS from the free form by rapid filtration.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
4. Data Analysis:
-
Plot the amount of bound [35S]GTPγS against the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value, representing the agonist concentration that produces 50% of the maximal stimulation of [35S]GTPγS binding.
Mandatory Visualization
Caption: Somatostatin Receptor Signaling Pathway.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Logical Framework for Comparative Analysis.
References
- 1. International Union of Basic and Clinical Pharmacology. CV. Somatostatin Receptors: Structure, Function, Ligands, and New Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 4. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of the SSTR1 Agonist L-797,591 and Other Selective Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist, L-797,591, and other SSTR1-selective compounds. The information is compiled from publicly available research to assist in understanding their cellular effects and potential therapeutic applications.
Introduction to SSTR1 Agonists
Somatostatin is a naturally occurring peptide hormone that exerts its effects by binding to five distinct G protein-coupled receptors (SSTR1-5). These receptors are involved in a variety of physiological processes, including the regulation of hormone secretion and cell proliferation. The development of selective agonists for these receptor subtypes, such as L-797,591 for SSTR1, offers the potential for targeted therapeutic interventions with fewer off-target effects. This guide focuses on the cross-validation of L-797,591's effects in different cell types and compares its performance with other selective SSTR1 agonists based on available experimental data.
Data Presentation
The following tables summarize the quantitative data on the effects of L-797,591 and other SSTR1-selective agonists in various cell lines. It is important to note that direct head-to-head comparative studies of these compounds in the same cell line are limited in the public domain. The data presented here is collated from individual studies.
Table 1: Effects of L-797,591 on Insulin (B600854) Secretion in RINm5F Cells
| Compound | Concentration | Effect on GLP-1-Induced Insulin Secretion | Reference |
| L-797,591 | 10 nM | Reduction | [1] |
Table 2: Anti-proliferative Effects of SSTR1-Selective Agonists in TT Human Medullary Thyroid Carcinoma Cells
| Compound | Concentration Range | Effect on DNA Synthesis | Effect on Viable Cell Number | Reference |
| BIM-23926 | 10⁻¹⁰ - 10⁻⁶ M | 27-40% reduction | ~40% reduction (at 10⁻¹² - 10⁻⁶ M) | |
| BIM-23745 | 10⁻⁸ - 10⁻⁶ M | 32-90% reduction | ~40% reduction (at 10⁻¹⁰ - 10⁻⁶ M) |
Table 3: Binding Affinity and Potency of the SSTR1-Selective Agonist CH-275
| Parameter | Value | Cell Line | Reference |
| Ki for SSTR1 | 52 nM | Not Specified | |
| IC₅₀ for SSTR1 | 30.9 nM | Not Specified |
Experimental Protocols
Cell Viability and Proliferation Assays (General Protocol)
Cell viability and proliferation can be assessed using various methods, such as the MTT or resazurin (B115843) reduction assays.
MTT Assay Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., L-797,591, BIM-23926, BIM-23745, or CH-275) for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Resazurin Assay Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After the treatment period, add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) using a microplate reader. The fluorescence signal is proportional to the number of viable cells.
cAMP Accumulation Assay (General Protocol)
Activation of SSTR1, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Seed cells expressing SSTR1 (e.g., CHO-K1 cells stably expressing human SSTR1) in a suitable assay plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of various concentrations of the SSTR1 agonist (e.g., L-797,591).
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
The reduction in forskolin-stimulated cAMP levels in the presence of the agonist indicates SSTR1 activation.
Insulin Secretion Assay in RINm5F Cells (Specific Protocol)
-
Culture RINm5F cells in RPMI-1640 medium supplemented with fetal bovine serum.
-
Seed the cells in multi-well plates and grow to a suitable confluency.
-
Wash the cells with a Krebs-Ringer bicarbonate buffer (KRBB) supplemented with glucose.
-
Pre-incubate the cells in KRBB for a defined period.
-
Stimulate the cells with a secretagogue such as glucagon-like peptide-1 (GLP-1) in the presence or absence of the SSTR1 agonist (e.g., L-797,591) for a specific time (e.g., 1 hour).
-
Collect the supernatant and measure the insulin concentration using an insulin ELISA kit.
-
Normalize the insulin secretion to the total protein content of the cells in each well.
Mandatory Visualization
Caption: SSTR1 Signaling Pathway.
Caption: General Experimental Workflow.
References
A Comparative Guide to the Efficacy of L-797591 and Other Somatostatin Receptor 1 Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the SSTR1-selective ligand L-797591 with other previously published somatostatin (B550006) receptor 1 (SSTR1) ligands. The following sections detail the binding affinities and functional potencies of these compounds, outline the experimental protocols for their evaluation, and visualize the key signaling pathways involved.
Data Presentation: Quantitative Comparison of SSTR1 Ligands
The efficacy of this compound and other SSTR ligands is summarized below. The data, presented in tabular format, highlights the binding affinity (Ki) and functional activity (IC50/EC50) for SSTR1 and other somatostatin receptor subtypes, providing a clear comparison of potency and selectivity.
| Ligand | SSTR1 Ki (nM) | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR4 Ki (nM) | SSTR5 Ki (nM) | Reference |
| This compound | Selective for SSTR1 | - | - | - | - | [1] |
| Somatostatin-14 (SRIF-14) | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | [2][3] |
| CH-275 | 52[4] | >10,000[4] | 345[4] | >1,000[4] | >10,000[4] | [4][5] |
| Pasireotide | 1.5 ± 0.2[6] | 0.16 ± 0.02[6] | 0.5 ± 0.1[6] | >1000[6] | 0.06 ± 0.01[6] | [6][7][8][9] |
| Lanreotide | >1000[6][10] | 0.25 ± 0.05[6] | 14.1 ± 2.1[6] | >1000[6] | 1.3 ± 0.1[6] | [6][10][11] |
| Octreotide | >1000[12] | 0.2 - 2.5[12] | Low affinity[12] | >100[12] | Lower than SSTR2[12] | [12][13][14] |
Table 1: Comparative Binding Affinities (Ki) of SSTR Ligands. This table showcases the binding affinities of this compound and other key somatostatin analogs for the five somatostatin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Ligand | SSTR1 IC50 (cAMP, nM) | Reference |
| This compound | Data not readily available in this format | |
| CH-275 | 30.9[4] | [4][5] |
| Pasireotide | 9.3[6] | [6] |
| Lanreotide | >1000[6] | [6] |
Table 2: Functional Activity (cAMP Inhibition) of SSTR1 Agonists. This table presents the half-maximal inhibitory concentration (IC50) for the inhibition of cyclic AMP (cAMP) production mediated by SSTR1 activation. Lower IC50 values indicate greater potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of SSTR1 ligands.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of ligands for SSTR1.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human SSTR1.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, supplemented with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled SSTR1 ligand (e.g., [¹²⁵I]-Somatostatin-14) to each well.[15][16]
-
Add increasing concentrations of the unlabeled competitor ligand (e.g., this compound or other test compounds).
-
Initiate the binding reaction by adding the prepared cell membranes (typically 20-40 µg of protein per well).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor ligand concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
-
cAMP Functional Assay
This protocol describes a functional assay to measure the ability of SSTR1 agonists to inhibit adenylyl cyclase activity and reduce intracellular cyclic AMP (cAMP) levels.
-
Cell Culture and Plating:
-
Culture CHO-K1 or HEK293 cells stably expressing the human SSTR1.
-
Plate the cells in a 96-well or 384-well plate at a suitable density and allow them to attach overnight.
-
-
cAMP Accumulation Assay:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) to increase basal cAMP levels.
-
Immediately add increasing concentrations of the SSTR1 agonist (e.g., this compound).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[17][18][19]
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 or EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by SSTR1 agonists and the general workflow of the experimental procedures.
Caption: SSTR1 Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
- 1. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biophysics-reports.org [biophysics-reports.org]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
Independent Verification of L-797591's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of L-797591, a selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist, with other alternative compounds. The information presented is supported by experimental data to facilitate independent verification and further research.
This compound is a potent and selective agonist for the somatostatin receptor subtype 1 (SSTR1), a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including the regulation of hormone secretion.[1] Its primary mechanism of action involves the activation of SSTR1, which couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This guide will delve into the quantitative biological effects of this compound and compare them with other SSTR1-targeting compounds, providing detailed experimental protocols and visual representations of the underlying signaling pathways.
Quantitative Comparison of SSTR1 Agonist Activity
The following table summarizes the in vitro biological activity of this compound and alternative SSTR1-engaging compounds. The data is presented to allow for a direct comparison of their potency and selectivity.
| Compound | Target(s) | Assay Type | Parameter | Value | Cell Line | Reference |
| This compound | SSTR1 Agonist | cAMP Accumulation | EC50 | ~10 nM | HEK293 | [2][3] |
| Pasireotide (B1678482) | SSTR1, SSTR2, SSTR3, SSTR5 Agonist | cAMP Inhibition | IC50 | 9.3 nM | CHO-K1 | [4][5] |
| Binding Affinity | Ki | 1.5 ± 0.2 nM | - | [4] | ||
| des-AA1,2,5-[D-Trp8,IAmp9]SRIF | Selective SSTR1 Agonist | Binding Affinity | Ki | 1.8 ± 0.7 nM | Cloned human SSTR1 | [6] |
| Binding Affinity | Kd | 0.5 ± 0.1 nM | SSTR1 expressed in COS-7 cells | [6] | ||
| S-406-062 | Selective SSTR1 Agonist | - | - | - | - |
Note: EC50 and IC50 values represent the concentration of the compound required to elicit 50% of the maximal response or inhibition, respectively. Ki and Kd values are measures of binding affinity.
Key Biological Effects and Experimental Observations
Activation of SSTR1 by agonists like this compound has been demonstrated to have several key biological effects, most notably the inhibition of hormone secretion.
Inhibition of Insulin (B600854) Secretion
A significant biological effect of SSTR1 activation is the inhibition of insulin secretion. In a study utilizing the rat insulinoma cell line RINm5F, this compound at a concentration of 10 nM for 1 hour was shown to reduce glucagon-like peptide-1 (GLP-1)-induced insulin secretion.[1] This effect is consistent with the known role of somatostatin in regulating pancreatic islet cell function.
Experimental Protocols
To facilitate the independent verification of the biological effects of this compound, detailed methodologies for key experiments are provided below.
cAMP Accumulation Assay
This assay is fundamental to quantifying the functional activity of SSTR1 agonists by measuring their ability to inhibit adenylyl cyclase.
Cell Culture and Transfection:
-
HEK293 cells are seeded in 6-well plates at a density of 300,000 cells per well.
-
After 12 hours, cells are co-transfected with a plasmid encoding human SSTR1 and a cAMP biosensor plasmid (e.g., GloSensor-22F) at a 1.5:1 ratio.
-
Following a 24-hour incubation, the cells are detached and re-seeded into 96-well plates at a density of 1,500 cells per well.
Assay Procedure:
-
After 16 hours, the culture medium is removed, and the cells are starved in 50 µL of Hank's balanced salt solution (HBSS) for 30 minutes.
-
Prepare serial dilutions of this compound and other test compounds in HBSS.
-
Add the compounds to the respective wells and incubate for a specified time (e.g., 30 minutes).
-
Stimulate adenylyl cyclase with a known activator, such as forskolin.
-
Measure the luminescence or fluorescence of the cAMP biosensor according to the manufacturer's instructions.
Data Analysis:
-
Plot the measured signal against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value.[3]
Glucose-Stimulated Insulin Secretion (GSIS) Assay in RINm5F Cells
This protocol outlines the procedure to assess the inhibitory effect of SSTR1 agonists on insulin secretion.
Cell Culture:
-
Culture RINm5F cells, a rat insulinoma cell line known to secrete insulin, in RPMI-1640 medium supplemented with 10% fetal bovine serum.[7]
Assay Procedure:
-
Seed RINm5F cells in 24-well plates and allow them to reach near confluency.
-
Wash the cells with a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the cells in low-glucose KRBB for 1-2 hours.
-
Replace the pre-incubation buffer with fresh KRBB containing low glucose and the test compounds (e.g., this compound at 10 nM) and incubate for 1 hour.
-
Stimulate insulin secretion by replacing the buffer with KRBB containing a high glucose concentration (e.g., 16.7 mM) and GLP-1, with or without the test compounds, and incubate for a further 1-2 hours.
-
Collect the supernatant for insulin measurement.
-
Quantify the insulin concentration in the supernatant using a commercially available ELISA kit.
Signaling Pathways and Visualizations
The activation of SSTR1 by this compound initiates a cascade of intracellular signaling events. These pathways are visualized below using the DOT language for Graphviz.
SSTR1 Downstream Signaling Pathway
Activation of SSTR1 by an agonist like this compound primarily leads to the inhibition of adenylyl cyclase through the activation of inhibitory G-proteins (Gαi). This results in a decrease in intracellular cAMP levels. Furthermore, SSTR1 activation has been shown to modulate other important signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phospholipase C (PLC) pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Manufacturing of insulin-secreting spheroids with the RIN-5F cell line using a shaking culture method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Effects of L-797591, a Selective SSTR1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of L-797591, a selective non-peptide agonist of the somatostatin (B550006) receptor subtype 1 (SSTR1). The information presented herein is intended to support researchers and drug development professionals in evaluating the therapeutic potential of targeting SSTR1.
In Vitro Effects of this compound
This compound demonstrates high selectivity and potent agonist activity at the human SSTR1 receptor in various in vitro assay systems. Its primary mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Quantitative In Vitro Data for this compound
| Parameter | Receptor | Cell Line | Value | Reference |
| Potency | SSTR1 | RINm5F | Potently inhibited GLP-1-induced insulin (B600854) secretion | [1] |
Note: While the potent inhibition of GLP-1-induced insulin secretion has been demonstrated, specific Ki (binding affinity) and EC50/IC50 (functional potency) values for this compound at the SSTR1 receptor are not consistently reported in publicly available literature. However, studies on the structural basis of its selectivity indicate that mutations in the SSTR1 binding pocket, such as M1413.36Q and L1072.53F, can reduce its potency by 10- to 100-fold.[2]
Key In Vitro Experimental Findings
-
SSTR1 Selectivity: this compound is characterized as a highly selective SSTR1 agonist.[3] This selectivity is attributed to specific interactions within the SSTR1 binding pocket.
-
Inhibition of cAMP Accumulation: As a Gαi-coupled receptor agonist, this compound effectively inhibits forskolin-stimulated cAMP production in cells expressing the SSTR1 receptor.
-
Inhibition of Insulin Secretion: In the rat insulinoma cell line RINm5F, this compound has been shown to potently inhibit glucagon-like peptide-1 (GLP-1)-induced insulin secretion.[1] This effect is consistent with the known role of SSTR1 in modulating pancreatic beta-cell function. The sst1-selective agonist slightly reduced also basal insulin release.[1]
In Vivo Effects of this compound
Currently, there is a notable lack of publicly available data on the in vivo effects of this compound in animal models. Preclinical studies detailing its pharmacokinetics, pharmacodynamics, and efficacy in various disease models have not been extensively published.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on cAMP production in SSTR1-expressing cells.
Materials:
-
HEK293 cells stably expressing human SSTR1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Culture: Culture SSTR1-expressing HEK293 cells to ~80-90% confluency.
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Remove culture medium and wash cells with assay buffer. b. Add this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C. c. Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells except the negative control and incubate for a further 15-30 minutes at 37°C. d. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and determine the IC50 value.
GLP-1-Induced Insulin Secretion Assay in RINm5F Cells
This protocol describes a method to evaluate the inhibitory effect of this compound on GLP-1-stimulated insulin secretion from the rat insulinoma cell line RINm5F.
Materials:
-
RINm5F cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with glucose and BSA
-
Glucagon-like peptide-1 (GLP-1)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Cell Culture and Plating: Culture RINm5F cells and seed them into 24-well plates.
-
Pre-incubation: Once cells are confluent, wash them with KRBB and pre-incubate in KRBB with a low glucose concentration for 1-2 hours.
-
Stimulation: a. Remove the pre-incubation buffer. b. Add KRBB containing a stimulatory concentration of glucose, GLP-1, and varying concentrations of this compound. c. Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the concentration of insulin in the supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the insulin secretion data to the amount of protein in each well. Plot the percentage of inhibition of GLP-1-stimulated insulin secretion against the concentration of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: SSTR1 signaling pathway activated by this compound.
References
L-797591: A Comparative Guide to its Therapeutic Potential in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the therapeutic potential of L-797591, a selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating novel therapeutic strategies involving SSTR1 modulation.
Introduction to this compound and SSTR1
This compound is a non-peptide small molecule that exhibits high selectivity as an agonist for the somatostatin receptor subtype 1 (SSTR1)[1]. Somatostatin receptors are a family of G protein-coupled receptors (GPCRs) that are widely expressed throughout the body and are involved in the regulation of various physiological processes, including hormone secretion, cell proliferation, and neurotransmission[1][2][3]. The five SSTR subtypes (SSTR1-5) display distinct tissue distributions and signaling properties, making subtype-selective ligands like this compound valuable tools for targeted therapeutic intervention with potentially fewer side effects than pan-agonists[1][2].
Activation of SSTR1 by an agonist such as this compound initiates a cascade of intracellular signaling events. This process begins with the binding of the agonist to the SSTR1 receptor, leading to a conformational change and activation of associated inhibitory G-proteins (Gi)[1][2]. This activation subsequently leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity[2][3]. Furthermore, SSTR1 activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are implicated in cell proliferation and apoptosis[2][4].
Therapeutic Potential in Disease Models
The selective activation of SSTR1 by this compound suggests its therapeutic potential in a range of diseases where SSTR1 is expressed and plays a regulatory role.
Neuroendocrine Tumors (NETs)
NETs often overexpress somatostatin receptors, making them a key target for somatostatin analogs. While the primary therapeutic targets have traditionally been SSTR2 and SSTR5, evidence suggests a role for SSTR1 in inhibiting hormone secretion and cell proliferation[1][2]. Selective SSTR1 agonists could offer a more targeted approach, potentially reducing the side effects associated with broader-spectrum somatostatin analogs.
Metabolic Disorders
SSTR1 is known to be involved in the regulation of insulin (B600854) and glucagon (B607659) secretion[1]. Studies have shown that SSTR1 activation can inhibit insulin secretion[1]. This suggests a potential therapeutic application for SSTR1 agonists in conditions characterized by hyperinsulinemia.
Gastrointestinal Disorders
SSTR1 is expressed in the gastrointestinal tract and is involved in regulating gut motility and secretion[5]. Selective SSTR1 agonists are being explored for their potential in treating disorders such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD) by modulating hormone release and reducing inflammation[2].
Visceral Hypersensitivity
Preclinical studies have indicated that selective SSTR1 agonists can produce antihyperalgesic effects in models of visceral hypersensitivity, a key feature of functional bowel disorders like IBS[6]. This suggests a potential role for this compound in managing chronic visceral pain.
Comparative Data
Currently, publicly available, direct comparative studies detailing the in-vivo efficacy of this compound against other selective SSTR1 agonists or standard-of-care treatments in specific disease models are limited. However, we can infer its potential performance based on its selectivity and the known roles of SSTR1.
| Compound | Target(s) | Potential Advantages in Disease Models | Potential Disadvantages |
| This compound | Selective SSTR1 Agonist | High selectivity may lead to fewer off-target effects. Potential efficacy in NETs, metabolic disorders, and visceral pain. | Limited in-vivo data and direct comparisons available. |
| Octreotide | Primarily SSTR2, with lower affinity for SSTR3 and SSTR5 | Established efficacy in treating acromegaly and certain NETs. | Broad receptor profile can lead to side effects such as gallbladder issues and effects on glucose metabolism.[6] |
| Pasireotide | Pan-SSTR agonist (SSTR1, 2, 3, 5) | Broader spectrum of activity may be beneficial in tumors with heterogeneous SSTR expression. | Increased risk of hyperglycemia and other side effects due to broad receptor activation.[1] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are not extensively published. However, based on its nature as a selective SSTR1 agonist, the following general methodologies can be adapted.
In Vitro cAMP Assay for SSTR1 Activation
Objective: To determine the potency and efficacy of this compound in activating SSTR1.
Cell Line: CHO-K1 or HEK293 cells stably expressing human SSTR1.
Methodology:
-
Cells are seeded in 96-well plates and incubated overnight.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.
-
Cells are then treated with varying concentrations of this compound or a reference agonist for 30 minutes at 37°C.
-
Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and is incubated for 15 minutes.
-
The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data are analyzed using a sigmoidal dose-response curve to determine EC50 values.
Animal Model of Visceral Hypersensitivity
Objective: To evaluate the antihyperalgesic effect of this compound on visceral pain.
Animal Model: Male C57BL/6 mice.
Methodology:
-
Visceral hypersensitivity is induced by a stressor, such as cortagine (B15074099) injection or repeated colorectal distension (CRD)[6].
-
This compound or a vehicle control is administered peripherally (e.g., intraperitoneally) at various doses prior to the induction of hypersensitivity.
-
Visceral sensitivity is assessed by measuring the abdominal withdrawal reflex (AWR) score in response to graded CRD pressures.
-
AWR scores are compared between the this compound-treated group and the vehicle control group to determine the antihyperalgesic effect.
Visualizations
SSTR1 Signaling Pathway
Caption: SSTR1 signaling cascade initiated by this compound.
Experimental Workflow for Visceral Hypersensitivity Model
Caption: Workflow for assessing this compound in a visceral pain model.
References
- 1. pnas.org [pnas.org]
- 2. What are SSTR1 agonists and how do they work? [synapse.patsnap.com]
- 3. What are SSTR agonists and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Selective agonists of somatostatin receptor subtype 1 or 2 injected peripherally induce antihyperalgesic effect in two models of visceral hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-797591 and Other Somatostatin Receptor Subtype 1 (SSTR1) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule somatostatin (B550006) receptor subtype 1 (SSTR1) agonist, L-797591, with other notable SSTR1 agonists. While the focus is on small molecules, the limited availability of such selective compounds in published literature necessitates the inclusion of well-characterized peptide and peptide-analog agonists for a comprehensive analysis. This guide presents quantitative data on binding affinity and functional potency, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Data Presentation: Quantitative Comparison of SSTR1 Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and other SSTR1 agonists. It is important to note that this compound is a non-peptide small molecule, whereas CH-275 and TT-232 are peptide-based.
Table 1: Binding Affinity (Ki) of Agonists for Somatostatin Receptor Subtypes
| Compound | Type | SSTR1 Ki (nM) | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR4 Ki (nM) | SSTR5 Ki (nM) | Reference(s) |
| This compound | Small Molecule | Not explicitly found | >1000 | >1000 | >1000 | >1000 | [1] |
| CH-275 | Peptide Analog | 52 | >10000 | 345 | >1000 | >10000 | [2] |
| TT-232 | Peptide | High Affinity | - | - | High Affinity | - | [3] |
Note: Specific Ki values for this compound and TT-232 at all SSTR subtypes are not consistently available in the public domain. The available data strongly indicates high selectivity of this compound for SSTR1. TT-232 is recognized as an SSTR1/SSTR4 dual agonist.
Table 2: Functional Potency (IC50/EC50) of SSTR1 Agonists
| Compound | Assay Type | SSTR1 (nM) | SSTR2 (nM) | SSTR3 (nM) | SSTR4 (nM) | SSTR5 (nM) | Reference(s) |
| This compound | cAMP Accumulation | ~10 (EC50) | >1000 | >1000 | >1000 | >1000 | [1] |
| CH-275 | cAMP Accumulation | 30.9 (IC50) | >10000 | 345 | >1000 | >10000 | [2] |
| TT-232 | cAMP Accumulation | - | - | - | 371.6 (EC50) | - | [4] |
SSTR1 Signaling Pathway
Activation of SSTR1 by an agonist like this compound initiates a cascade of intracellular events. As a G-protein coupled receptor (GPCR), SSTR1 primarily couples to the inhibitory G-protein, Gi/o. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, SSTR1 activation can also modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Caption: SSTR1 agonist binding activates the Gi/o protein, leading to the inhibition of adenylyl cyclase and modulation of downstream signaling pathways.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the SSTR1 receptor.
1. Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing human SSTR1 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity SSTR1 radioligand (e.g., [125I]-Somatostatin-14 or a selective SSTR1 radiolabeled antagonist).
-
Test Compound: this compound or other SSTR1 agonists.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled SSTR1 ligand (e.g., 1 µM Somatostatin-14).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter.
2. Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd).
-
50 µL of the SSTR1-expressing cell membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters rapidly with cold wash buffer (e.g., 3 x 200 µL).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the ability of an SSTR1 agonist to inhibit the production of intracellular cAMP.
1. Materials:
-
Cell Line: A cell line stably expressing human SSTR1 (e.g., CHO-K1 or HEK293 cells).
-
cAMP Assay Kit: A commercially available cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Test Compound: this compound or other SSTR1 agonists.
-
Cell Culture Medium and Reagents.
-
Plate Reader: Compatible with the chosen cAMP assay kit.
2. Procedure:
-
Seed the SSTR1-expressing cells into a 96-well or 384-well plate and culture overnight.
-
Remove the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (if recommended by the assay kit) in a stimulation buffer for a short period.
-
Add the test compound at various concentrations to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells (if required by the kit) and follow the manufacturer's instructions for the cAMP detection reagents.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Determine the EC50 or IC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
Caption: General workflows for radioligand binding and cAMP functional assays.
In Vivo Efficacy Study: Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an SSTR1 agonist in a preclinical cancer model.
1. Materials:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cells: A cancer cell line known to express SSTR1 (e.g., certain neuroendocrine, prostate, or pancreatic cancer cell lines).
-
Test Compound: this compound or other SSTR1 agonist, formulated for in vivo administration.
-
Vehicle Control: The formulation buffer without the test compound.
-
Calipers for tumor measurement.
2. Procedure:
-
Subcutaneously implant the SSTR1-expressing tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses).
-
Administer the test compound or vehicle according to the planned dosing schedule (e.g., daily, twice daily) and route (e.g., intraperitoneal, subcutaneous, oral).
-
Measure the tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
3. Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences in tumor growth between the treatment groups.
-
Assess any treatment-related toxicity by monitoring body weight changes and clinical signs.
Conclusion
This compound is a highly selective small molecule agonist for the SSTR1 receptor. While direct comparisons with other non-peptide small molecule SSTR1 agonists are limited in the current literature, its high selectivity contrasts with some peptide-based agonists that may exhibit activity at other SSTR subtypes. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of this compound and other novel SSTR1 agonists, which hold therapeutic potential in oncology and other areas where SSTR1 modulation is beneficial.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TT 232 | CAS:147159-51-1 | sst1/sst4 somatostatin receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. The heptapeptide somatostatin analogue TT-232 exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-797591 and Peptide-Based SSTR1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the non-peptide agonist L-797591 and peptide-based agonists targeting the somatostatin (B550006) receptor subtype 1 (SSTR1). SSTR1 is a G-protein coupled receptor (GPCR) implicated in various physiological processes, making it a significant target for therapeutic development in areas such as neuroendocrine tumors and other hormonal disorders. This document outlines the performance of these agonists, supported by experimental data, and provides detailed methodologies for key experiments.
Introduction to SSTR1 Agonists
Somatostatin, a natural cyclic peptide hormone, regulates the endocrine system by inhibiting the release of various hormones. Its therapeutic use is limited by a short half-life. Consequently, stable synthetic analogs have been developed. SSTR1 agonists mimic the action of somatostatin by selectively binding to and activating SSTR1. This activation triggers intracellular signaling cascades, primarily through inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This reduction in cAMP can modulate hormone secretion and cellular proliferation.
This compound is a non-peptide, small molecule agonist highly selective for SSTR1. Its development originated from a cyclic hexapeptide somatostatin agonist scaffold. In contrast, peptide-based SSTR1 agonists , such as CH-275, are synthetic peptides designed to mimic the binding and activation of the natural ligand, somatostatin.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and the representative peptide-based SSTR1 agonist, CH-275. It is important to note that the data presented here are compiled from different studies and, therefore, a direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Binding Affinities for SSTR1
| Compound | Type | SSTR1 Binding Affinity (Ki) | SSTR1 IC50 | Source |
| This compound | Non-peptide | Data not available in direct Ki value | Highly selective for SSTR1 | [1] |
| CH-275 | Peptide | 52 nM | 30.9 nM | [2][3][4] |
Table 2: Comparative Functional Activity at SSTR1
| Compound | Type | Assay Type | SSTR1 Functional Potency (EC50) | Source |
| This compound | Non-peptide | cAMP Accumulation Assay | Highly potent and selective for SSTR1 (Specific EC50 value not explicitly stated in the provided dose-response curve) | [1] |
| CH-275 | Peptide | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
The activation of SSTR1 by an agonist initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase. Additionally, SSTR1 activation can influence other pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
SSTR1 Signaling Pathway
References
A Comparative Guide to the Species-Specific Activity of L-797,591, a Selective Somatostatin Receptor Subtype 1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the activity of L-797,591, a potent and selective nonpeptide agonist for the somatostatin (B550006) receptor subtype 1 (SSTR1). Understanding the species-specific differences in the pharmacological profile of this compound is crucial for the accurate interpretation of preclinical data and its translation to clinical applications. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of L-797,591 Activity
The following table summarizes the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of L-797,591 for the SSTR1 receptor across different species. Notably, while data for human SSTR1 is available, comprehensive comparative data for other commonly used preclinical species such as mouse and rat is limited in the public domain.
| Species | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Human | SSTR1 | cAMP Accumulation Assay | EC50 | ~10 | [1] (Estimated from dose-response curve) |
| SSTR1 | Radioligand Binding Assay | Ki | Data not readily available | ||
| Mouse | SSTR1 | Radioligand Binding Assay | Ki | Data not readily available | |
| SSTR1 | cAMP Accumulation Assay | EC50 | Data not readily available | ||
| Rat | SSTR1 | Radioligand Binding Assay | Ki | Data not readily available | |
| SSTR1 | Functional Assay (Ion Secretion) | Potency | Demonstrated activity, but EC50 not reported | [2] |
Note: The lack of publicly available, direct comparative data for mouse and rat SSTR1 highlights a critical knowledge gap. Researchers are encouraged to perform the experiments detailed in the "Experimental Protocols" section to determine these values.
Experimental Protocols
To facilitate the generation of comparative data, detailed methodologies for key in vitro assays are provided below.
Radioligand Competition Binding Assay for SSTR1
This protocol is designed to determine the binding affinity (Ki) of L-797,591 for SSTR1.
a. Membrane Preparation:
-
Culture cells stably expressing the SSTR1 of the desired species (human, mouse, or rat) to a high density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
b. Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein per well), a fixed concentration of a suitable radioligand for SSTR1 (e.g., [¹²⁵I]-Somatostatin-14), and a range of concentrations of the unlabeled competitor, L-797,591.
-
To determine non-specific binding, include wells with a high concentration of a non-radioactive, high-affinity SSTR1 ligand.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
c. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of L-797,591.
-
Plot the percentage of specific binding against the logarithm of the L-797,591 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of L-797,591 that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SSTR1.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the potency (EC50) of L-797,591 in activating the Gi-coupled SSTR1, leading to an inhibition of adenylyl cyclase activity.
a. Cell Culture and Plating:
-
Culture cells stably expressing the SSTR1 of the desired species in a suitable medium.
-
Seed the cells into 96-well or 384-well plates at an optimized density and allow them to attach overnight.
b. cAMP Assay:
-
On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Pre-incubate the cells with a range of concentrations of L-797,591 for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator, typically 1-10 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
c. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the L-797,591 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value of L-797,591.
Mandatory Visualizations
SSTR1 Signaling Pathway
Caption: SSTR1 signaling pathway initiated by L-797,591.
Experimental Workflow for Assessing Species-Specific Activity
Caption: Workflow for comparing L-797,591 activity across species.
References
A Researcher's Guide to Commercial L-797591: A Comparative Analysis of SSTR1 Agonists
For researchers and drug development professionals navigating the landscape of somatostatin (B550006) receptor subtype 1 (SSTR1) agonists, L-797591 stands out as a key non-peptide tool. Validating its commercial sources and understanding its performance relative to other available agonists is crucial for reproducible and reliable experimental outcomes. This guide provides a comparative analysis of this compound and its alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable compound for your research needs.
Mechanism of Action: Targeting SSTR1
This compound is a selective agonist for the somatostatin receptor subtype 1 (SSTR1), a G protein-coupled receptor (GPCR). The activation of SSTR1 by an agonist like this compound initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism underlies many of the physiological effects of SSTR1 activation, such as the regulation of hormone secretion and cell proliferation. For instance, activation of SSTR1 has been shown to reduce the secretion of glucagon-like peptide-1 (GLP-1)-induced insulin.
Commercial Availability of this compound and Alternatives
A critical first step in utilizing this compound is sourcing it from a reliable commercial vendor. When procuring any research compound, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier. The CoA provides essential information on the compound's identity, purity (typically determined by HPLC and/or NMR), and other quality control parameters. Researchers should always verify the lot-specific CoA to ensure the quality of the purchased compound.
Several commercial suppliers offer this compound and other selective SSTR1 agonists. This guide focuses on a comparison between this compound and two other commercially available SSTR1-preferring agonists: CH-275 and TT-232 .
| Compound | Commercial Suppliers |
| This compound | MedChemExpress, Tocris Bioscience, Cayman Chemical, etc. |
| CH-275 | MedChemExpress, Tocris Bioscience, MedKoo Biosciences |
| TT-232 | MedChemExpress, Tocris Bioscience, BioCrick, AbMole BioScience |
Comparative Analysis of SSTR1 Agonists
The selection of an appropriate SSTR1 agonist depends on its specific binding affinity, functional potency, and selectivity for SSTR1 over other somatostatin receptor subtypes. The following tables summarize the available quantitative data for this compound, CH-275, and TT-232 based on radioligand binding assays and functional cAMP assays.
Table 1: Comparative Binding Affinity (Ki) of SSTR1 Agonists
Binding affinity, represented by the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The data below is compiled from various studies and commercial supplier information. It is important to note that absolute values can vary between experiments due to different assay conditions.
| Compound | SSTR1 Ki (nM) | Selectivity Profile |
| This compound | ~3 | High selectivity for SSTR1 over SSTR2, SSTR3, SSTR4, and SSTR5. |
| CH-275 | 52[1][2] | Selective for SSTR1. Also shows affinity for SSTR3 (IC50 = 345 nM) but is significantly less potent at SSTR2, SSTR4, and SSTR5 (>1 µM).[1][3] |
| TT-232 | Not explicitly found as Ki for SSTR1 | Acts as an agonist at both SSTR1 and SSTR4 receptors.[1][4][5] |
Table 2: Comparative Functional Potency (IC50/EC50) of SSTR1 Agonists
Functional potency is a measure of the concentration of an agonist required to produce 50% of its maximal effect in a functional assay, such as the inhibition of cAMP production.
| Compound | Assay Type | SSTR1 IC50/EC50 (nM) | Notes |
| This compound | cAMP Inhibition | Not explicitly found in direct comparison | |
| CH-275 | cAMP Inhibition | 30.9[1][3] | Potent and selective SSTR1 agonist.[1] |
| TT-232 | Not explicitly found for SSTR1 | Inhibits cancer cell proliferation and induces apoptosis.[4] Demonstrates anti-proliferative effects in vitro and in vivo.[5] |
Experimental Protocols
To ensure the validity and reproducibility of experimental results, detailed methodologies for the key assays used to characterize these compounds are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the SSTR1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing human SSTR1.
-
Assay Buffer: Typically, a Tris-based buffer containing MgCl2 and a protease inhibitor cocktail.
-
Radioligand: A radiolabeled SSTR1 ligand (e.g., [125I]-labeled somatostatin analogue) is used at a concentration near its Kd.
-
Competition Binding: Incubate the cell membranes with the radioligand and a range of concentrations of the unlabeled test compound (this compound, CH-275, or TT-232).
-
Incubation: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve and converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional consequence of SSTR1 activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.
Objective: To determine the potency (EC50) of an agonist in inhibiting cAMP production.
Methodology:
-
Cell Culture: Use a cell line stably expressing human SSTR1 (e.g., CHO-K1 or HEK293 cells).
-
Cell Plating: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with varying concentrations of the SSTR1 agonist.
-
Adenylyl Cyclase Activation: Stimulate the cells with forskolin (B1673556) to increase intracellular cAMP levels.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC50 value is determined from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Head-to-Head Comparison of L-797591 with Other Research Compounds for Somatostatin Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist, L-797591, with other key research compounds targeting the somatostatin receptor family. The objective is to offer a clear perspective on their relative performance based on binding affinities, functional potencies, and selectivity profiles, supported by detailed experimental methodologies.
Introduction to Somatostatin Receptor Agonists
Somatostatin receptors (SSTRs) are a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5, that are expressed in various tissues and play crucial roles in regulating endocrine and exocrine secretion, neurotransmission, and cell proliferation.[1][2] Agonists of these receptors, which mimic the action of the endogenous ligand somatostatin, are valuable research tools and therapeutic agents for conditions such as neuroendocrine tumors and acromegaly.[1][3] While pan-agonists target multiple SSTR subtypes, subtype-selective agonists like this compound offer the potential for more targeted pharmacological intervention with fewer off-target effects.[4]
Quantitative Comparison of SSTR Agonists
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and a selection of other widely used somatostatin receptor agonists. The data highlights the distinct selectivity profiles of these compounds.
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound (Selective SSTR1 Agonist) | Ki: 1.8 nM [5] | High Ki | High Ki | High Ki | High Ki |
| L-796778 (Selective SSTR3 Agonist) | High IC50 | High IC50 | IC50: 18 nM [2][6] | High IC50 | High IC50 |
| Octreotide (B344500) (SSTR2/5 Agonist) | Ki: >1000 nM[7] | Ki: 0.1 nM [7] | Ki: Low affinity[1] | Ki: >100 nM[1] | Ki: 5.2 nM [8] |
| Lanreotide (B11836) (SSTR2/5 Agonist) | Ki: >1000 nM[4] | Ki: 0.25 ± 0.05 nM [4] | Ki: 14.1 ± 2.1 nM[4] | Ki: >1000 nM[4] | Ki: 1.3 ± 0.1 nM [4] |
| Pasireotide (B1678482) (Pan-SSTR Agonist) | Ki: 1.5 nM [4][7] | Ki: 0.16 ± 0.02 nM [4] | Ki: 0.5 ± 0.1 nM [4] | Ki: >1000 nM[4] | Ki: 0.06 ± 0.01 nM [4] |
Note: Lower Ki and IC50 values indicate higher binding affinity and potency, respectively. Data is compiled from various sources and experimental conditions may vary.
Signaling Pathways and Experimental Workflows
The activation of SSTRs by agonists initiates a cascade of intracellular events, primarily mediated by inhibitory G proteins (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The following diagrams illustrate the SSTR1 signaling pathway and a typical experimental workflow for assessing compound potency.
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[9][10][11]
1. Membrane Preparation:
-
Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer for the assay.
2. Competitive Binding:
-
In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-labeled somatostatin analogue) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubate the mixture at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
cAMP Accumulation Assay (for IC50 determination)
This functional assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in SSTR signaling.[13][14]
1. Cell Culture and Treatment:
-
Plate cells stably expressing the SSTR subtype of interest in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin (B1673556) to induce adenylyl cyclase activity and increase basal cAMP levels.
-
Concurrently, treat the cells with varying concentrations of the test compound.
2. Cell Lysis and cAMP Detection:
-
After incubation, lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
3. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.
Conclusion
This compound is a potent and highly selective SSTR1 agonist, distinguishing it from other somatostatin analogues that exhibit broader or different subtype preferences. While pan-agonists like pasireotide offer wide-ranging activity across multiple SSTRs, and compounds like octreotide and lanreotide show a preference for SSTR2 and SSTR5, this compound provides a valuable tool for specifically investigating the physiological and pathophysiological roles of SSTR1. The choice of compound for research or therapeutic development will ultimately depend on the desired target and the specific cellular context. The provided data and protocols offer a solid foundation for making informed decisions in the selection and application of these important research compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. L-796778 | SSTR3 agonist | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Safety Operating Guide
Navigating the Safe Disposal of L-797591: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of L-797591, a selective somatostatin (B550006) receptor subtype 1 (SSTR1) agonist used in research.[1][2][3][4] Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.
Understanding this compound: Key Chemical Data
A comprehensive understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the key characteristics of this compound.
| Property | Value |
| Chemical Name | (2R)-N-(6-amino-2,2,4-trimethylhexyl)-3-naphthalen-1-yl-2-[(2-phenylethyl-(2-pyridin-2-ylethyl)carbamoyl)amino]propanamide[5] |
| CAS Number | 217480-24-5[3][5] |
| Molecular Formula | C38H49N5O2[3][5] |
| Molecular Weight | 607.84 g/mol [5] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C in a dry, dark place.[5] |
Disposal Workflow for this compound
The appropriate disposal route for this compound is contingent upon whether the material is contaminated with hazardous substances. The following decision workflow provides a clear path for proper disposal.
Detailed Disposal Procedures
Based on the assessment of contamination, follow the appropriate procedure below.
If this compound has not been mixed with or exposed to any hazardous materials, it can be disposed of as non-hazardous solid waste.
1. Packaging:
-
Ensure the this compound is in a securely sealed container.
-
The container must be clearly labeled with the chemical name "this compound" and indicate that it is non-hazardous.
2. Disposal:
-
Dispose of the sealed and labeled container in the designated laboratory solid waste stream.
-
It is best practice to place solid, non-hazardous chemicals directly into a designated dumpster to prevent handling by custodial staff.
Any this compound that has been used in experimental protocols and is mixed with or has come into contact with hazardous materials must be treated as hazardous waste.[6]
1. Waste Collection:
-
Liquid Waste: Collect any liquid waste containing this compound (e.g., dissolved in a solvent) in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Solid Waste: Collect all contaminated solid waste, such as gloves, wipes, and plasticware, in a separate, leak-proof hazardous waste container.[6]
2. Labeling:
-
Label the hazardous waste container with the full chemical names of all constituents, including "this compound" and any solvents or other chemicals present.
-
Include the appropriate hazard warnings (e.g., "Flammable," "Corrosive") based on the other substances in the mixture.[8]
3. Storage and Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][9]
Proper disposal of empty containers that once held this compound is crucial to prevent cross-contamination and ensure safety.
1. Decontamination:
-
If the container held a solution of this compound with a hazardous solvent, it must be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous waste.[8]
2. Defacing:
-
Completely remove or deface the original product label to avoid any confusion.
3. Disposal:
-
Once decontaminated and defaced, the empty container can typically be disposed of with regular laboratory glass or plastic waste, in accordance with institutional guidelines.
General Safety and Handling Precautions
When handling this compound, as with any laboratory chemical, adherence to standard safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[10]
-
Emergency Procedures: In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[10] Be familiar with the location and operation of safety showers and eyewash stations.
By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. essr.umd.edu [essr.umd.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. cdn.hibuwebsites.com [cdn.hibuwebsites.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
